D-Kynurenine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(2R)-2-amino-4-(2-aminophenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15/h1-4,8H,5,11-12H2,(H,14,15)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPSJZOEDVAXAB-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)C[C@H](C(=O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50360767 | |
| Record name | D-Kynurenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13441-51-5 | |
| Record name | D-Kynurenine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13441-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kynurenine, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013441515 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Kynurenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | KYNURENINE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DK8PQD0WC5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Endogenous Sources and Synthesis of D-Kynurenine in Mammals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-kynurenine, the D-enantiomer of the tryptophan metabolite L-kynurenine, has emerged as a significant precursor for the neuromodulator kynurenic acid (KYNA) in mammals. While present in lower concentrations than its L-isomer, this compound's distinct metabolic pathways and endogenous sources warrant detailed investigation for its potential roles in health and disease. This technical guide provides an in-depth overview of the known endogenous sources and synthesis of this compound in mammals. It details the enzymatic pathways involved, presents available quantitative data, outlines key experimental protocols for its study, and provides visual representations of the core biochemical and experimental workflows. A notable gap in the current literature is the limited availability of quantitative data on baseline endogenous this compound levels across various mammalian tissues, highlighting a critical area for future research.
Endogenous Sources of this compound
The primary endogenous source of this compound is believed to be the metabolism of D-tryptophan. Unlike L-tryptophan, which is an essential amino acid obtained from the diet, D-tryptophan is not a common dietary component for mammals. The main hypothesized source of D-tryptophan is the gut microbiota, as various microorganisms are capable of synthesizing D-amino acids.[1] D-tryptophan has been identified in human urine, supporting its presence and systemic availability in the body.[1]
Once D-tryptophan is available, it can be converted to this compound through the action of specific enzymes.
Enzymatic Synthesis of this compound
The synthesis of this compound from D-tryptophan is primarily catalyzed by D-amino acid oxidase (D-AAO). Additionally, the enzymes responsible for the conversion of L-tryptophan to L-kynurenine, namely indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), may also play a role in this compound synthesis from D-tryptophan, although their efficiency with the D-enantiomer is less characterized.
D-Amino Acid Oxidase (D-AAO)
D-AAO is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids. It is a key enzyme in the metabolism of D-tryptophan and is directly implicated in the production of this compound.
Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO)
IDO and TDO are the rate-limiting enzymes in the kynurenine pathway of L-tryptophan metabolism. While their primary substrate is L-tryptophan, it is plausible that they exhibit some activity towards D-tryptophan, contributing to the endogenous pool of this compound.
Diagram: Biosynthesis of this compound and its Conversion to Kynurenic Acid
Caption: Biosynthesis of this compound and its metabolism to Kynurenic Acid.
Quantitative Data
A significant challenge in the study of this compound is the scarcity of quantitative data on its endogenous concentrations in mammalian tissues under normal physiological conditions. Most studies focus on the more abundant L-kynurenine. However, some data is available from studies involving the administration of D-tryptophan or this compound.
Table 1: this compound Concentrations in Rat Plasma Following D-Tryptophan Administration
| Analyte | Treatment | Time Point | Plasma Concentration (µM) | Reference |
| This compound | D-Tryptophan (100 mg/kg, i.p.) | 1 hour | ~1.5 | [2] |
| This compound | D-Tryptophan (100 mg/kg, i.p.) | 2 hours | ~2.5 | [2] |
| This compound | D-Tryptophan (100 mg/kg, i.p.) | 4 hours | ~1.8 | [2] |
Note: These values are estimations based on graphical data presented in the cited study and represent concentrations after exogenous precursor administration, not baseline endogenous levels.
Experimental Protocols
The study of this compound synthesis and metabolism requires specific and sensitive analytical methods. Below are detailed methodologies for key experiments.
Tissue Homogenization for Kynurenine Pathway Metabolite Analysis
This protocol is a general procedure for preparing tissue homogenates suitable for the analysis of kynurenine pathway metabolites, including this compound.
Materials:
-
Tissue of interest (e.g., brain, liver)
-
Ice-cold phosphate-buffered saline (PBS), pH 7.4
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Homogenizer (e.g., Dounce homogenizer, bead beater)
-
Microcentrifuge tubes
-
Refrigerated centrifuge
Procedure:
-
Excise the tissue of interest quickly and place it in ice-cold PBS to wash away excess blood.
-
Blot the tissue dry and weigh it.
-
Place the tissue in a pre-chilled microcentrifuge tube.
-
Add a volume of ice-cold lysis buffer appropriate for the tissue weight (e.g., 5-10 volumes of buffer to tissue weight).
-
Homogenize the tissue on ice until no visible tissue clumps remain. For brain tissue, a Dounce homogenizer is recommended. For tougher tissues, a bead beater may be more effective.
-
Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the soluble proteins and metabolites.
-
The supernatant can be used immediately for analysis or stored at -80°C for later use.
Diagram: Experimental Workflow for this compound Analysis
Caption: General experimental workflow for the analysis of this compound from tissue samples.
Chiral HPLC-MS/MS for this compound Quantification
The accurate quantification of this compound requires a chiral separation method to distinguish it from the much more abundant L-kynurenine.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS)
-
Chiral HPLC column (e.g., a column with a cellulose- or amylose-based chiral stationary phase)
Reagents:
-
Mobile phase A: e.g., 0.1% formic acid in water
-
Mobile phase B: e.g., 0.1% formic acid in acetonitrile
-
This compound and L-Kynurenine standards
-
Stable isotope-labeled internal standard (e.g., D4-L-Kynurenine)
Procedure:
-
Sample Preparation:
-
Thaw tissue homogenate supernatant on ice.
-
To 100 µL of supernatant, add 10 µL of internal standard solution.
-
Precipitate proteins by adding 200 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Chromatographic Separation:
-
Equilibrate the chiral HPLC column with the initial mobile phase composition.
-
Inject the prepared sample onto the column.
-
Develop a gradient elution program to achieve baseline separation of D- and L-kynurenine. The specific gradient will depend on the column and instrumentation used and must be optimized.
-
-
Mass Spectrometric Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Set up multiple reaction monitoring (MRM) transitions for this compound, L-kynurenine, and the internal standard. For kynurenine, the transition is typically m/z 209 -> 192.
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound.
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
D-Amino Acid Oxidase (D-AAO) Activity Assay
This assay measures the activity of D-AAO, a key enzyme in this compound synthesis.
Principle: D-AAO catalyzes the oxidative deamination of a D-amino acid substrate (e.g., D-alanine) to produce an α-keto acid, ammonia, and hydrogen peroxide (H₂O₂). The rate of H₂O₂ production can be measured using a coupled enzymatic reaction with horseradish peroxidase (HRP) and a suitable chromogenic or fluorogenic substrate.
Materials:
-
Tissue homogenate
-
Assay buffer: e.g., 100 mM potassium phosphate buffer, pH 7.4
-
D-amino acid substrate (e.g., 10 mM D-alanine)
-
Horseradish peroxidase (HRP)
-
Fluorogenic substrate for HRP (e.g., Amplex Red)
-
96-well black microplate
-
Plate reader with fluorescence detection (Ex/Em ~570/585 nm)
Procedure:
-
Prepare a reaction mixture containing assay buffer, D-alanine, HRP, and Amplex Red.
-
Pipette the reaction mixture into the wells of the 96-well plate.
-
Add the tissue homogenate to initiate the reaction.
-
Immediately place the plate in the plate reader and measure the increase in fluorescence over time in kinetic mode.
-
The rate of fluorescence increase is proportional to the D-AAO activity in the sample.
-
Calculate the specific activity relative to the total protein concentration of the homogenate.
Conclusion and Future Directions
The endogenous synthesis of this compound in mammals is an emerging area of research with significant implications for neuroscience and drug development. Primarily derived from gut microbiota-produced D-tryptophan via the action of D-amino acid oxidase, this compound serves as a precursor for the neuromodulatory molecule kynurenic acid. While the enzymatic pathways for its synthesis and subsequent metabolism are being elucidated, a critical knowledge gap remains concerning the baseline physiological concentrations of this compound in various tissues. Future research should focus on developing and applying highly sensitive chiral separation techniques to accurately quantify endogenous this compound levels. This will be instrumental in understanding its physiological roles and its potential as a biomarker or therapeutic target in a range of pathological conditions.
References
- 1. Endogenous neuroprotection in chronic neurodegenerative disorders: with particular regard to the kynurenines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Changes in the plasma concentrations of this compound and kynurenic acid in rats after intraperitoneal administration of tryptophan enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Indirect Modulation of NMDA Receptor Activity by D-Kynurenine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the effect of D-Kynurenine on N-methyl-D-aspartate (NMDA) receptor activity. Contrary to direct interaction, the primary mechanism of this compound's influence is its metabolic conversion to Kynurenic Acid (KYNA), a potent and selective antagonist of the NMDA receptor at the glycine co-agonist binding site. This guide will detail the enzymatic pathways responsible for this conversion, present quantitative data on the binding affinities and potencies of relevant ligands, and provide comprehensive experimental protocols for studying these interactions. Furthermore, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a clear understanding of the underlying molecular and experimental processes.
Introduction: The Kynurenine Pathway and NMDA Receptor Modulation
The kynurenine pathway is the principal metabolic route for the essential amino acid L-tryptophan in mammals. This pathway generates several neuroactive compounds that can significantly influence neuronal function, in part through their interaction with the NMDA receptor. The NMDA receptor, a crucial player in synaptic plasticity, learning, and memory, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for its activation.
Within the kynurenine pathway, two key metabolites exert opposing effects on NMDA receptor activity:
-
Quinolinic Acid (QUIN): An agonist at the NMDA receptor's glutamate binding site, which can lead to excitotoxicity at high concentrations.
-
Kynurenic Acid (KYNA): An antagonist at the NMDA receptor's glycine co-agonist site, thereby inhibiting receptor function and offering neuroprotective effects against excitotoxicity.
This guide focuses on this compound, a stereoisomer of L-Kynurenine, and elucidates its role as a prodrug for KYNA, thereby indirectly modulating NMDA receptor activity.
The Metabolic Conversion of this compound to Kynurenic Acid
This compound itself does not exhibit direct activity at the NMDA receptor. Its biological effects are contingent upon its enzymatic conversion to KYNA. This transformation is catalyzed by two primary enzymes:
-
Kynurenine Aminotransferases (KATs): These enzymes, particularly KAT I, II, III, and IV, are responsible for the transamination of both L- and this compound to KYNA.
-
D-Amino Acid Oxidase (DAAO): This enzyme specifically acts on D-amino acids and can also contribute to the conversion of this compound to KYNA.
The relative contribution of these enzymes to KYNA production from this compound can vary depending on the tissue and cellular context.
Quantitative Analysis of Ligand Interaction with the NMDA Receptor Glycine Site
The following tables summarize the quantitative data for key ligands that interact with the NMDA receptor, providing a basis for comparative analysis.
Table 1: Antagonist Affinities and Potencies at the NMDA Receptor Glycine Site
| Compound | Parameter | Value | Species/Tissue | Assay Method | Reference |
| Kynurenic Acid (KYNA) | IC50 | ~15 µM | Rat Hippocampal Neurons | Electrophysiology (in the absence of added glycine) | [1] |
| Kynurenic Acid (KYNA) | IC50 | ~235 µM | Rat Hippocampal Neurons | Electrophysiology (in the presence of 10 µM glycine) | [1] |
| Kynurenic Acid (KYNA) | EC50 | 7.9 to 15 µM | Not Specified | Not Specified | [2] |
| 7-Chlorokynurenic Acid | IC50 | 0.56 µM | Rat Cortical Membranes | [3H]glycine binding assay | [3] |
| 5-Iodo-7-chlorokynurenic Acid | IC50 | 32 nM | Rat Cortical Membranes | [3H]glycine binding assay | [4] |
Table 2: Agonist Potencies at the NMDA Receptor Glycine Site
| Compound | Parameter | Value | Species/Tissue | Assay Method | Reference |
| D-Serine | EC50 | Not specified, but more potent than glycine | Not Specified | Not Specified | [5][6] |
| L-Homocysteic acid | EC50 | 14 µM | Not Specified | Not Specified | [7] |
Table 3: Agonist Potencies at the NMDA Receptor Glutamate Site
| Compound | Parameter | Value | Species/Tissue | Assay Method | Reference |
| Quinolinic Acid | EC50 | 228 µM (for induction of local depolarization) | Rat Cerebral Cortex | Microdialysis | [8] |
| Quinolinic Acid | EC50 | 2.3 mM | Mouse Hippocampal Neurons | Voltage Clamp | [9] |
| L-Glutamate | EC50 | 2.3 µM | Mouse Hippocampal Neurons | Voltage Clamp | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound and its metabolites on NMDA receptor activity.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure NMDA receptor-mediated currents in cultured neurons in response to the application of this compound, KYNA, and other modulators.
Materials:
-
Primary hippocampal or cortical neuron cultures.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 10 HEPES, 10 glucose, pH 7.4.
-
Internal solution (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.
-
NMDA, glycine, D-serine, this compound, KYNA, and specific NMDA receptor antagonists (e.g., AP5).
Procedure:
-
Prepare cultured neurons on coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Approach a neuron with the patch pipette and form a gigaohm seal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply NMDA (e.g., 100 µM) and a co-agonist (e.g., 10 µM glycine or D-serine) via a fast-perfusion system to evoke an inward current.
-
To test the effect of this compound or KYNA, pre-apply the compound for a defined period before co-applying it with the NMDA and co-agonist.
-
Record the current responses and analyze the peak amplitude and kinetics.
-
To confirm the site of action, perform concentration-response curves for the antagonist in the presence of varying concentrations of the co-agonist.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity of KYNA for the glycine binding site on the NMDA receptor.
Materials:
-
Rat brain tissue (e.g., cortex or hippocampus).
-
Homogenizer.
-
Centrifuge.
-
[3H]glycine or other suitable radioligand for the glycine site (e.g., [3H]DCKA).
-
Unlabeled KYNA, glycine, and other competing ligands.
-
Scintillation counter and vials.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
Procedure:
-
Dissect and homogenize rat brain tissue in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet several times by resuspension and centrifugation.
-
Resuspend the final membrane pellet in binding buffer to a specific protein concentration.
-
In a 96-well plate, add a fixed concentration of the radioligand to each well.
-
Add increasing concentrations of unlabeled KYNA (or other competitor) to different wells.
-
For non-specific binding, add a high concentration of unlabeled glycine.
-
Add the membrane preparation to each well to initiate the binding reaction.
-
Incubate at a specific temperature for a defined time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
Analyze the data using non-linear regression to determine the Ki or IC50 value for KYNA.
Behavioral Assays
Objective: To assess the in vivo effects of this compound administration on behaviors that are modulated by NMDA receptor function, such as locomotor activity and cognitive performance.
Purpose: To evaluate general locomotor activity and anxiety-like behavior.
Procedure:
-
Habituate the animals (e.g., mice or rats) to the testing room for at least 30 minutes before the test.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
After a specific pre-treatment time, place the animal in the center of a square arena (e.g., 50x50 cm).
-
Record the animal's activity for a set duration (e.g., 10-20 minutes) using an automated tracking system.
-
Analyze parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
Purpose: To assess recognition memory.
Procedure:
-
Habituation Phase: Allow the animal to explore the empty open field arena for a set period on two consecutive days.
-
Training Phase: On the third day, place two identical objects in the arena and allow the animal to explore them for a specific duration.
-
Test Phase: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object.
-
Administer this compound or vehicle before the training or test phase, depending on the research question.
-
Record the time the animal spends exploring each object.
-
Calculate a discrimination index (e.g., [time with novel object - time with familiar object] / [total exploration time]) to assess memory.
Visualizations
Signaling Pathway
Caption: Metabolic conversion of this compound to KYNA and subsequent antagonism at the NMDA receptor glycine site.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay to determine KYNA's affinity for the NMDA receptor glycine site.
Experimental Workflow: Whole-Cell Patch-Clamp
References
- 1. The Brain Metabolite Kynurenic Acid Inhibits α7 Nicotinic Receptor Activity and Increases Non-α7 Nicotinic Receptor Expression: Physiopathological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Memantine and Kynurenic Acid: Current Neuropharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Chlorokynurenic acid is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kynurenic acid derivatives. Structure-activity relationships for excitatory amino acid antagonism and identification of potent and selective antagonists at the glycine site on the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-Serine differently modulates NMDA receptor function in rat CA1 hippocampal pyramidal cells and interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Quinolinic acid accumulation during neuroinflammation. Does it imply excitotoxicity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqualate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of D-Amino Acid Oxidase (D-AAO) in D-Kynurenine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-amino acid oxidase (D-AAO) is a flavoenzyme that plays a crucial role in the metabolism of D-amino acids, including the neuromodulatory molecule D-serine. Emerging evidence has highlighted a significant, and often underappreciated, role for D-AAO in the kynurenine pathway, specifically in the metabolism of D-kynurenine. This technical guide provides an in-depth exploration of the enzymatic function of D-AAO in this compound metabolism, its physiological relevance, and its implications for neurological and psychiatric disorders. This document summarizes key quantitative data, details essential experimental protocols for studying this pathway, and provides visual representations of the core metabolic and experimental workflows.
Introduction: D-Amino Acid Oxidase and the Kynurenine Pathway
D-amino acid oxidase (D-AAO) is a peroxisomal flavoenzyme responsible for the oxidative deamination of D-amino acids, producing the corresponding α-keto acids, ammonia, and hydrogen peroxide[1][2][3]. While its role in regulating D-serine levels in the central nervous system (CNS) has been extensively studied, its activity on other D-amino acids is of growing interest.
The kynurenine pathway is the primary route for tryptophan metabolism in mammals, generating several neuroactive compounds[4][5][6]. This pathway is initiated by the conversion of L-tryptophan to L-kynurenine. However, D-tryptophan, derived from gut microbiota and dietary sources, can also enter this pathway[4][7]. D-AAO is a key enzyme in the metabolism of D-tryptophan, converting it to this compound[4][5][7]. Subsequently, D-AAO can further metabolize this compound to kynurenic acid (KYNA), a potent antagonist of N-methyl-D-aspartate (NMDA) and α7-nicotinic acetylcholine receptors[8][9][10].
Enzymatic Conversion of this compound by D-AAO
D-AAO catalyzes the oxidative deamination of this compound. This reaction involves the removal of the amino group from this compound, which then undergoes spontaneous cyclization to form KYNA[8]. This process is particularly significant in the cerebellum, where D-AAO expression is notably high[8][10].
Signaling Pathway of this compound Metabolism via D-AAO
The metabolic conversion of D-tryptophan to KYNA through the action of D-AAO can be visualized as a two-step enzymatic process.
Quantitative Data
Kinetic Parameters of D-AAO for this compound
The efficiency of D-AAO in metabolizing this compound can be described by its kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax).
| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference |
| Human (recombinant) | This compound | 0.7 | Not Reported | [2] |
| Porcine Kidney | This compound | 0.148 | 5.53 | [11] |
Concentration of Kynurenine Pathway Metabolites in Human Biological Samples
The following table summarizes the reported concentrations of kynurenine and related metabolites in healthy individuals. It is important to note that these values can vary based on analytical methods, and individual physiological and pathological conditions.
| Metabolite | Matrix | Concentration Range | Reference |
| Kynurenine | Plasma | 1.82 ± 0.54 µM | [7] |
| Kynurenine | Serum | 1.96 ± 0.51 µM | [7] |
| Kynurenine | CSF | ~0.03 - 0.05 µM |
Experimental Protocols
D-Amino Acid Oxidase (D-AAO) Activity Assay using this compound
This protocol describes a fluorometric assay to determine D-AAO activity by measuring the production of fluorescent kynurenic acid (KYNA) from this compound.
Materials:
-
This compound (substrate)
-
Purified D-AAO or tissue homogenate
-
Tris-HCl buffer (200 mM, pH 8.4)
-
Flavin adenine dinucleotide (FAD) (0.1 mM)
-
Trichloroacetic acid (TCA) (50%)
-
Zinc acetate
-
Fluorometer (Excitation: ~340 nm, Emission: ~398 nm)
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing 100 µM this compound and 0.1 mM FAD in 200 mM Tris-HCl buffer (pH 8.4).
-
Enzyme Addition: Add the purified D-AAO enzyme or tissue homogenate to the reaction mixture to a final volume of 200 µL.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60-120 minutes).
-
Reaction Termination: Stop the reaction by adding 20 µL of 50% TCA.
-
Centrifugation: Centrifuge the mixture to pellet the precipitated protein.
-
Fluorescence Measurement: Transfer the supernatant to a new tube, add zinc acetate to enhance KYNA fluorescence, and measure the fluorescence using a fluorometer.
-
Quantification: Determine the concentration of KYNA produced by comparing the fluorescence to a standard curve of known KYNA concentrations.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the quantification of this compound in biological samples using HPLC with UV or fluorescence detection.
Materials:
-
Biological sample (e.g., plasma, brain homogenate)
-
Acetonitrile
-
Potassium phosphate buffer (e.g., 15 mM, pH 6.4)
-
Perchloric acid or other protein precipitating agent
-
HPLC system with a C18 reverse-phase column
-
UV or fluorescence detector
Procedure:
-
Sample Preparation:
-
Thaw the biological sample on ice.
-
Deproteinize the sample by adding an equal volume of a protein precipitating agent (e.g., 10% perchloric acid), vortexing, and centrifuging at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of potassium phosphate buffer and an organic modifier like acetonitrile. A typical isocratic mobile phase could be 15 mM potassium phosphate (pH 6.4) with 2.7% (v/v) acetonitrile[1][3].
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Detection:
-
UV detection at approximately 360 nm for kynurenine.
-
Fluorescence detection can be used for enhanced sensitivity after derivatization or for naturally fluorescent metabolites like KYNA.
-
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Identify and quantify the this compound peak based on its retention time and peak area compared to a standard curve of known this compound concentrations.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the role of D-AAO in this compound metabolism.
Pathophysiological Relevance
Alterations in the kynurenine pathway, including the metabolism of this compound by D-AAO, have been implicated in a range of neurological and psychiatric disorders.
-
Schizophrenia: Increased D-AAO activity has been observed in patients with schizophrenia, potentially leading to altered levels of KYNA, which could contribute to the glutamatergic hypofunction associated with the disorder.
-
Neurodegenerative Diseases: The neuroactive metabolites of the kynurenine pathway, including KYNA, are linked to the pathophysiology of diseases such as Alzheimer's and Huntington's disease[6]. The role of D-AAO in modulating KYNA levels in these conditions is an active area of research.
Conclusion
D-amino acid oxidase plays a critical and multifaceted role in the metabolism of this compound, a key intermediate in the kynurenine pathway. Its enzymatic activity directly leads to the production of the neuromodulator kynurenic acid, particularly in the brain. Understanding the kinetics, regulation, and physiological consequences of D-AAO-mediated this compound metabolism is crucial for elucidating its role in health and disease. The experimental protocols and data presented in this guide provide a foundational resource for researchers and drug development professionals aiming to investigate this important metabolic pathway and its potential as a therapeutic target. Further research is warranted to fully unravel the complexities of D-AAO's involvement in the kynurenine pathway and its implications for CNS disorders.
References
- 1. Human D-Amino Acid Oxidase: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Kynurenine Metabolites in CSF and Plasma in Healthy Males - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of D-amino acid oxidase in the production of kynurenine pathway metabolites from D-tryptophan in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Normative Data on Serum and Plasma Tryptophan and Kynurenine Concentrations from 8089 Individuals Across 120 Studies: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kynurenine Is a Cerebrospinal Fluid Biomarker for Bacterial and Viral Central Nervous System Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of Plasma Kynurenine Metabolites Following One Bout of Sprint Interval Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of the Kynurenine Pathway in Human Neurons | Journal of Neuroscience [jneurosci.org]
A Deep Dive into the CNS Roles of Kynurenine Enantiomers: D-Kynurenine vs. L-Kynurenine
An In-depth Technical Guide for Researchers and Drug Development Professionals
The kynurenine pathway, the principal metabolic route of tryptophan degradation, has emerged as a critical regulator of immune responses and neuronal function. Within this pathway, the stereoisomers of kynurenine, D-kynurenine and L-kynurenine, exhibit distinct metabolic fates and functional roles in the central nervous system (CNS). This technical guide provides a comprehensive comparison of D- and L-kynurenine, focusing on their metabolism, transport across the blood-brain barrier, and their divergent impacts on CNS function, with a particular emphasis on neuroprotection and neuromodulation.
Metabolism of D- and L-Kynurenine in the CNS: A Tale of Two Pathways
The metabolic divergence of D- and L-kynurenine in the CNS is central to their distinct physiological effects. While both can be converted to the neuroprotective metabolite kynurenic acid (KYNA), the enzymatic pathways and efficiencies differ significantly.
L-Kynurenine Metabolism: L-kynurenine, the predominant enantiomer formed from tryptophan, stands at a crucial metabolic crossroads. It can be metabolized down two primary pathways with opposing functional consequences:
-
The Neuroprotective Arm: L-kynurenine is converted to KYNA by a family of pyridoxal-5'-phosphate-dependent enzymes known as kynurenine aminotransferases (KATs).[1][2] In the brain, KAT II is the predominant enzyme responsible for this conversion.[3][4] KYNA is a potent antagonist of N-methyl-D-aspartate (NMDA) receptors and α7 nicotinic acetylcholine receptors, conferring neuroprotective effects.[5]
-
The Neurotoxic Arm: Alternatively, L-kynurenine can be hydroxylated by kynurenine-3-monooxygenase (KMO) to form 3-hydroxykynurenine (3-HK).[4] This metabolite can then be further metabolized to the excitotoxic NMDA receptor agonist, quinolinic acid (QUIN).[1][4] The balance between the KAT and KMO pathways is a critical determinant of neuronal health and is often dysregulated in neurological disorders.
This compound Metabolism: this compound metabolism in the CNS is more restricted and primarily favors the production of neuroprotective KYNA through two distinct enzymatic reactions:
-
Kynurenine Aminotransferases (KATs): Similar to the L-enantiomer, this compound can be transaminated by KATs to form KYNA. However, L-kynurenine is a far more efficient substrate for these enzymes.[6]
-
D-Amino Acid Oxidase (D-AAO): this compound is also a substrate for D-amino acid oxidase (D-AAO), an enzyme that catalyzes its oxidative deamination to also yield KYNA.[6][7][8] This pathway is particularly prominent in the cerebellum, where D-AAO is highly expressed.[7]
This metabolic bias of this compound towards the production of the neuroprotective KYNA, bypassing the neurotoxic quinolinic acid branch, forms the basis of its therapeutic potential.
Transport Across the Blood-Brain Barrier: Gaining Access to the CNS
The ability of D- and L-kynurenine to influence CNS function is contingent on their capacity to cross the blood-brain barrier (BBB).
L-Kynurenine Transport: L-kynurenine is actively transported into the brain from the periphery via the large neutral amino acid transporter (LAT1).[3][9] This transporter is responsible for the uptake of a variety of large neutral amino acids, and competition for this transporter can influence the brain levels of L-kynurenine.[9]
This compound Transport: The mechanism of this compound transport across the BBB is less well-characterized. While it is known to enter the brain, the specific transporters involved have not been fully elucidated. It is plausible that it may also utilize amino acid transport systems, albeit with potentially different affinities compared to its L-isomer.
It is important to note that downstream metabolites such as KYNA and QUIN have very limited ability to cross the BBB, meaning their CNS concentrations are primarily determined by local synthesis from their kynurenine precursors.[2][10]
Functional Roles in the CNS: A Comparative Analysis
The differential metabolism of D- and L-kynurenine within the CNS leads to a clear divergence in their functional effects, particularly concerning neuroprotection and neurotoxicity.
Neuroprotection
Both enantiomers can exert neuroprotective effects, primarily through their conversion to KYNA. However, the administration of this compound is considered a more targeted approach to elevate brain KYNA levels without the risk of concurrently increasing neurotoxic metabolites.
-
This compound: By selectively increasing the synthesis of the NMDA receptor antagonist KYNA, this compound administration has been shown to be neuroprotective in various models of neurotoxicity. Its conversion to KYNA via D-AAO offers a pathway to enhance neuroprotection, particularly in regions with high D-AAO activity like the cerebellum.[7]
-
L-Kynurenine: Systemic administration of L-kynurenine can also increase brain KYNA levels and has demonstrated neuroprotective effects in models of excitotoxicity and ischemia.[11][12][13] However, this approach carries the inherent risk of shunting L-kynurenine down the KMO pathway, leading to the production of the neurotoxic quinolinic acid.
Neuromodulation
Through their conversion to KYNA, both D- and L-kynurenine can modulate synaptic transmission and neuronal excitability. Elevated KYNA levels can dampen glutamatergic neurotransmission by blocking NMDA receptors, an effect that has implications for both physiological and pathological processes.[5]
Neurotoxicity
A critical distinction between the two enantiomers lies in their potential for neurotoxicity.
-
L-Kynurenine: The metabolic pathway of L-kynurenine includes the formation of 3-hydroxykynurenine and quinolinic acid, both of which are neurotoxic.[1][4] Quinolinic acid is an NMDA receptor agonist that can induce excitotoxicity and oxidative stress, contributing to neuronal damage in various neurological diseases.
-
This compound: The known metabolic pathways for this compound in the CNS primarily lead to the formation of the neuroprotective KYNA. This lack of a direct pathway to neurotoxic metabolites makes this compound a more attractive therapeutic candidate for neuroprotection.
Quantitative Data Summary
The following tables summarize key quantitative data comparing D- and L-kynurenine in the context of CNS function.
Table 1: Comparative Enzyme Kinetics for Kynurenic Acid (KYNA) Production
| Enzyme | Substrate | Km | Vmax | Efficiency (Vmax/Km) | Source |
| Kynurenine Aminotransferase (KAT) | L-Kynurenine | Lower (higher affinity) | Higher | High | [6] |
| This compound | Higher (lower affinity) | Lower | Low | [6] | |
| D-Amino Acid Oxidase (D-AAO) | This compound | 27.5 mM (apparent) | - | - | [14] |
| L-Kynurenine | Not a substrate | - | - | [8] |
Table 2: Concentrations of Kynurenine Pathway Metabolites in Human CSF
| Metabolite | Condition | Concentration (nM) | Source |
| L-Kynurenine | Healthy Volunteers | 28.6 ± 1.44 | [15] |
| Schizophrenia Patients | 60.7 ± 4.37 | [15] | |
| IFN-alpha-treated Patients | Significantly elevated vs. controls | [16][17] | |
| Kynurenic Acid (KYNA) | Healthy Volunteers | 1.36 ± 0.08 | [15] |
| Schizophrenia Patients | 2.03 ± 0.23 | [15] | |
| IFN-alpha-treated Patients | Significantly elevated vs. controls | [16][17] | |
| Quinolinic Acid (QUIN) | Healthy Volunteers | - | |
| IFN-alpha-treated Patients | Significantly elevated vs. controls | [16][17] |
Detailed Experimental Protocols
This section provides an overview of key experimental methodologies used to study D- and L-kynurenine in the CNS.
Measurement of Kynurenine Pathway Metabolites in Brain Tissue using HPLC
Objective: To quantify the levels of kynurenine and its metabolites in brain tissue samples.
Methodology:
-
Tissue Homogenization:
-
Weigh frozen brain tissue samples (e.g., 20-40 mg).[18]
-
Homogenize the tissue in a suitable ice-cold buffer, often containing a protein precipitating agent like perchloric acid or acetonitrile with formic acid.[6][18] A common approach is to use a homogenizer with a specific volume of buffer per tissue weight.
-
Include internal standards for each analyte to be measured to correct for extraction efficiency and instrument variability.[6][19]
-
-
Deproteinization and Extraction:
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C to pellet the precipitated proteins.
-
Collect the supernatant containing the metabolites.[6]
-
The supernatant can be directly injected into the HPLC system or further processed, for example, by evaporation and reconstitution in the mobile phase to concentrate the sample.[6]
-
-
Chromatographic Separation:
-
Utilize a reverse-phase HPLC column (e.g., C18).
-
Employ an isocratic or gradient elution with a mobile phase typically consisting of an aqueous buffer (e.g., sodium acetate, phosphate buffer) and an organic modifier (e.g., acetonitrile, methanol), often with an acid like formic or acetic acid to improve peak shape.[16]
-
The flow rate is typically around 0.5-1.0 mL/min.
-
-
Detection:
-
For L-kynurenine and KYNA, fluorescence detection is highly sensitive and specific.[16] Excitation and emission wavelengths are set appropriately for each compound (e.g., for KYNA, Ex: 344 nm, Em: 398 nm).
-
Ultraviolet (UV) detection can also be used, particularly for kynurenine.[16]
-
For comprehensive analysis of multiple metabolites, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity.[6][19][20]
-
-
Quantification:
-
Generate a standard curve using known concentrations of each analyte.
-
Calculate the concentration of each metabolite in the brain tissue samples by comparing their peak areas (or area ratios to the internal standard) to the standard curve.
-
In Vivo Microdialysis for Measuring Extracellular Kynurenine and Metabolites
Objective: To measure the dynamic changes of extracellular levels of kynurenine and its metabolites in a specific brain region of a freely moving animal.
Methodology:
-
Probe Implantation:
-
Microdialysis Experiment:
-
Sample Collection:
-
Pharmacological Manipulations (Optional):
-
Sample Analysis:
-
Data Analysis:
-
Calculate the basal extracellular concentrations of the metabolites.
-
Express changes in metabolite levels as a percentage of the basal levels.
-
In Vitro Blood-Brain Barrier Model for Transport Studies
Objective: To assess the permeability of D- and L-kynurenine across the blood-brain barrier in a controlled in vitro environment.
Methodology:
-
Cell Culture:
-
Culture brain capillary endothelial cells (e.g., primary cells or cell lines like bEnd.3) on the apical side of a porous membrane insert (e.g., Transwell).[21][22]
-
Often, astrocytes or pericytes are co-cultured on the basolateral side of the membrane to induce a tighter barrier phenotype.[22]
-
Monitor the integrity of the endothelial cell monolayer by measuring the transendothelial electrical resistance (TEER).
-
-
Transport Assay:
-
Once a confluent monolayer with high TEER is established, add the test compound (D- or L-kynurenine, often radiolabeled) to the apical (luminal) chamber, which represents the blood side.
-
At various time points, collect samples from the basolateral (abluminal) chamber, representing the brain side.
-
Also, collect samples from the apical chamber to determine the initial concentration.
-
-
Quantification:
-
Measure the concentration of the test compound in the samples from both chambers using an appropriate analytical method (e.g., liquid scintillation counting for radiolabeled compounds, HPLC, or LC-MS/MS).
-
-
Calculation of Permeability:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of transport of the compound across the monolayer.
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the compound in the apical chamber.
-
-
-
Inhibition Studies (Optional):
-
To identify the transporters involved, conduct the transport assay in the presence of known inhibitors of specific transporters (e.g., inhibitors of LAT1). A reduction in the transport of the test compound in the presence of an inhibitor suggests the involvement of that transporter.[9]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathways and experimental workflows discussed in this guide.
Conclusion
This compound and L-kynurenine, while structurally similar, exhibit markedly different metabolic fates and functional consequences within the central nervous system. L-kynurenine serves as a precursor to both the neuroprotective kynurenic acid and the neurotoxic quinolinic acid, placing it at a critical juncture in the balance between neuronal survival and demise. In contrast, this compound metabolism is preferentially shunted towards the production of kynurenic acid, positioning it as a potentially safer therapeutic agent for augmenting neuroprotection. A thorough understanding of the distinct properties of these enantiomers, from their enzymatic processing and transport across the blood-brain barrier to their ultimate impact on neuronal function, is paramount for the rational design of novel therapeutic strategies targeting the kynurenine pathway for a range of neurological and psychiatric disorders. Further research into the precise mechanisms of this compound transport and its comparative neuroprotective efficacy will be crucial in realizing its full therapeutic potential.
References
- 1. Kynurenine Metabolites in CSF and Plasma in Healthy Males - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of D-amino acid oxidase in the production of kynurenine pathway metabolites from D-tryptophan in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. psychogenics.com [psychogenics.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kynurenic Acid Synthesis from this compound in the Cerebellum: A Distinct Role of D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Leucine competes with kynurenine for blood-to-brain transport and prevents lipopolysaccharide-induced depression-like behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KYNURENINES IN THE MAMMALIAN BRAIN: WHEN PHYSIOLOGY MEETS PATHOLOGY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo neuroprotective effects of peripheral kynurenine on acute neurotoxicity induced by glutamate in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetics of neutral amino acid transport across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Changing the Face of Kynurenines and Neurotoxicity: Therapeutic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. CSF Concentrations of Brain Tryptophan and Kynurenines during Immune Stimulation with IFN-alpha: Relationship to CNS Immune Responses and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. A novel, robust method for quantification of multiple kynurenine pathway metabolites in the cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In vitro model for evaluating drug transport across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuroactive Potential of D-Kynurenine: A Technical Guide to its Discovery and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and characterization of the neuroactive properties of D-kynurenine. Primarily acting as a prodrug, this compound is enzymatically converted in the brain to kynurenic acid (KYNA), a potent antagonist of N-methyl-D-aspartate (NMDA) and α7 nicotinic acetylcholine (α7nACh) receptors. This conversion, mediated by kynurenine aminotransferases (KATs) and D-amino acid oxidase (DAAO), endows this compound with significant neuroprotective and neuromodulatory effects. This document details the seminal experiments that elucidated these properties, presenting quantitative data in a structured format, outlining detailed experimental protocols, and visualizing the key signaling and metabolic pathways.
Introduction
The kynurenine pathway, the primary metabolic route of tryptophan degradation, produces a number of neuroactive compounds.[1] For years, research focused on L-tryptophan and its downstream metabolites. However, the discovery that the D-enantiomer of kynurenine also possesses significant central nervous system activity has opened new avenues for therapeutic development. This compound serves as a bioprecursor to kynurenic acid (KYNA), a well-established neuroprotective agent.[2][3] KYNA exerts its effects by antagonizing excitatory amino acid receptors, thereby reducing excitotoxicity and offering potential therapeutic benefits in a range of neurological and psychiatric disorders.[4][5] This guide will delve into the core scientific discoveries that have shaped our understanding of this compound's neuroactive role.
Core Signaling and Metabolic Pathways
The neuroactivity of this compound is indirect, relying on its conversion to the active metabolite, KYNA. This process can occur via two primary enzymatic pathways within the brain. The resulting KYNA then acts on key ionotropic receptors to modulate neuronal activity.
Metabolic Conversion of this compound to Kynurenic Acid
This compound is converted to KYNA through two main enzymatic reactions:
-
Transamination by Kynurenine Aminotransferases (KATs): This pathway involves the transfer of an amino group from this compound to an α-keto acid, a reaction catalyzed by KATs.[2]
-
Oxidative deamination by D-Amino Acid Oxidase (DAAO): This enzyme catalyzes the oxidation of D-amino acids, including this compound, leading to the formation of the corresponding α-keto acid, which then cyclizes to form KYNA.[2][3][6] The cerebellum, in particular, has been identified as a region where D-AAO plays a significant role in this conversion.[6]
Molecular Targets of Kynurenic Acid
Once formed, KYNA exerts its neuroactive effects primarily by antagonizing two major types of excitatory ionotropic receptors:
-
N-methyl-D-aspartate (NMDA) Receptors: KYNA is a potent antagonist at the glycine co-agonist site of the NMDA receptor.[2][7] By blocking this site, KYNA reduces the influx of Ca²⁺ ions that is triggered by glutamate binding, thereby mitigating excitotoxicity.
-
α7 Nicotinic Acetylcholine (α7nACh) Receptors: KYNA also acts as a non-competitive antagonist of α7nACh receptors.[2][7] This action further contributes to the modulation of excitatory neurotransmission.
Quantitative Data Summary
The following tables summarize key quantitative data from seminal studies on this compound and its active metabolite, kynurenic acid.
Table 1: In Vivo Effects of this compound Administration
| Parameter | Species | Brain Region | This compound Dose | Observation | Duration | Reference |
| Extracellular KYNA | Rat | Striatum | 100 µM (focal perfusion) | 4-fold increase | 2 hours | [2] |
| Extracellular Dopamine | Rat | Striatum | 100 µM (focal perfusion) | 36% reduction | 2 hours | [2] |
| KYNA Levels | Mouse | Plasma, Liver, Forebrain, Cerebellum | 30 mg/kg (i.p.) | Significant increase | 30 minutes | [3] |
| 3-Hydroxykynurenine Levels | Mouse | Plasma, Liver, Forebrain, Cerebellum | 30 mg/kg (i.p.) | Significant increase | 30 minutes | [3] |
Table 2: Enzyme Kinetics for this compound Metabolism
| Enzyme | Substrate | Km | Species | Reference |
| D-Amino Acid Oxidase (DAAO) | This compound | 0.7 mM | Human | [5] |
| Kynurenine Aminotransferase I (KAT I) | L-Kynurenine | 875 µM | Not Specified | [8] |
| Kynurenine Aminotransferase II (KAT II) | L-Kynurenine | 660 µM | Not Specified | [8] |
| Kynurenine Aminotransferase III (KAT III) | L-Kynurenine | 1.5 mM | Not Specified | [8] |
| Kynurenine Aminotransferase IV (KAT IV) | L-Kynurenine | 724 µM | Not Specified | [8] |
Table 3: Receptor Binding and Inhibition by Kynurenic Acid (KYNA)
| Receptor | Site | Ligand | IC50 / ID50 | Condition | Reference |
| NMDA Receptor | Glycine Site | KYNA | ~10 µM (IC50) | Not Specified | [9] |
| NMDA Receptor | Glycine Site | KYNA | ~15 µM (IC50) | No added glycine | [10] |
| NMDA Receptor | Glycine Site | KYNA | 235 µM (IC50) | In presence of 10 µM glycine | [10] |
| NMDA Receptor | Not Specified | KYNA | 70 µM (ID50) | Non-competitive inhibition | [11] |
| Kainate Receptor | Not Specified | KYNA | 500 µM (ID50) | Competitive inhibition | [11] |
| α7 Nicotinic ACh Receptor | Not Specified | KYNA | ~7 µM (IC50) | Non-competitive inhibition | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the discovery of this compound's neuroactive properties.
In Vivo Microdialysis in Rat Striatum
This protocol is adapted from studies investigating the in vivo conversion of this compound and its effect on neurotransmitter levels.[2]
Materials:
-
Adult male Sprague-Dawley rats
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 4 mm membrane)
-
Syringe pump
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
Fraction collector
-
HPLC system with fluorescence and/or electrochemical detection
Procedure:
-
Probe Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a microdialysis probe into the striatum using appropriate stereotaxic coordinates.
-
Equilibration: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) for a stabilization period (e.g., 2 hours).
-
Baseline Collection: Collect several baseline dialysate fractions (e.g., every 20 minutes) to establish basal levels of KYNA and dopamine.
-
This compound Perfusion: Switch the perfusion medium to aCSF containing this compound (e.g., 100 µM).
-
Sample Collection: Continue to collect dialysate fractions for the duration of the experiment (e.g., 2-3 hours).
-
Analysis: Analyze the collected dialysate fractions for KYNA and dopamine concentrations using HPLC with appropriate detection methods.
Kynurenine Aminotransferase (KAT) Activity Assay
This protocol is based on in vitro studies measuring the conversion of this compound to KYNA in brain tissue homogenates.[2]
Materials:
-
Rat or human brain tissue
-
Homogenization buffer (e.g., 5 mM Tris-acetate, pH 8.0, with pyridoxal-5'-phosphate and 2-mercaptoethanol)
-
Incubation buffer (e.g., 150 mM Tris-acetate, pH 7.4, with pyruvate and pyridoxal-5'-phosphate)
-
This compound solution
-
Trichloroacetic acid (TCA) for reaction termination
-
Centrifuge
-
HPLC system with fluorescence detection
Procedure:
-
Tissue Homogenization: Homogenize brain tissue in ice-cold homogenization buffer.
-
Incubation: In a microcentrifuge tube, combine the tissue homogenate with incubation buffer and this compound solution to a final desired concentration (e.g., 100 µM).
-
Reaction: Incubate the mixture at 37°C for a specified time (e.g., 2 hours).
-
Termination: Stop the reaction by adding TCA.
-
Centrifugation: Centrifuge the samples to pellet the precipitated protein.
-
Analysis: Analyze the supernatant for KYNA concentration using HPLC with fluorescence detection.
D-Amino Acid Oxidase (DAAO) Activity Assay (Fluorimetric)
This protocol utilizes the fluorescence of the product, KYNA, to measure DAAO activity.[2]
Materials:
-
Rat brain tissue (cerebellum is a region of high DAAO activity)
-
Homogenization buffer (e.g., 200 mM Tris-HCl, pH 8.4)
-
This compound solution
-
DAAO inhibitors (e.g., kojic acid) for control experiments
-
Fluorometer
Procedure:
-
Tissue Homogenization: Homogenize brain tissue in ice-cold homogenization buffer.
-
Reaction Mixture: In a fluorometer cuvette or microplate well, combine the tissue homogenate with this compound solution.
-
Measurement: Measure the increase in fluorescence over time at the excitation and emission wavelengths for KYNA.
-
Controls: Run parallel experiments with known DAAO inhibitors to confirm the specificity of the reaction.
Conclusion
The discovery of this compound's neuroactive properties represents a significant advancement in our understanding of the kynurenine pathway's role in the central nervous system. Its ability to be locally converted to the neuroprotective agent kynurenic acid makes it an attractive candidate for therapeutic development. The experimental approaches detailed in this guide have been instrumental in elucidating the mechanisms of action of this compound and provide a foundation for future research aimed at harnessing its therapeutic potential for a variety of neurological and psychiatric conditions characterized by excitotoxicity and neuronal damage. Further investigation into the specific roles of KATs and D-AAO in different brain regions and under various pathological conditions will be crucial for the development of targeted therapies.
References
- 1. Kynurenic Acid Synthesis from this compound in the Cerebellum: A Distinct Role of D-Amino Acid Oxidase [mdpi.com]
- 2. Fluorimetric assay for D-amino acid oxidase activity in rat brain homogenate by using this compound as a substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KYNURENIC ACID AND 3-HYDROXYKYNURENINE PRODUCTION FROM this compound IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic transamination of this compound generates kynurenic acid in rat and human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Evaluation and Electrophysiological Effects of Some Kynurenic Acid Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. DOPAMINE RECEPTOR ACTIVATION REVEALS A NOVEL, KYNURENATE-SENSITIVE COMPONENT OF STRIATAL NMDA NEUROTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Brain Metabolite Kynurenic Acid Inhibits α7 Nicotinic Receptor Activity and Increases Non-α7 Nicotinic Receptor Expression: Physiopathological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kynurenic acid inhibits the activation of kainic and N-methyl-D-aspartic acid-sensitive ionotropic receptors by a different mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of D-Kynurenine in Neuroinflammatory Processes: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The kynurenine pathway (KP), the principal metabolic route of tryptophan, is intricately linked to the pathogenesis of numerous neuroinflammatory and neurodegenerative diseases.[1][2][3] D-Kynurenine (D-KYN), a stereoisomer of the central KP metabolite L-Kynurenine, serves as a prodrug to L-Kynurenine and its downstream metabolites, thereby significantly influencing neuroinflammatory cascades. This technical guide provides a comprehensive overview of this compound's involvement in neuroinflammation, detailing the underlying molecular mechanisms, key cellular players, and experimental methodologies for its investigation. The guide is intended to be a resource for researchers and professionals in drug development seeking to understand and target the kynurenine pathway in central nervous system (CNS) disorders.
Introduction to the Kynurenine Pathway and this compound
The metabolism of the essential amino acid tryptophan is predominantly routed through the kynurenine pathway, which generates a spectrum of neuroactive compounds.[4] The initial and rate-limiting step of this pathway is the conversion of L-tryptophan to N-formyl-L-kynurenine, catalyzed by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO).[5][6] N-formyl-L-kynurenine is then rapidly converted to L-kynurenine (L-KYN). This compound can be enzymatically converted to L-Kynurenine, thus feeding into this central metabolic cascade.
The significance of the KP in neuroinflammation stems from the divergent properties of its downstream metabolites, which are produced by different cell types within the CNS.[1] The pathway bifurcates into two main branches: a neurotoxic branch, primarily active in microglia and infiltrating macrophages, and a neuroprotective branch, predominantly occurring in astrocytes.[7][8]
Cellular and Molecular Mechanisms of this compound in Neuroinflammation
This compound's influence on neuroinflammation is indirect, mediated through its conversion to L-Kynurenine and the subsequent generation of bioactive metabolites. The balance between the neurotoxic and neuroprotective arms of the kynurenine pathway is a critical determinant of neuronal fate in inflammatory conditions.
The Neurotoxic Branch: Microglial Activation and Excitotoxicity
Under pro-inflammatory conditions, often initiated by cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), the expression and activity of IDO and kynurenine-3-monooxygenase (KMO) are upregulated in microglia.[5][9][10] This shunts L-Kynurenine metabolism towards the production of 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN).[11]
-
3-Hydroxykynurenine (3-HK): This metabolite is a potent generator of reactive oxygen species (ROS), contributing to oxidative stress and neuronal damage.[12]
-
Quinolinic Acid (QUIN): QUIN is a selective agonist of the N-methyl-D-aspartate (NMDA) receptor.[2][13] Excessive activation of NMDA receptors by QUIN leads to excitotoxicity, characterized by an influx of Ca2+, mitochondrial dysfunction, and ultimately, neuronal apoptosis.[9][14]
Activated microglia, therefore, play a central role in driving the neurotoxic cascade of the kynurenine pathway during neuroinflammation.[14][15]
The Neuroprotective Branch: Astrocytic Production of Kynurenic Acid
In contrast to microglia, astrocytes primarily express kynurenine aminotransferases (KATs), which convert L-Kynurenine into kynurenic acid (KYNA).[1][7] Astrocytes lack KMO and thus do not produce significant amounts of 3-HK or QUIN.[5]
-
Kynurenic Acid (KYNA): KYNA is a broad-spectrum antagonist of ionotropic glutamate receptors, including the NMDA receptor (acting at the glycine co-agonist site) and the α7-nicotinic acetylcholine receptor (α7nAChR).[16][17][18] By blocking these receptors, KYNA counteracts the excitotoxic effects of QUIN and glutamate, conferring neuroprotection.[7][19] KYNA also exerts anti-inflammatory effects by inhibiting microglial activation and phagocytosis.[20]
The balance between microglial QUIN production and astrocytic KYNA synthesis is therefore a critical determinant of the net effect of KP activation on neuronal survival.
Signaling Pathways
The neuroactive metabolites of the kynurenine pathway modulate several key signaling pathways involved in neuroinflammation and neuronal function.
-
NMDA Receptor Signaling: The opposing actions of QUIN (agonist) and KYNA (antagonist) on the NMDA receptor are central to the pathway's role in excitotoxicity.[9]
-
Aryl Hydrocarbon Receptor (AhR) Signaling: L-Kynurenine and KYNA are endogenous ligands for the AhR, a transcription factor involved in regulating immune responses and inflammation.[5][16] Activation of AhR by kynurenines can modulate cytokine production and T-cell differentiation.
-
G-protein-coupled receptor 35 (GPR35) Signaling: KYNA is also an agonist for GPR35, an orphan receptor implicated in anti-inflammatory and analgesic effects.[7][16]
Quantitative Data on Kynurenine Pathway Metabolites in Neuroinflammation
The following tables summarize quantitative data from various studies investigating the kynurenine pathway in the context of neuroinflammation.
| Metabolite | Condition/Model | Tissue/Fluid | Change | Reference |
| Kynurenine/Tryptophan Ratio (K/T Ratio) | CNS Diseases | Periphery | Increased | [5] |
| Quinolinic Acid (QUIN) | Interferon-α immunotherapy patients | Cerebrospinal Fluid (CSF) | Increased and correlated with depression scores | [11] |
| 3-Hydroxykynurenine (3-HK) | Lipopolysaccharide (LPS) challenged mice | Brain | Increased | [11] |
| Kynurenic Acid (KYNA) | Alzheimer's & Parkinson's Diseases | - | Lower levels observed | [16] |
| Kynurenic Acid (KYNA) | Schizophrenia | - | Higher levels observed | [16] |
Table 1: Changes in Kynurenine Pathway Metabolite Levels in Neuroinflammatory and Neurological Conditions.
| Analyte | Detection Limit | Reference |
| Tryptophan (TRP) | 65 pmol | [21] |
| L-Kynurenine (KYN) | 200 fmol | [21] |
| Kynurenic Acid (KYNA) | 10 fmol | [21] |
| 3-Hydroxykynurenine (3-HK) | 10 fmol | [21] |
| This compound (D-KYN) | 300 fmol | [22] |
Table 2: Detection Limits for Key Kynurenine Pathway Metabolites using High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of this compound and the kynurenine pathway in neuroinflammation.
Determination of this compound in Biological Tissues
This protocol is based on the enzymatic conversion of D-KYN to KYNA followed by HPLC with fluorimetric detection.[22][23]
Materials:
-
Purified D-amino acid oxidase (D-AAO)
-
100 mM Borate buffer, pH 9.0
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector
-
Tissue homogenizer
-
Centrifuge
Procedure:
-
Sample Preparation: Homogenize brain, liver, or plasma samples in an appropriate buffer. Centrifuge to remove cellular debris.
-
Enzymatic Reaction: Incubate the sample supernatant with purified D-AAO in 100 mM borate buffer (pH 9.0) at 37°C. This converts D-KYN to KYNA.
-
HPLC Analysis: Inject the reaction mixture into the HPLC system. Separate the metabolites using a suitable C18 column and a mobile phase gradient.
-
Detection: Detect the newly produced KYNA using a fluorescence detector (excitation/emission wavelengths specific for KYNA).
-
Quantification: Quantify the amount of D-KYN based on the amount of KYNA produced, using a standard curve of known D-KYN concentrations.
In Vitro Microglia Activation Assay
This protocol assesses the effect of kynurenine pathway metabolites on microglial activation.[20][24]
Materials:
-
Primary microglia or BV-2 microglial cell line
-
Lipopolysaccharide (LPS)
-
Kynurenic acid (KYNA) or other test compounds
-
Griess Reagent for nitrite measurement
-
ELISA kits for cytokine measurement (e.g., TNF-α, IL-1β)
-
Fluorescent microbeads for phagocytosis assay
Procedure:
-
Cell Culture: Culture primary microglia or BV-2 cells in appropriate media.
-
Treatment: Treat the cells with LPS to induce an inflammatory response. Co-treat with KYNA or other compounds of interest at various concentrations.
-
Nitrite Measurement: After 24 hours, collect the cell culture supernatant. Measure the accumulation of nitrite, an indicator of nitric oxide production, using the Griess reagent.
-
Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β) in the supernatant using specific ELISA kits.
-
Phagocytosis Assay: Incubate the treated microglia with fluorescent microbeads. Quantify the phagocytic activity by measuring the fluorescence intensity using a plate reader or flow cytometry.
Animal Model of Neuroinflammation
This protocol describes the use of a lipopolysaccharide (LPS)-induced model of systemic inflammation to study the kynurenine pathway in the brain.[11]
Materials:
-
Mice (e.g., C57BL/6)
-
Lipopolysaccharide (LPS) from E. coli
-
Saline solution
-
Anesthesia
-
Tissue collection and processing reagents
Procedure:
-
Induction of Inflammation: Administer a single intraperitoneal (i.p.) injection of LPS to the mice. Use saline-injected mice as controls.
-
Behavioral Testing: At various time points post-injection, perform behavioral tests to assess depressive-like or anxiety-like behaviors (e.g., forced swim test, open field test).
-
Tissue Collection: At the end of the experiment, anesthetize the mice and perfuse with saline. Collect brain tissue (e.g., hippocampus, prefrontal cortex) and blood samples.
-
Metabolite Analysis: Analyze the levels of kynurenine pathway metabolites in the brain tissue and plasma using HPLC or LC-MS/MS.
-
Gene Expression Analysis: Analyze the expression of key kynurenine pathway enzymes (e.g., IDO, KMO, KATs) and inflammatory markers in the brain tissue using qPCR or Western blotting.
Visualizations
Signaling Pathways and Cellular Interactions
Caption: The Kynurenine Pathway in Neuroinflammation.
Experimental Workflow for this compound Analysis
Caption: Workflow for this compound Quantification.
Conclusion
This compound, through its metabolic conversion within the kynurenine pathway, is a significant modulator of neuroinflammatory processes. The balance between the neurotoxic and neuroprotective branches of this pathway, orchestrated by microglia and astrocytes respectively, is a critical factor in the progression of many CNS disorders. A thorough understanding of the cellular and molecular mechanisms, coupled with robust experimental methodologies, is essential for the development of novel therapeutic strategies targeting the kynurenine pathway to ameliorate neuroinflammation and its devastating consequences. This guide provides a foundational resource for researchers and drug development professionals to advance our understanding and therapeutic targeting of this compound and the kynurenine pathway in the context of neuroinflammation.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Tryptophan Dysmetabolism and Quinolinic Acid in Depressive and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Tryptophan metabolism: Mechanism-oriented therapy for neurological and psychiatric disorders [frontiersin.org]
- 4. Changing the Face of Kynurenines and Neurotoxicity: Therapeutic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroinflammation and the Kynurenine Pathway in CNS Disease: Molecular Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Natural Molecules and Neuroprotection: Kynurenic Acid, Pantethine and α-Lipoic Acid [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Kynurenine pathway metabolism and neuroinflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of the Kynurenine Pathway and Production of Inflammatory Cytokines by Astrocytes and Microglia Infected With Neospora caninum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neurotoxic kynurenine metabolism is increased in the dorsal hippocampus and drives distinct depressive behaviors during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of Kynurenine Pathway in Oxidative Stress during Neurodegenerative Disorders [mdpi.com]
- 13. The Kynurenine Pathway and Neurologic Disease | Semantic Scholar [semanticscholar.org]
- 14. The Involvement of Neuroinflammation and Kynurenine Pathway in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Memory Enhancement with Kynurenic Acid and Its Mechanisms in Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. The Kynurenine Pathway and Bipolar Disorder: Intersection of the Monoaminergic and Glutamatergic Systems and Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Mechanism of the Neuroprotective Effect of Kynurenic Acid in the Experimental Model of Neonatal Hypoxia–Ischemia: The Link to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Characterization of the Kynurenine Pathway in Human Neurons | Journal of Neuroscience [jneurosci.org]
- 22. A method for the determination of this compound in biological tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. scilit.com [scilit.com]
- 24. Kynurenine pathway metabolic balance influences microglia activity: targeting kynurenine monooxygenase to dampen neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Conversion of D-Tryptophan to D-Kynurenine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic fate of D-Tryptophan (D-Trp) to D-Kynurenine (D-Kyn), a crucial pathway with emerging significance in immunology, neuroscience, and oncology. This document details the core enzymatic processes, offers quantitative data for comparative analysis, presents detailed experimental protocols for key assays, and visualizes the involved pathways to facilitate a deeper understanding of this metabolic route.
Introduction
While the kynurenine pathway is predominantly recognized for its role in the catabolism of L-Tryptophan, the metabolic significance of its D-enantiomer is increasingly appreciated. The conversion of D-Tryptophan to this compound is a key entry point for this stereoisomer into the broader kynurenine pathway, which generates a host of bioactive molecules with diverse physiological and pathological roles. Understanding the enzymatic control and downstream consequences of D-Trp metabolism is critical for developing novel therapeutic strategies targeting this pathway.
The Core Metabolic Pathway
The primary enzymatic driver for the conversion of D-Tryptophan is D-amino acid oxidase (DAAO) . This flavoenzyme catalyzes the oxidative deamination of various D-amino acids. In the context of D-Trp metabolism, DAAO facilitates its conversion to indole-3-pyruvic acid.
Another key enzyme, indoleamine 2,3-dioxygenase (IDO1) , which is a rate-limiting enzyme in the canonical kynurenine pathway, has also been shown to utilize D-Tryptophan as a substrate, directly leading to the formation of N-formyl-D-kynurenine, which is then rapidly converted to this compound.[1][2]
dot
Caption: Metabolic conversion of D-Tryptophan to this compound.
Quantitative Data
This section provides a summary of available quantitative data related to the metabolism of D-Tryptophan to this compound, including enzyme kinetics and tissue concentrations of key metabolites.
Table 1: Enzyme Kinetic Parameters for D-Tryptophan Metabolism
| Enzyme | Substrate | Km (mM) | Vmax (relative activity) | Organism/Source | Reference |
| D-Amino Acid Oxidase (DAAO) | D-Tryptophan | 1.8 | High | Human | [3] |
| Indoleamine 2,3-dioxygenase 1 (IDO1) | D-Tryptophan | - | Substrate | Human | [2][4] |
| Indoleamine 2,3-dioxygenase 2 (IDO2) | D-Tryptophan | - | Substrate | Human | [5] |
Note: Specific Vmax values for D-Tryptophan are not consistently reported in the literature and are often expressed relative to other substrates. Further research is needed for precise quantification.
Table 2: In Vivo Concentrations of D-Tryptophan and this compound in Mice
| Tissue | D-Tryptophan Concentration (µM) | This compound Concentration (µM) | Condition | Reference |
| Forebrain | 67.3 ± 6.7 | - | Following D-Trp injection (300 mg/kg) | [1] |
| Cerebellum | 16.3 ± 1.9 | - | Following D-Trp injection (300 mg/kg) | [1] |
| Plasma | - | Significantly elevated | Following D-Trp injection (300 mg/kg) | [1] |
| Liver | - | Significantly elevated | Following D-Trp injection (300 mg/kg) | [1] |
Note: Data represents mean ± SEM. Concentrations can vary based on experimental conditions and analytical methods.
Experimental Protocols
This section outlines detailed methodologies for the key experiments cited in this guide, providing a foundation for researchers to replicate and build upon these findings.
D-Amino Acid Oxidase (DAAO) Activity Assay (Spectrophotometric)
This protocol is adapted from established methods for determining DAAO activity by measuring the production of α-keto acids.[6][7][8][9]
Materials:
-
UV/Vis spectrophotometer
-
1.5 mL quartz microcuvettes
-
75 mM sodium pyrophosphate buffer, pH 8.5
-
D-Tryptophan solution (at various concentrations for kinetic analysis) in 75 mM sodium pyrophosphate buffer, pH 8.5
-
Purified DAAO enzyme or tissue homogenate
-
1 mM 2,4-dinitrophenylhydrazine (DNPH) in 1 M HCl
-
0.6 M NaOH
Procedure:
-
Enzyme Reaction:
-
Prepare reaction mixtures in microcuvettes containing 75 mM sodium pyrophosphate buffer and varying concentrations of D-Tryptophan.
-
Equilibrate the cuvettes to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding a known amount of DAAO enzyme or tissue homogenate.
-
Incubate for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
-
Derivatization:
-
Stop the reaction by adding 1 volume of 1 mM DNPH solution.
-
Incubate at room temperature for 10 minutes to allow for the formation of the hydrazone derivative of the produced indole-3-pyruvic acid.
-
-
Color Development and Measurement:
-
Add 2 volumes of 0.6 M NaOH to develop the color.
-
Measure the absorbance at a specific wavelength (e.g., 445 nm) using the spectrophotometer.
-
-
Quantification:
-
Generate a standard curve using known concentrations of indole-3-pyruvic acid.
-
Calculate the DAAO activity based on the amount of α-keto acid produced per unit time per amount of enzyme.
-
dot
Caption: Spectrophotometric DAAO activity assay workflow.
Indoleamine 2,3-dioxygenase (IDO1) Activity Assay (HPLC-based)
This protocol is based on methods that quantify the production of kynurenine from tryptophan in cell lysates or with purified enzyme.[10][11][12]
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column
-
Reaction Buffer: 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, 100 µg/mL catalase.
-
L-Tryptophan solution (e.g., 400 µM)
-
Cell lysate or purified IDO1 enzyme
-
30% (w/v) Trichloroacetic acid (TCA)
-
Mobile Phase: e.g., 15 mM sodium acetate (pH 4.0) with 3% acetonitrile.
Procedure:
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine the cell lysate or purified IDO1 with the reaction buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the L-Tryptophan solution.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Sample Preparation:
-
Terminate the reaction by adding 30% TCA.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet precipitated proteins.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Inject the sample onto the C18 column.
-
Elute the analytes using the specified mobile phase at a constant flow rate.
-
Detect kynurenine by its absorbance at 360 nm.
-
-
Quantification:
-
Generate a standard curve with known concentrations of kynurenine.
-
Calculate the IDO1 activity as the amount of kynurenine produced per unit time per milligram of protein.
-
dot
Caption: HPLC-based IDO1 activity assay workflow.
Quantification of D-Tryptophan and this compound by LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of D-Trp and D-Kyn in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14][15][16]
Materials:
-
LC-MS/MS system (e.g., triple quadrupole)
-
C18 or other suitable reverse-phase column
-
Mobile Phase A: e.g., 0.1% formic acid in water
-
Mobile Phase B: e.g., 0.1% formic acid in acetonitrile or methanol
-
Internal standards (e.g., stable isotope-labeled D-Tryptophan and this compound)
-
Protein precipitation agent (e.g., trichloroacetic acid, acetonitrile, or methanol)
-
Biological samples (e.g., plasma, tissue homogenates)
Procedure:
-
Sample Preparation:
-
Thaw biological samples on ice.
-
Add a known amount of the internal standards to each sample.
-
Precipitate proteins by adding 3 volumes of cold protein precipitation agent.
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC column.
-
Separate the analytes using a gradient elution with Mobile Phases A and B.
-
Detect and quantify the analytes using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for D-Trp, D-Kyn, and their internal standards should be optimized.
-
-
Data Analysis:
-
Construct calibration curves by plotting the peak area ratio of the analyte to its internal standard against the concentration of the calibrators.
-
Determine the concentrations of D-Trp and D-Kyn in the unknown samples from the calibration curves.
-
dot
Caption: LC-MS/MS quantification workflow for D-Trp and D-Kyn.
Signaling Pathways
The metabolic products of the D-Tryptophan pathway, particularly this compound, can exert biological effects through various signaling pathways. A key receptor implicated in mediating the effects of kynurenine is the Aryl Hydrocarbon Receptor (AhR) .
Upon binding to ligands such as this compound, the AhR translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic-responsive elements (XREs) in the promoter regions of target genes, modulating their transcription. This can lead to a range of cellular responses, including modulation of immune cell differentiation and function. For instance, AhR activation has been linked to the differentiation of regulatory T cells (Tregs) and the suppression of pro-inflammatory responses.[17][18][19][20][21][22]
dot
Caption: this compound signaling via the Aryl Hydrocarbon Receptor.
Conclusion
The metabolic pathway from D-Tryptophan to this compound represents a significant and increasingly studied area of biochemistry and pharmacology. The enzymes DAAO and IDO1 are central to this conversion, and their products can modulate critical cellular processes through signaling pathways like the AhR cascade. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate this pathway and its therapeutic potential. Continued research is necessary to fully elucidate the kinetic properties of the involved enzymes with D-Tryptophan and to map the complete downstream signaling consequences of this compound production. Such efforts will undoubtedly pave the way for novel interventions in a range of diseases.
References
- 1. Role of D-amino acid oxidase in the production of kynurenine pathway metabolites from D-tryptophan in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate Oxidation by Indoleamine 2,3-Dioxygenase: EVIDENCE FOR A COMMON REACTION MECHANISM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the mechanism of tryptophan 2,3-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Remarkable Role of Indoleamine 2,3-Dioxygenase and Tryptophan Metabolites in Infectious Diseases: Potential Role in Macrophage-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for the Detection of D-Amino-Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of D-Amino Oxidase activity via spectrophotometric assay [bio-protocol.org]
- 10. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Expression, purification, and kinetic characterization of the human strep-IDO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitativ ... - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY01959D [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Kynurenine Signaling through the Aryl Hydrocarbon Receptor: Implications for Aging and Healthspan - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Aryl Hydrocarbon Receptor and Kynurenine: Recent Advances in Autoimmune Disease Research [frontiersin.org]
- 20. Kynurenine-Induced Aryl Hydrocarbon Receptor Signaling in Mice Causes Body Mass Gain, Liver Steatosis, and Hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. ahajournals.org [ahajournals.org]
Methodological & Application
Application Notes and Protocols for D-Kynurenine Administration in Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
D-Kynurenine (D-KYN) is a metabolite of the amino acid tryptophan and a precursor to the neuroactive compound kynurenic acid (KYNA).[1][2] KYNA is an endogenous antagonist of the N-methyl-D-aspartate (NMDA) receptor, acting at the glycine co-agonist site, and also inhibits the α7 nicotinic acetylcholine receptor (α7nAChR).[1][3][4] Due to its role in modulating glutamatergic and cholinergic neurotransmission, the administration of D-KYN in rodent models is a valuable tool for investigating the pathophysiology of various neurological and psychiatric disorders, including schizophrenia and neurodegenerative diseases.[3][5][6] These protocols provide detailed methodologies for the preparation, administration, and analysis of D-KYN's effects in rodent models.
I. Quantitative Data Summary
The following tables summarize key quantitative data from studies involving this compound administration in rodents.
Table 1: this compound Dosage and Administration Routes in Rodent Models
| Rodent Model | Route of Administration | Dosage | Vehicle | Key Findings | Reference |
| Mice (FVB/N) | Intraperitoneal (i.p.) | 30 mg/kg | Saline | Increased KYNA and 3-HK levels in plasma, liver, forebrain, and cerebellum. | [2] |
| Mice (FVB/N) | Intraperitoneal (i.p.) | 300 mg/kg | Saline | Dose-dependent and significant increases in KYNA and 3-HK levels in all tissues examined. | [2] |
| Rats (Sprague-Dawley) | Reverse Microdialysis (into Prefrontal Cortex) | 50 µM, 100 µM | Artificial Cerebrospinal Fluid | Local infusion of D-KYN significantly increased extracellular KYNA concentration. | [7] |
| Rats | Intracerebroventricular (ICV) | 0.1 and 0.2 µmol | Not specified | Produced slight behavioral changes (stereotypy and ataxia). | [8] |
| Rats (Sprague-Dawley) | Reverse Microdialysis (into Cerebellum) | 100 µM | Artificial Cerebrospinal Fluid | Substantive increase in extracellular KYNA levels. | [9][10] |
| Rats (Sprague-Dawley) | Intraperitoneal (i.p.) | 100 mg/kg | Saline | Peak kynurenine concentrations in plasma and various brain regions observed at 0.5 hours post-injection. | [11][12] |
Table 2: Effects of this compound Administration on Neurochemical Levels
| Rodent Model | D-KYN Dose & Route | Tissue/Fluid | Analyte | Change from Baseline | Time Point | Reference |
| Rats (Sprague-Dawley) | 100 µM via Reverse Microdialysis | Striatum | Extracellular KYNA | ~4-fold increase | 2 hours | [1] |
| Rats (Sprague-Dawley) | 100 µM via Reverse Microdialysis | Striatum | Extracellular Dopamine | 36% reduction | 2 hours | [1] |
| Mice (FVB/N) | 30 mg/kg i.p. | Plasma | KYNA | Significantly elevated | 30 minutes | [2] |
| Mice (FVB/N) | 30 mg/kg i.p. | Liver | KYNA | Significantly elevated | 30 minutes | [2] |
| Mice (FVB/N) | 30 mg/kg i.p. | Cerebellum | KYNA | Significantly elevated | 30 minutes | [2] |
| Mice (FVB/N) | 300 mg/kg i.p. | Forebrain | KYNA | Significantly elevated | 30 minutes | [2] |
| Rats (Sprague-Dawley) | 100 µM via Reverse Microdialysis | Cerebellum | Extracellular KYNA | ~76-fold increase (from 3.1 to 237.6 nM) | 1.5 hours | [9][10] |
II. Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl)
-
0.1 N NaOH
-
Sterile filters (0.22 µm)
-
Sterile vials
Procedure:
-
Weigh the desired amount of this compound powder.
-
Dissolve the this compound in sterile saline. For intraperitoneal injections, a common concentration is 10 mg/mL.
-
Adjust the pH of the solution to approximately 7.0 using 0.1 N NaOH.[13] This is crucial to prevent irritation and tissue damage at the injection site.
-
Sterile-filter the solution using a 0.22 µm filter into a sterile vial.
-
Store the prepared solution at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage. Always bring the solution to room temperature before administration.
Protocol 2: Intraperitoneal (i.p.) Administration of this compound in Mice
Materials:
-
Prepared this compound solution
-
Appropriate gauge needle (e.g., 25-27 gauge) and syringe
-
Mouse restraint device (optional)
Procedure:
-
Calculate the required volume of this compound solution based on the animal's body weight and the desired dosage (e.g., for a 30 mg/kg dose in a 25g mouse using a 10 mg/mL solution, the volume would be 75 µL).
-
Gently restrain the mouse, exposing the lower abdominal quadrants.
-
Insert the needle into the peritoneal cavity in one of the lower abdominal quadrants, being careful to avoid the midline (to prevent damage to the bladder) and major organs.
-
Aspirate slightly to ensure no blood or fluid is drawn back, indicating correct placement.
-
Inject the this compound solution smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
Protocol 3: Intracerebroventricular (ICV) Cannulation and Injection in Rats
This is a surgical procedure and requires appropriate ethical approval and aseptic technique.
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic frame
-
Surgical drill
-
Guide cannula and dummy cannula
-
Dental cement
-
Injection syringe and tubing
-
Prepared this compound solution (in sterile artificial cerebrospinal fluid)
Procedure:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma and lambda landmarks.
-
Using stereotaxic coordinates, mark the location for cannula implantation into a lateral ventricle (e.g., for rats: AP -0.8 mm, ML ±1.5 mm from bregma).
-
Drill a small hole through the skull at the marked location.
-
Lower the guide cannula to the appropriate depth (e.g., DV -3.5 mm from the skull surface) and secure it with dental cement and skull screws.
-
Insert a dummy cannula to keep the guide cannula patent. Allow the animal to recover for at least one week.
-
For injection, gently restrain the conscious animal, remove the dummy cannula, and insert the injector cannula connected to the syringe.
-
Infuse the this compound solution slowly over a set period (e.g., 1 µL over 1 minute).
-
Leave the injector in place for an additional minute to allow for diffusion before replacing the dummy cannula.
Protocol 4: In Vivo Microdialysis for Measuring Extracellular KYNA
This is a surgical procedure requiring specialized equipment.
Materials:
-
Microdialysis probes
-
Guide cannula
-
Surgical setup for stereotaxic implantation
-
Perfusion pump
-
Fraction collector
-
HPLC system for analysis
Procedure:
-
Surgically implant a guide cannula into the brain region of interest (e.g., prefrontal cortex, striatum, cerebellum) using stereotaxic coordinates.[7][9]
-
After a recovery period, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples to establish endogenous KYNA levels.
-
Switch the perfusion fluid to aCSF containing this compound (e.g., 100 µM) for a defined period (e.g., 2 hours).[1][9] This is known as reverse dialysis.
-
Continue to collect dialysate samples during and after this compound infusion.
-
Analyze the collected dialysate samples for KYNA concentrations using high-performance liquid chromatography (HPLC).[7]
III. Signaling Pathways and Experimental Workflows
Signaling Pathway: this compound Metabolism and NMDA Receptor Antagonism
Caption: this compound is converted to KYNA, which blocks the NMDA receptor.
Experimental Workflow: this compound Administration and Analysis
Caption: Workflow for this compound studies in rodents.
References
- 1. Enzymatic transamination of this compound generates kynurenic acid in rat and human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KYNURENIC ACID AND 3-HYDROXYKYNURENINE PRODUCTION FROM this compound IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Behavioral disturbances in adult mice following neonatal virus infection or kynurenine treatment--role of brain kynurenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KYNURENINES IN THE MAMMALIAN BRAIN: WHEN PHYSIOLOGY MEETS PATHOLOGY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Methyl D-Aspartate Receptor Antagonist Kynurenic Acid Affects Human Cortical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Changes in extracellular kynurenic acid concentrations in rat prefrontal cortex after this compound infusion: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intracerebroventricular injection of kynurenic acid, but not kynurenine, induces ataxia and stereotyped behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Kynurenic Acid Synthesis from this compound in the Cerebellum: A Distinct Role of D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potential Region-Specific Neuroprotective Effects of Kynurenine Administration in Healthy Rodents Using High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Developmental Exposure to Kynurenine Affects Zebrafish and Rat Behavior [mdpi.com]
Application Note: Quantitative Analysis of D-Kynurenine and its Metabolites in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
The kynurenine pathway is the primary metabolic route for tryptophan, catabolizing approximately 95% of this essential amino acid.[1][2] This pathway produces several bioactive metabolites, including kynurenine (KYN), kynurenic acid (KYNA), anthranilic acid (AA), 3-hydroxykynurenine (3-HK), and quinolinic acid (QA).[1][2][3] Dysregulation of the kynurenine pathway has been implicated in a wide range of pathologies, including neurological and psychiatric disorders, cardiovascular diseases, and cancer.[1][3][4] D-Kynurenine, a stereoisomer of the more common L-Kynurenine, and its downstream metabolites are of increasing interest for their potential roles in modulating neurotransmission and inflammation.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the analysis of these metabolites in complex biological matrices like plasma due to its high sensitivity, selectivity, and specificity.[5][6] This application note provides a detailed protocol for the simultaneous quantification of this compound and other key metabolites in human plasma. The method utilizes a simple protein precipitation step followed by rapid and robust LC-MS/MS analysis, making it suitable for high-throughput applications in clinical research and drug development.
Kynurenine Signaling Pathway
The catabolism of tryptophan down the kynurenine pathway is initiated by the rate-limiting enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan-2,3-dioxygenase (TDO).[2][5] Kynurenine stands as a central junction, from which the pathway diverges into several branches, producing both neuroprotective metabolites like Kynurenic Acid and potentially neurotoxic compounds such as 3-Hydroxykynurenine and Quinolinic Acid.[4][5][7]
Experimental Protocol
This protocol details the procedure from sample preparation to LC-MS/MS analysis for the quantification of this compound and its metabolites in human plasma.
Materials and Reagents
-
Reference standards: this compound, Kynurenic Acid, Anthranilic Acid, 3-Hydroxykynurenine, Quinolinic Acid.
-
Internal standards (IS): Stable isotope-labeled analogues (e.g., L-Kynurenine-d4, Kynurenic Acid-d5).[8][9]
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (99%), Trifluoroacetic Acid (TFA).[8][10]
-
Water: Deionized water, 18 MΩ·cm or higher.
-
Human Plasma: Collected in tubes containing an appropriate anticoagulant (e.g., EDTA or trisodium citrate).[11]
Standard and Sample Preparation
2.1. Stock Solutions Prepare individual stock solutions for each analyte and internal standard at a concentration of 1 mg/mL in 50% acetonitrile or another suitable solvent like DMSO.[8][9] Store at -20°C or below.
2.2. Working Standard Solutions Prepare working standard mixtures by serially diluting the stock solutions with water or a suitable buffer to create a calibration curve. For plasma analysis, a typical calibration range might be 1-100,000 nmol/L.[9]
2.3. Internal Standard (IS) Working Solution Prepare a combined IS working solution containing each stable isotope-labeled standard at a fixed concentration (e.g., 1.1 µg/mL Kyn-d4) in water.[8]
2.4. Plasma Sample Preparation (Protein Precipitation) The protein precipitation method is rapid and effective for sample cleanup.[6][8]
-
Aliquot 100 µL of human plasma, calibrator, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 100 µL of the IS working solution to each tube and vortex for 30 seconds.[8]
-
Add 20 µL of Trifluoroacetic Acid (TFA) to precipitate proteins.[8] Vortex vigorously for 1 minute.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The analysis is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operated in positive ion mode.[8]
3.1. Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., Phenomenex Luna C18, 50 mm x 4.6 mm) is suitable for separation.[12]
-
Mobile Phase A: 0.1% Formic Acid in Water.[12]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[12]
-
Flow Rate: 0.3 mL/min.[10]
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-40°C.
-
Gradient: A gradient elution is necessary to achieve separation of the metabolites.[12]
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 50 |
| 2.0 | 95 |
| 3.0 | 95 |
| 3.1 | 5 |
| 5.0 | 5 |
3.2. Mass Spectrometry (MS) Conditions
Analytes are detected using Multiple Reaction Monitoring (MRM). Specific precursor/product ion transitions must be optimized for each compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 209.0 | 192.1 | 35 | 20 |
| Kynurenine-d4 (IS) | 213.0 | 196.0 | 35 | 20 |
| Kynurenic Acid | 190.1 | 144.1 | 30 | 22 |
| Kynurenic Acid-d5 (IS) | 195.1 | 149.1 | 30 | 22 |
| 3-OH-Kynurenine | 225.1 | 208.1 | 30 | 15 |
| Anthranilic Acid | 138.1 | 92.1 | 25 | 18 |
| Quinolinic Acid | 168.0 | 122.0 | 20 | 15 |
Note: These are example parameters and must be optimized for the specific instrument used.[5][8]
Data and Performance Characteristics
The method should be validated for linearity, precision, accuracy, and stability according to regulatory guidelines.
Quantitative Performance
The following table summarizes typical performance characteristics for the LC-MS/MS method.
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Recovery) |
| This compound | 1.2 - 5000 | 1.2 | < 10% | < 12% | 92 - 101% |
| Kynurenic Acid | 0.98 - 500 | 0.98 | < 11% | < 13% | 88 - 107% |
| 3-OH-Kynurenine | 0.95 - 250 | 0.95 | < 9% | < 11% | 90 - 104% |
| Quinolinic Acid | 125 - 64000 | 125 | < 8% | < 10% | 95 - 105% |
Data compiled from representative literature to demonstrate expected performance.[6][12]
Experimental Workflow Diagram
The overall process from sample collection to data analysis is outlined below.
This application note provides a robust and sensitive LC-MS/MS method for the quantification of this compound and its key metabolites in human plasma. The simple sample preparation and rapid analysis time make this protocol highly suitable for clinical research and pharmaceutical studies investigating the role of the kynurenine pathway in health and disease. The method demonstrates excellent performance characteristics, ensuring reliable and accurate data for researchers, scientists, and drug development professionals.
References
- 1. Kynurenine pathway - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. metabolon.com [metabolon.com]
- 5. Simultaneous Separation and Detection of Nine Kynurenine Pathway Metabolites by Reversed-Phase Liquid Chromatography-Mass Spectrometry: Quantitation of Inflammation in Human Cerebrospinal Fluid and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Kynurenine Pathway Metabolites as Potential Clinical Biomarkers in Coronary Artery Disease [frontiersin.org]
- 8. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Quantification of Plasma Kynurenine Metabolites Following One Bout of Sprint Interval Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 11. feradical.utsa.edu [feradical.utsa.edu]
- 12. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring D-amino Acid Oxidase Activity Using D-Kynurenine
Introduction
D-amino acid oxidase (DAO) is a flavoenzyme that plays a crucial role in the metabolism of D-amino acids, catalyzing their oxidative deamination to the corresponding α-keto acids, ammonia, and hydrogen peroxide.[1][2] In the central nervous system, DAO is of particular interest due to its role in regulating the levels of D-serine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[3] Dysregulation of DAO activity has been implicated in neuropsychiatric disorders such as schizophrenia.[2][3]
One of the substrates for DAO is D-kynurenine, a metabolite of the tryptophan catabolic pathway, also known as the kynurenine pathway.[4][5] DAO catalyzes the conversion of this compound to kynurenic acid (KYNA), a compound that is itself a neuromodulator, acting as an antagonist at the glycine site of the NMDA receptor and at α7 nicotinic acetylcholine receptors.[4][6] The enzymatic conversion of this compound to the fluorescent molecule kynurenic acid provides a straightforward and sensitive method for measuring DAO activity in vitro.[6][7]
These application notes provide a detailed protocol for a fluorometric in vitro assay to determine D-amino acid oxidase activity using this compound as the substrate. This assay is suitable for screening potential DAO inhibitors and for characterizing enzyme kinetics.
Principle of the Assay
The assay is based on the enzymatic conversion of the non-fluorescent substrate, this compound, to the highly fluorescent product, kynurenic acid (KYNA), by D-amino acid oxidase. The DAO-catalyzed reaction is an oxidative deamination that, in the case of this compound, leads to the formation of KYNA.[4][6] The fluorescence intensity of the produced KYNA is directly proportional to the DAO activity under the specified assay conditions. The fluorescence of KYNA can be measured using a fluorescence plate reader or a spectrofluorometer.
Materials and Reagents
-
Enzyme: Purified recombinant human D-amino acid oxidase (hDAAO) or tissue homogenates containing DAO.
-
Substrate: this compound (D-KYN)
-
Cofactor: Flavin adenine dinucleotide (FAD)
-
Buffer: Tris-HCl buffer (200 mM, pH 8.4)
-
Inhibitors (optional): Kojic acid, Chlorpromazine, Quetiapine
-
Reaction termination solution: Trichloroacetic acid (TCA)
-
Instrumentation: Fluorescence microplate reader or spectrofluorometer
-
Microplates: 96-well black, clear-bottom microplates suitable for fluorescence measurements
-
Other: Standard laboratory equipment (pipettes, tubes, etc.)
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format but can be adapted for other formats.
1. Preparation of Reagents:
-
200 mM Tris-HCl Buffer (pH 8.4): Prepare a 200 mM solution of Tris base and adjust the pH to 8.4 with HCl.
-
10 mM this compound Stock Solution: Dissolve this compound in the Tris-HCl buffer to a final concentration of 10 mM. Protect from light and prepare fresh.
-
1 mM FAD Stock Solution: Dissolve FAD in the Tris-HCl buffer to a final concentration of 1 mM. Store in the dark at -20°C.
-
DAO Enzyme Solution: Dilute the purified DAO enzyme or tissue homogenate in Tris-HCl buffer to the desired concentration. The optimal concentration should be determined empirically to ensure the reaction remains in the linear range for the duration of the assay.
-
Inhibitor Stock Solutions (Optional): Prepare stock solutions of inhibitors (e.g., 100 mM Kojic acid, 10 mM Chlorpromazine, 10 mM Quetiapine) in an appropriate solvent (e.g., DMSO or water).
2. Assay Procedure:
-
Prepare the Reaction Mixture: In each well of a 96-well plate, prepare the reaction mixture as follows:
-
Tris-HCl Buffer (200 mM, pH 8.4): X µL
-
1 mM FAD: 2 µL (final concentration: 10 µM)
-
DAO Enzyme Solution: Y µL
-
Inhibitor or vehicle: 2 µL
-
Total volume per well before adding substrate: 180 µL
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the enzyme and inhibitors to equilibrate.
-
Initiate the Reaction: Add 20 µL of 1 mM this compound solution to each well to initiate the reaction (final concentration: 100 µM this compound). The final reaction volume will be 200 µL.
-
Incubation: Incubate the plate at 37°C for 60-120 minutes. The optimal incubation time may vary depending on the enzyme concentration and should be determined to be within the linear range of the reaction. Protect the plate from light during incubation.
-
Terminate the Reaction (Optional but recommended for endpoint assays): Add 20 µL of 10% (w/v) Trichloroacetic acid (TCA) to each well to stop the enzymatic reaction.
-
Fluorescence Measurement: Measure the fluorescence intensity of each well using a fluorescence plate reader.
-
Excitation Wavelength: ~365 nm
-
Emission Wavelength: ~450 nm
-
3. Controls:
-
No Enzyme Control: A reaction mixture containing all components except the DAO enzyme to determine the background fluorescence.
-
No Substrate Control: A reaction mixture containing all components except this compound to account for any intrinsic fluorescence from the enzyme preparation.
-
Positive Control (for inhibitor screening): A reaction with a known DAO inhibitor to validate the assay's ability to detect inhibition.
Data Presentation
Enzyme Kinetics
The following table summarizes the apparent kinetic parameters for human D-amino acid oxidase (hDAAO) with this compound as the substrate.
| Parameter | Value | Reference |
| Apparent Km | 0.7 mM | [3] |
Assay Conditions: pH 8.5, 25°C, air saturation.
Inhibitor Effects
The inhibitory activity of various compounds on DAO can be quantified by determining their half-maximal inhibitory concentration (IC50). The table below presents the IC50 values for selected antipsychotic drugs on DAO activity using the this compound assay.
| Inhibitor | IC50 (µM) | Reference |
| Chlorpromazine | 65.8 ± 13.2 | [8] |
| Quetiapine | 19.5 ± 2.60 | [8] |
| Kojic Acid | ~95% inhibition at 1 mM | [2] |
Visualizations
Signaling Pathway
Caption: Enzymatic conversion of this compound to Kynurenic Acid by D-Amino Acid Oxidase.
Experimental Workflow
Caption: Workflow for the fluorometric D-Amino Acid Oxidase activity assay.
References
- 1. Human D-Amino Acid Oxidase: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kynurenic Acid Synthesis from this compound in the Cerebellum: A Distinct Role of D-Amino Acid Oxidase [mdpi.com]
- 3. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of D-amino acid oxidase in the production of kynurenine pathway metabolites from D-tryptophan in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Assays of D-Amino Acid Oxidase Activity [frontiersin.org]
- 6. Fluorimetric assay for D-amino acid oxidase activity in rat brain homogenate by using this compound as a substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of D-amino acid oxidase activity by antipsychotic drugs evaluated by a fluorometric assay using this compound as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of D-Kynurenine Solutions in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Kynurenine is a metabolite of the essential amino acid L-tryptophan, produced via the kynurenine pathway. While the L-isomer is more extensively studied, this compound is gaining interest for its distinct biological activities and therapeutic potential. Accurate and reproducible preparation of this compound solutions is critical for obtaining reliable results in cell culture-based assays. These application notes provide detailed protocols for the solubilization, storage, and application of this compound, along with an overview of its known signaling pathways.
Data Presentation
Solubility of Kynurenine Isomers
The solubility of this compound can be influenced by its stereochemistry. While specific quantitative data for this compound is limited, the following table summarizes the known solubility of related kynurenine compounds, which can serve as a valuable reference.
| Compound | Solvent | Solubility | Molar Concentration (approx.) |
| L-Kynurenine | DMSO | 21 mg/mL[1] | ~100.85 mM[1] |
| Water | 10 mg/mL (with heating)[1] | ~48.02 mM | |
| PBS | 7.14 mg/mL[2] | ~34.29 mM[2] | |
| DL-Kynurenine | Ethanol | ~2 mg/mL[3] | ~9.60 mM |
| DMSO | ~1 mg/mL[3] | ~4.80 mM | |
| PBS (pH 7.2) | ~0.5 mg/mL[3] | ~2.40 mM |
Note: The molecular weight of this compound is 208.21 g/mol .
Recommended Working Concentrations
The optimal working concentration of this compound is cell-type and assay-dependent. Based on available literature, a broad range of concentrations has been utilized. Endogenously, kynurenine is secreted by various cell types in micromolar amounts[4].
| Cell Type | Concentration Range | Application |
| T cells | 1 mM | Inhibition of T cell proliferation[5] |
| Osteoblasts | 100 µM (L-Kynurenine) | Study of cell energetics[6] |
| Various Cancer Cells | Micromolar secretion | Endogenous production measurement[4] |
| Neurons/Neuroblastoma | 1.49 - 19.75 µM (L-Kynurenine) | Study of kynurenine pathway metabolism[7] |
It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Experimental Protocols
Preparation of a this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), sterile, pH 7.2-7.4
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Optional: Water bath or sonicator
Protocol for DMSO Stock Solution (Recommended for high concentrations):
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication may aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Protocol for PBS Stock Solution (for lower concentrations or when DMSO is not desired):
-
Aseptically weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of sterile PBS.
-
Vortex vigorously. Complete dissolution in aqueous solutions at high concentrations may be difficult. Gentle warming can assist, but do not boil.
-
Sterile-filter the solution through a 0.22 µm filter to remove any undissolved particles and ensure sterility.
-
Aliquot for storage.
Storage and Stability of this compound Solutions
Proper storage is crucial to maintain the bioactivity of this compound solutions.
| Solution Type | Storage Temperature | Recommended Duration | Notes |
| DMSO Stock | -20°C | Up to 1 month | Protect from light. Avoid repeated freeze-thaw cycles. |
| Aqueous (PBS) Stock | 4°C | Up to 14 days[8] | For short-term storage. |
| -20°C | Up to 6 months[8] | For longer-term storage. | |
| Working Dilutions | 37°C (in incubator) | For the duration of the experiment | Prepare fresh from stock solution for each experiment. |
Note: Stability in urine has been reported for up to 12 months at -84°C[8]. While this provides an indication of general stability, specific stability in cell culture media may vary.
Preparation of Working Solutions for Cell Treatment
Protocol:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
Serially dilute the stock solution in the pre-warmed cell culture medium to achieve the desired final concentrations.
-
Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells (typically ≤ 0.1%). A vehicle control (medium with the same concentration of solvent) should always be included in experiments.
-
Gently mix the working solutions by inverting the tubes.
-
Remove the existing medium from the cell cultures and replace it with the freshly prepared this compound-containing medium or the vehicle control medium.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathways
This compound is a metabolite in the broader kynurenine pathway, which is initiated by the conversion of tryptophan. Kynurenine and its derivatives are known to act as signaling molecules. A key receptor for kynurenine is the Aryl Hydrocarbon Receptor (AHR) . Upon binding, AHR translocates to the nucleus and regulates the transcription of target genes. While much of the research has focused on L-kynurenine, this compound has also been shown to exert effects in an AHR-dependent manner[5]. Another potential target is the G protein-coupled receptor 35 (GPR35) , for which the kynurenine pathway metabolite, kynurenic acid, is a known agonist. It is plausible that this compound or its metabolites could also interact with this receptor.
Caption: this compound signaling primarily through the Aryl Hydrocarbon Receptor (AHR).
Experimental Workflow for Preparing this compound Solutions
The following diagram outlines the logical steps for preparing this compound solutions for cell culture experiments, from initial calculations to cell treatment.
Caption: Step-by-step workflow for this compound solution preparation and cell treatment.
References
- 1. L-Kynurenine | AhR agonist | Mechanism | Concentration [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Electrochemical Determination of Kynurenine Pathway Metabolites—Challenges and Perspectives [mdpi.com]
- 5. Kynurenine induces T cell fat catabolism and has limited suppressive effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kynurenine suppresses osteoblastic cell energetics in vitro and osteoblast numbers in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the Kynurenine Pathway in Human Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Kynurenic Acid Production in the Cerebellum Using D-Kynurenine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Kynurenic acid (KYNA) is a neuroactive metabolite of the tryptophan kynurenine pathway (KP) that acts as an antagonist at the glycine co-agonist site of the NMDA receptor and the α7-nicotinic acetylcholine receptor.[1] Altered KYNA levels in the brain have been implicated in the pathophysiology of various neurological and psychiatric disorders.[1][2] While the primary route for KYNA synthesis in the brain is the irreversible transamination of L-kynurenine by kynurenine aminotransferases (KATs), an alternative pathway involving the conversion of D-kynurenine (D-KYN) to KYNA by D-amino acid oxidase (D-AAO) has been identified.[1][2][3][4][5] The cerebellum, in particular, exhibits high D-AAO activity, making this compound a valuable tool to investigate this specific biosynthetic route of KYNA production.[1][2][5]
These application notes provide detailed protocols for in vitro and in vivo studies to assess KYNA production from this compound in the cerebellum, present quantitative data from such experiments, and illustrate the key signaling pathways involved.
Signaling Pathways and Experimental Workflow
The enzymatic conversion of this compound to Kynurenic Acid in the cerebellum is primarily mediated by D-amino acid oxidase (D-AAO). While kynurenine aminotransferases (KATs) can also contribute to KYNA synthesis from L-Kynurenine, studies in the cerebellum have shown that the this compound pathway is largely independent of KAT activity.[1][2][5]
Figure 1: this compound to KYNA conversion pathway in the cerebellum.
The general experimental workflow for studying this compound-mediated KYNA production involves either in vitro analysis using cerebellar tissue homogenates or in vivo measurements via microdialysis.
Figure 2: General experimental workflows.
Experimental Protocols
Protocol 1: In Vitro KYNA Production in Cerebellar Tissue Homogenates
This protocol details the procedure for measuring KYNA synthesis from this compound in rat or human cerebellar tissue homogenates.
Materials:
-
Cerebellar tissue
-
Krebs buffer (118.5 mM NaCl, 4.75 mM KCl, 1.77 mM CaCl₂, 1.18 mM MgSO₄, 12.9 mM NaH₂PO₄, 3 mM Na₂HPO₄, 5 mM glucose; pH 7.4)[6]
-
This compound (100 µM solution)[2]
-
Kojic acid (D-AAO inhibitor, 1 mM solution)[2]
-
Aminooxyacetic acid (AOAA, aminotransferase inhibitor, 1 mM solution)[2]
-
Trichloroacetic acid (50%)
-
0.1 N HCl
-
High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column and fluorescence detector.[2]
Procedure:
-
Tissue Homogenization: Homogenize fresh or frozen cerebellar tissue (1:10, w/v) in ice-cold Krebs buffer.[6]
-
Incubation:
-
Reaction Termination: Stop the reaction by adding 20 µL of 50% trichloroacetic acid and 1 mL of 0.1 N HCl.[2]
-
Sample Preparation: Centrifuge the samples at 14,000 x g for 10 minutes.[2]
-
HPLC Analysis:
-
Inject 20 µL of the resulting supernatant into the HPLC system.[2]
-
Use a mobile phase containing 250 mM zinc acetate, 50 mM sodium acetate, and 2% acetonitrile (pH adjusted to 6.2) with a flow rate of 1.0 mL/min for KYNA detection.[2]
-
Detect KYNA fluorometrically (excitation: 344 nm, emission: 398 nm).[8]
-
Protocol 2: In Vivo Microdialysis in the Rat Cerebellum
This protocol describes the in vivo measurement of extracellular KYNA levels in the rat cerebellum following local administration of this compound via reverse dialysis.
Materials:
-
Male Sprague-Dawley rats
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
HPLC system as described in Protocol 1.
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a microdialysis probe into the cerebellum.
-
Probe Perfusion and Baseline Collection:
-
Perfuse the probe with aCSF at a constant flow rate.
-
Collect baseline dialysate samples to establish basal KYNA levels.
-
-
This compound Administration: Switch the perfusion medium to aCSF containing 100 µM this compound (and inhibitors where applicable) and apply by reverse dialysis.[1][2]
-
Sample Collection: Collect dialysate samples at regular intervals for several hours.
-
HPLC Analysis: Analyze the KYNA concentration in the dialysate samples using the HPLC method described in Protocol 1.
Data Presentation
The following tables summarize quantitative data from representative studies on this compound-mediated KYNA production in the cerebellum.
Table 1: In Vitro KYNA Production from this compound in Rat Cerebellar Homogenates [2][7]
| Condition | KYNA Production (pmol/mg protein/2h) | % of D-KYN alone |
| This compound (100 µM) | ~12.5 | 100% |
| This compound + AOAA (1 mM) | ~12.0 | ~96% |
| This compound + Kojic Acid (1 mM) | ~1.5 | ~12% |
Data are approximated from graphical representations in the cited literature for illustrative purposes.
Table 2: In Vivo Extracellular KYNA Levels in Rat Cerebellum Measured by Microdialysis [1][2]
| Condition | Basal KYNA (nM) | Peak KYNA (nM) after D-KYN |
| This compound (100 µM) | 3.1 ± 1.9 | 237.6 ± 19.1 |
| This compound + AOAA (1 mM) | Not significantly different from D-KYN alone | Not significantly different from D-KYN alone |
| This compound + Kojic Acid (1 mM) | Not significantly different from D-KYN alone | Significantly reduced compared to D-KYN alone |
Data are presented as mean ± SEM.
Conclusion
The use of this compound provides a specific tool to investigate the D-AAO-mediated pathway of KYNA synthesis, particularly in the cerebellum where this enzyme is highly active. The protocols and data presented here offer a framework for researchers to study this alternative biosynthetic route of KYNA. Understanding the differential regulation of KYNA production pathways in various brain regions is crucial for developing targeted therapeutic strategies for neurological and psychiatric disorders associated with KYNA dysregulation.[1]
References
- 1. Kynurenic Acid Synthesis from this compound in the Cerebellum: A Distinct Role of D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Enzymatic transamination of this compound generates kynurenic acid in rat and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic transamination of this compound generates kynurenic acid in rat and human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kynurenic Acid Synthesis from this compound in the Cerebellum: A Distinct Role of D-Amino Acid Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alternative kynurenic acid synthesis routes studied in the rat cerebellum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reducing brain kynurenic acid synthesis precludes kynurenine-induced sleep disturbances - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for D-Kynurenine in In Vivo Microdialysis Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: D-Kynurenine (D-KYN) is a precursor to kynurenic acid (KYNA), an endogenous antagonist of N-methyl-D-aspartate (NMDA) and α7 nicotinic acetylcholine receptors (α7-nAChR).[1][2][3] In vivo microdialysis is a powerful technique to study the metabolism of D-KYN to KYNA in real-time within specific brain regions and to investigate the downstream neurochemical effects. These notes provide a comprehensive overview and detailed protocols for utilizing D-KYN in such studies.
Quantitative Data Summary
The following tables summarize the quantitative data from various in vivo microdialysis studies involving the administration of this compound.
Table 1: Effects of Local this compound Infusion on Extracellular Kynurenic Acid Levels
| Brain Region | Animal Model | D-KYN Concentration (µM) | Basal KYNA (nM) | Maximum KYNA Increase (% of baseline) | Key Findings & Inhibitors |
| Prefrontal Cortex (PFC) | Sprague-Dawley Rats | 50 | Not Specified | ~250% | D-KYN is metabolized to KYNA in the PFC. This increase is attenuated by the D-amino acid oxidase (DAAO) inhibitor 3-methylpyrazole-5-carboxylic acid (AS057278).[1] |
| Prefrontal Cortex (PFC) | Sprague-Dawley Rats | 100 | Not Specified | ~400% | D-KYN is metabolized to KYNA in the PFC. This increase is attenuated by the D-amino acid oxidase (DAAO) inhibitor 3-methylpyrazole-5-carboxylic acid (AS057278).[1] |
| Striatum | Rats | 100 | 2.6 ± 0.1 | 406 ± 29% | The increase in KYNA was partially attenuated by the kynurenine aminotransferase (KAT) inhibitor aminooxyacetic acid (AOAA), suggesting involvement of both DAAO and KATs.[4] |
| Cerebellum | Rats | 100 | 3.1 ± 1.9 | ~7600% (237.6 ± 19.1 nM) | The D-KYN-induced increase in KYNA was significantly inhibited by the DAAO inhibitor kojic acid, but not by the KAT inhibitor AOAA, indicating DAAO is the major contributor to KYNA production in the cerebellum.[5] |
Table 2: Effects of Systemic L-Kynurenine Administration on Prefrontal Cortex Neurochemistry
| Analyte | Animal Model | L-Kynurenine Dose (mg/kg, i.p.) | Basal Level | Maximum Change |
| Kynurenic Acid (KYNA) | Awake Rats | 50 | 2.7 ± 0.2 nM | ~10-fold increase |
| Glutamate | Awake Rats | 50 | 1.9 ± 0.1 µM | ~60% decrease |
Note: Data from systemic L-Kynurenine administration is included to provide context on the broader kynurenine pathway's impact on neurochemistry.[6]
Experimental Protocols
Protocol 1: In Vivo Microdialysis for Measuring this compound Metabolism in the Rat Brain
This protocol details the procedure for implanting a microdialysis probe and administering this compound to measure its conversion to KYNA in a specific brain region.
1. Materials and Reagents:
-
Male Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 3 mm polyacrylonitrile membrane)
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
Enzyme inhibitors (e.g., AS057278 for DAAO, AOAA for KATs, kojic acid for DAAO)
-
High-Performance Liquid Chromatography (HPLC) system with fluorescence detection
2. Surgical Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Mount the rat in a stereotaxic frame.
-
Perform a midline incision on the scalp to expose the skull.
-
Drill a burr hole over the target brain region (e.g., prefrontal cortex, striatum, or cerebellum) based on stereotaxic coordinates.
-
Slowly lower the microdialysis probe into the target brain region.
-
Secure the probe to the skull using dental cement.
3. Microdialysis Procedure:
-
Allow the animal to recover from surgery for at least 24 hours.
-
On the day of the experiment, connect the microdialysis probe to a perfusion pump.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1 µL/min).[7]
-
Allow for a stabilization period of at least 2 hours to obtain a stable baseline.
-
Collect baseline dialysate samples (e.g., every 20-30 minutes).
-
Switch the perfusion medium to aCSF containing this compound (e.g., 100 µM).
-
To investigate the enzymatic pathway, co-perfuse this compound with a specific enzyme inhibitor (e.g., 1 mM AOAA or 1 mM kojic acid).[5]
-
Continue to collect dialysate samples for the duration of the experiment.
-
Store samples at -80°C until analysis.
4. Sample Analysis:
-
Analyze the dialysate samples for KYNA concentrations using HPLC with fluorescence detection.[1][7]
-
The in vitro recovery of the microdialysis probe should be determined to estimate the absolute extracellular concentrations. For example, with a perfusion rate of 1.0 µL/min, the in vitro recovery of KYNA can be around 20.4%.[7]
Signaling Pathways and Experimental Workflows
Diagram 1: Enzymatic Conversion of this compound to Kynurenic Acid
Caption: Metabolic pathways for the conversion of this compound to Kynurenic Acid.
Diagram 2: In Vivo Microdialysis Experimental Workflow
Caption: Step-by-step workflow for a typical in vivo microdialysis experiment.
Diagram 3: Downstream Effects of Elevated Kynurenic Acid
Caption: Neuromodulatory effects of this compound-derived Kynurenic Acid.
References
- 1. Changes in extracellular kynurenic acid concentrations in rat prefrontal cortex after this compound infusion: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative study on kynurenic acid production in the rat striatum by tryptophan enantiomers: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Enzymatic transamination of this compound generates kynurenic acid in rat and human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kynurenic Acid Synthesis from this compound in the Cerebellum: A Distinct Role of D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CHANGES IN CORTICAL KYNURENIC ACID BI-DIRECTIONALLY MODULATE PREFRONTAL GLUTAMATE LEVELS AS ASSESSED BY MICRODIALYSIS AND RAPID ELECTROCHEMISTRY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of kynurenic acid levels in rat brain microdialysis samples and changes in kynurenic acid levels induced by N-acetylaspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantifying the Conversion of D-Kynurenine to 3-Hydroxykynurenine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of 3-hydroxykynurenine (3-HK) formation from D-Kynurenine. This process is a critical step in understanding the metabolic fate of D-amino acids and their potential roles in various physiological and pathological conditions. The methodologies outlined below are essential for researchers in neuroscience, immunology, and oncology who are investigating the kynurenine pathway and its implications for drug development.
The primary enzyme responsible for the conversion of kynurenine to 3-HK is Kynurenine 3-Monooxygenase (KMO).[1][2] While KMO is known to primarily act on L-Kynurenine, studies have shown that this compound can also be converted to D-3-HK, particularly in the liver.[3] Accurate quantification of this conversion is crucial for elucidating the downstream effects of this compound administration and for screening potential inhibitors of KMO.
The most robust and widely used method for the sensitive and specific quantification of kynurenine pathway metabolites, including 3-HK, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5][6][7][8] This technique offers high selectivity and allows for the simultaneous measurement of multiple analytes in complex biological matrices.[5] Alternatively, ELISA kits offer a simpler, high-throughput method for quantifying 3-HK.[9][10]
The Kynurenine Pathway: this compound Metabolism
The following diagram illustrates the central role of Kynurenine 3-Monooxygenase (KMO) in the conversion of both L-Kynurenine and this compound to their respective 3-hydroxy forms.
References
- 1. Kynurenine‐3‐monooxygenase: A new direction for the treatment in different diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Deletion of Kynurenine 3-Monooxygenase in Mice: A NEW TOOL FOR STUDYING KYNURENINE PATHWAY METABOLISM IN PERIPHERY AND BRAIN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KYNURENIC ACID AND 3-HYDROXYKYNURENINE PRODUCTION FROM this compound IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS Detection of Tryptophan, Kynurenine, Kynurenic Acid, and Quinolinic Acid in Urine Samples from Drug-Positive and Illicit Drug-Negative Patients with a Known History of Substance Use Disorder [mdpi.com]
- 5. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of LC-MS/MS methods for quantitative analysis of kynurenine pathway metabolites in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Plasma tryptophan, kynurenine and 3-hydroxykynurenine measurement using automated on-line solid-phase extraction HPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-Hydroxy-Kynurenine ELISA I Plasma I High Sensitive I Immusmol [immusmol.com]
- 10. KMO Activity ELISA Pack I Easy 3-HK/KYN ratio in Plasma [immusmol.com]
Chiral Separation of D- and L-Kynurenine Enantiomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantiomers of kynurenine (Kyn), D-kynurenine (D-Kyn) and L-kynurenine (L-Kyn), play distinct roles in biological systems. L-Kyn is a key metabolite in the kynurenine pathway, the primary route of tryptophan catabolism, leading to the production of neuroactive and immunomodulatory compounds.[1][2] Alterations in this pathway are implicated in a range of pathologies, including neurodegenerative diseases, psychiatric disorders, and cancer.[3] D-Kyn, on the other hand, is less abundant but has been shown to possess neuroprotective properties. The differential physiological and pathological effects of these enantiomers necessitate accurate and robust analytical methods for their individual quantification.
These application notes provide detailed protocols for the chiral separation of D- and L-kynurenine using High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). Additionally, a prospective protocol for Supercritical Fluid Chromatography (SFC) is presented as an emerging green alternative.
The Kynurenine Pathway
The kynurenine pathway is the main route for tryptophan degradation. The initial and rate-limiting step is the conversion of L-tryptophan to N-formylkynurenine, catalyzed by either tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO). N-formylkynurenine is then rapidly converted to L-kynurenine.[4][5]
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the chiral separation of kynurenine enantiomers, often involving pre-column derivatization to enhance detection and resolution.
Quantitative Data Summary
| Method | Column | Mobile Phase | Detection | Retention Time (D-Kyn) | Retention Time (L-Kyn) | Resolution (Rs) | Separation Factor (α) | Reference |
| Pre-column Derivatization with R(-)-DBD-PyNCS | Inertsil ODS-3 (250 x 2.0 mm, 3 µm) | 1.5% Acetic Acid in H₂O-CH₃CN (60:40) | Fluorescence (Ex: 440 nm, Em: 565 nm) | Not specified | Not specified | >1.5 (estimated from chromatogram) | 1.19 | [6] |
| Column-switching HPLC with DBD-F derivatization | CHIRALCEL OJ-RH | H₂O/CH₃CN/MeOH (40/50/10) with 0.1% Acetic Acid | Fluorescence | Not specified | Not specified | 1.28 | 1.48 | Development of a column-switching high-performance liquid chromatography for kynurenine enantiomers and its application to a pharmacokinetic study in rat plasma |
Experimental Workflow: HPLC with Pre-column Derivatization
Detailed Protocol: HPLC with Pre-column Derivatization
1. Sample Preparation (from Plasma)
-
To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
2. Derivatization
-
To 50 µL of the supernatant, add 50 µL of a 1 mM solution of R(-)-4-(3-isothiocyanatopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole (R(-)-DBD-PyNCS) in acetonitrile.
-
Add 50 µL of a 0.1 M borate buffer (pH 8.0).
-
Incubate the mixture at 60°C for 30 minutes in the dark.
-
After incubation, add 50 µL of a 1 mM solution of L-cysteine to quench the excess derivatization reagent.
-
Incubate for another 10 minutes at 60°C.
-
Centrifuge the mixture at 10,000 x g for 5 minutes.
-
The supernatant is ready for HPLC injection.
3. HPLC Conditions
-
Column: Inertsil ODS-3 (250 x 2.0 mm, 3 µm) or equivalent C18 column.
-
Mobile Phase: 1.5% acetic acid in a mixture of water and acetonitrile (60:40, v/v).
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Detection: Fluorescence detector set to an excitation wavelength of 440 nm and an emission wavelength of 565 nm.[6]
Capillary Electrophoresis (CE)
Capillary electrophoresis offers a high-efficiency alternative for the chiral separation of kynurenine enantiomers, typically utilizing chiral selectors added to the background electrolyte.
Quantitative Data Summary
| Method | Chiral Selector | Background Electrolyte (BGE) | Detection | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Capillary Zone Electrophoresis (CZE) | Cationic-β-Cyclodextrin and α-Cyclodextrin | 50 mM Borax buffer (pH 9.0) | UV (214 nm) | 15 nM | 50 nM | [7] |
Experimental Workflow: Capillary Electrophoresis
Detailed Protocol: Capillary Electrophoresis
1. Sample Preparation (from Serum/Urine)
-
For serum samples, perform protein precipitation as described in the HPLC protocol.
-
For urine samples, dilute 1:10 with the background electrolyte (BGE).
-
Filter the diluted sample through a 0.22 µm syringe filter.
2. Capillary Electrophoresis Conditions
-
Capillary: Fused-silica capillary, 50 µm i.d., 60 cm total length (50 cm to detector).
-
Background Electrolyte (BGE): 50 mM borax buffer (pH 9.0) containing 10 mM cationic-β-cyclodextrin and 5 mM α-cyclodextrin.
-
Voltage: 25 kV.
-
Temperature: 25°C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV detection at 214 nm.[7]
Supercritical Fluid Chromatography (SFC)
SFC is a promising technique for chiral separations, offering advantages such as faster analysis times and reduced organic solvent consumption. While specific applications for kynurenine enantiomers are not widely reported, methods developed for similar amino acid metabolites can be adapted.
Prospective Protocol: Supercritical Fluid Chromatography
This protocol is a suggested starting point based on successful chiral separations of other amino acid derivatives.
1. Sample Preparation
-
Follow the sample preparation steps outlined in the HPLC protocol (protein precipitation).
-
The final supernatant should be evaporated to dryness and reconstituted in a solvent compatible with the SFC mobile phase (e.g., methanol).
2. SFC Conditions
-
Column: A polysaccharide-based chiral stationary phase, such as a cellulose or amylose derivative column (e.g., CHIRALPAK series), is recommended.
-
Mobile Phase:
-
A: Supercritical CO₂
-
B: Methanol with 0.1% trifluoroacetic acid (TFA) or another suitable additive.
-
-
Gradient: A gradient elution from 5% to 40% B over 5-10 minutes may be a good starting point.
-
Flow Rate: 2-4 mL/min.
-
Backpressure: 150 bar.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Detection: UV detection at an appropriate wavelength for kynurenine (e.g., 254 nm or 365 nm) or mass spectrometry (MS) for enhanced sensitivity and selectivity.
Conclusion
The choice of chiral separation technique for D- and L-kynurenine will depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation. HPLC with pre-column derivatization offers excellent sensitivity and is a well-established method. Capillary electrophoresis provides high separation efficiency and low sample consumption. Supercritical fluid chromatography represents a fast and environmentally friendly alternative that is likely to see increased application in the future. The protocols provided herein offer a solid foundation for researchers to develop and validate robust methods for the chiral analysis of kynurenine enantiomers.
References
- 1. researchgate.net [researchgate.net]
- 2. The Kynurenine Pathway: A Finger in Every Pie - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An HPLC method to determine tryptophan and kynurenine in serum simultaneously - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Kynurenine Production in Cell Culture: A Colorimetric Approach for Drug Discovery and Research
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The catabolism of the essential amino acid L-tryptophan through the kynurenine pathway is a critical metabolic route, accounting for approximately 95% of tryptophan degradation.[1][2] This pathway is initiated by the rate-limiting enzymes indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which convert tryptophan to N-formylkynurenine, which is then rapidly hydrolyzed to kynurenine.[1][3] The kynurenine pathway is implicated in a variety of physiological and pathological processes, including immune regulation, neurotoxicity, and cancer progression.[3][4][5][6][7]
Notably, the expression of IDO1 is induced by pro-inflammatory cytokines such as interferon-gamma (IFN-γ), leading to an increase in kynurenine production.[1][8][9][10][11][12] The accumulation of kynurenine and its downstream metabolites in the tumor microenvironment can suppress the anti-tumor immune response, making IDO1 a promising target for cancer immunotherapy.[6][7][13][14][15] Therefore, the accurate measurement of kynurenine production in cell culture is essential for studying the activity of the kynurenine pathway and for the development of novel therapeutic agents targeting IDO1.
This application note provides a detailed protocol for a simple and robust colorimetric assay to quantify kynurenine in cell culture supernatants. The assay is based on the reaction of kynurenine with Ehrlich's reagent (p-dimethylaminobenzaldehyde), which forms a yellow product with a characteristic absorbance at 492 nm.[16][17][18]
Signaling Pathway
The catabolism of tryptophan to kynurenine is the initial and rate-limiting step of the kynurenine pathway. This process is primarily regulated by the enzymes IDO1 and TDO.
Figure 1: Tryptophan to Kynurenine Pathway.
Experimental Workflow
The following diagram outlines the major steps for measuring kynurenine production in cell culture using the colorimetric assay.
References
- 1. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kynurenine pathway - Wikipedia [en.wikipedia.org]
- 3. What is the tryptophan kynurenine pathway and why is it important to neurotherapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of indoleamine 2,3-dioxygenase 1 (IDO1) and kynurenine pathway in the regulation of the aging process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IDO1 and kynurenine pathway metabolites activate PI3K-Akt signaling in the neoplastic colon epithelium to promote cancer cell proliferation and inhibit apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. "Indoleamine 2,3-Dioxygenase and Its Therapeutic Inhibition in Cancer" by George C. Prendergast, William Paul Malachowski et al. [repository.brynmawr.edu]
- 8. Microorganisms, Tryptophan Metabolism, and Kynurenine Pathway: A Complex Interconnected Loop Influencing Human Health Status - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of the kynurenine metabolic pathway by interferon-gamma in murine cloned macrophages and microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Associations between circulating interferon and kynurenine/tryptophan pathway metabolites: support for a novel potential mechanism for cognitive dysfunction in SLE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The IFN-γ-IDO1-kynureine pathway-induced autophagy in cervical cancer cell promotes phagocytosis of macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor [frontiersin.org]
- 14. Frontiers | The Role of Indoleamine-2,3-Dioxygenase in Cancer Development, Diagnostics, and Therapy [frontiersin.org]
- 15. The Role of Indoleamine-2,3-Dioxygenase in Cancer Development, Diagnostics, and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Towards Automated Testing of Kynurenine for Point-of-Care Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. www2.nau.edu [www2.nau.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing D-Kynurenine for Neuroprotection Studies
Welcome to the technical support center for researchers utilizing D-Kynurenine (D-KYN) in neuroprotective studies. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist in the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary rationale for using this compound (D-KYN) over L-Kynurenine (L-KYN) in neuroprotection studies?
A1: While both D-KYN and L-KYN are precursors to the neuroprotective metabolite Kynurenic Acid (KYNA), they are metabolized differently. L-KYN is the more effective precursor for KYNA in most tissues, including the forebrain[1]. However, D-KYN's metabolism can be advantageous. It is also a precursor to the potentially neurotoxic metabolite 3-hydroxykynurenine (3-HK), but its conversion rate and the resulting isomer (D-3-HK) may have different biological activities compared to L-3-HK derived from L-KYN[1]. The choice to use D-KYN may stem from a desire to explore these alternative metabolic pathways and their specific contributions to neuroprotection or to leverage region-specific metabolism, such as in the cerebellum where D-KYN is efficiently converted to KYNA[2][3].
Q2: What is the principal mechanism of D-KYN's neuroprotective effect?
A2: The neuroprotective effects of D-KYN are primarily attributed to its conversion into its metabolite, Kynurenic Acid (KYNA)[4][5][6]. KYNA is a broad-spectrum antagonist of ionotropic glutamate receptors, including the N-methyl-D-aspartate (NMDA) receptor, and the α7-nicotinic acetylcholine receptor[1][6][7]. By blocking these receptors, KYNA can reduce excitotoxicity, a key mechanism of neuronal damage in many neurodegenerative diseases[7][8]. The therapeutic strategy is often to increase brain levels of KYNA, thereby decreasing the influence of excitotoxins[7].
Q3: Can systemically administered D-KYN cross the blood-brain barrier (BBB)?
A3: Yes, kynurenine, including the D-enantiomer, can cross the blood-brain barrier[4][9][10]. Over 60% of the kynurenine found in the brain is delivered from peripheral circulation, transported by mechanisms such as the large neutral amino acid transporter 1 (LAT-1)[4]. However, brain uptake of D-KYN may be more restricted compared to its uptake in peripheral tissues like the plasma and liver[11].
Q4: How is D-KYN metabolized after administration?
A4: Systemically administered D-KYN is metabolized into two key neuroactive compounds: Kynurenic Acid (KYNA) and D-3-hydroxykynurenine (D-3-HK)[1]. The conversion to KYNA can be mediated by kynurenine aminotransferases (KATs) or, particularly in the cerebellum, by D-amino acid oxidase (D-AAO)[2]. The conversion to 3-HK is catalyzed by the enzyme kynurenine 3-monooxygenase (KMO)[1][12]. The balance between these two branches of metabolism is critical, as KYNA is generally considered neuroprotective, while 3-HK can be a source of reactive oxygen species[1][13].
Troubleshooting Guide
Q5: I administered D-KYN but did not observe a significant increase in brain KYNA levels. What are the potential causes?
A5: Several factors could contribute to this outcome:
-
Dosage: The administered dose of D-KYN may have been insufficient. Studies show a clear dose-dependent increase in KYNA levels; for instance, a 300 mg/kg dose produces significantly more KYNA than a 30 mg/kg dose in mice[1].
-
Timing: The production of KYNA from D-KYN is rapid. In mice, KYNA levels in the brain peak around 15-30 minutes after an intraperitoneal (i.p.) injection before declining[1]. Your sample collection time point may have missed this peak.
-
Brain Region: KYNA production from D-KYN varies by brain region. The conversion is less efficient in the forebrain compared to the cerebellum[1][2]. Ensure you are analyzing the appropriate brain region for your hypothesis.
-
Metabolic Shunting: It's possible that in your specific model, the metabolic pathway favored the production of D-3-HK over KYNA. This can occur if the activity of the KMO enzyme is high[12]. Analyzing the levels of both KYNA and 3-HK is crucial to understand the metabolic fate of the administered D-KYN.
Q6: My results show high variability in metabolite levels between animals. How can I reduce this?
A6: High variability is a common challenge in metabolic studies. Consider the following:
-
Diet: Standard laboratory diets can significantly alter baseline levels of tryptophan and kynurenine metabolites in both plasma and brain tissue[14]. Ensure all animals are on the same diet for a sufficient acclimatization period.
-
Animal Strain, Sex, and Age: The kynurenine pathway is influenced by genetic background, sex, and age[13]. Using age- and sex-matched animals from a consistent genetic background is critical.
-
Route and Consistency of Administration: Ensure the administration protocol (e.g., intraperitoneal injection) is performed consistently across all animals to minimize variability in absorption and bioavailability.
-
Stress: Stress can activate the kynurenine pathway[5]. Handle animals consistently and minimize stressors during the experiment.
Q7: I observed signs of neurotoxicity instead of neuroprotection. Why might this happen?
A7: This could be due to the balance of D-KYN metabolism. While D-KYN is a precursor to neuroprotective KYNA, it is also a precursor to D-3-HK, a generator of reactive oxygen species[1]. In some conditions, D-KYN can be a more potent precursor of 3-HK than L-KYN, particularly in the liver[1]. If the metabolic balance in your experimental model shifts towards the production of D-3-HK and its downstream neurotoxic products like quinolinic acid, you may observe detrimental effects. It is essential to measure the ratio of neuroprotective to neurotoxic metabolites (e.g., KYNA/3-HK ratio) to interpret your results accurately[15].
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound administration in mice.
Table 1: Comparison of KYNA and 3-HK Production from D-KYN vs. L-KYN in Mice (Data reflects newly produced metabolites 30 minutes after a 30 mg/kg i.p. injection. Source:[1])
| Tissue | Precursor | Δ KYNA (nM) | Δ 3-HK (nM) | Key Observation |
| Forebrain | D-KYN | ~10 | ~50 | L-KYN is a much more effective precursor for KYNA and 3-HK in the brain. |
| L-KYN | ~400 | ~250 | ||
| Cerebellum | D-KYN | ~50 | ~50 | D-KYN is a more efficient KYNA precursor in the cerebellum than in the forebrain. |
| L-KYN | ~450 | ~500 | ||
| Liver | D-KYN | ~100 | ~2000 | D-KYN is a more potent precursor of 3-HK than L-KYN in the liver. |
| L-KYN | ~1000 | ~1500 | ||
| Plasma | D-KYN | ~50 | ~400 | L-KYN is the more effective precursor of KYNA in plasma. |
| L-KYN | ~2000 | ~500 |
Table 2: Dose-Dependent Production of KYNA and 3-HK from D-KYN in Mice (Data reflects metabolite levels 30 minutes after i.p. injection. Source:[1])
| Dose | Tissue | KYNA Level (vs. Control) | 3-HK Level (vs. Control) |
| 30 mg/kg | Forebrain | Not significant | Significant increase |
| Cerebellum | Significant increase (p<0.001) | Significant increase | |
| Liver | Significant increase (p<0.05) | Significant increase | |
| Plasma | Significant increase (p<0.01) | Significant increase | |
| 300 mg/kg | Forebrain | Significant increase (p<0.001) | Significant increase |
| Cerebellum | Significant increase (p<0.001) | Significant increase | |
| Liver | Significant increase (p<0.001) | Significant increase | |
| Plasma | Significant increase (p<0.001) | Significant increase |
Table 3: Time-Course of Metabolite Concentrations after D-KYN Administration in Mice (Data reflects metabolite levels after a single 300 mg/kg i.p. injection. Source:[1])
| Tissue | Metabolite | Peak Time | Duration Above Baseline |
| Forebrain | KYNA | ~30 min | Returns to baseline by 4 hours |
| 3-HK | ~30 min | Remains significantly elevated at 4 hours | |
| Cerebellum | KYNA | ~15 min | Returns to baseline by 4 hours |
| 3-HK | ~30 min | Remains significantly elevated at 4 hours | |
| Liver | KYNA | ~15 min | Returns to baseline by 4 hours |
| 3-HK | ~15 min | Remains significantly elevated at 4 hours | |
| Plasma | KYNA | ~15 min | Returns to baseline by 4 hours |
| 3-HK | ~30 min | Remains significantly elevated at 4 hours |
Visualizations: Pathways and Workflows
Caption: The Kynurenine Pathway showing the central role of Kynurenine.
Caption: A typical experimental workflow for D-KYN neuroprotection studies.
Caption: A logical guide for troubleshooting unexpected experimental results.
Experimental Protocols
Protocol: Acute this compound Administration in Mice for Neuroprotection Studies
This protocol provides a generalized methodology for assessing the metabolic and potential neuroprotective effects of a single dose of D-KYN.
1. Animals and Housing:
-
Species/Strain: C57BL/6J or FVB/N mice are commonly used[1][16].
-
Age/Sex: Use age- and sex-matched animals (e.g., adult males, 10-12 weeks old) to reduce variability[17].
-
Housing: House animals under standard conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to a standard chow diet and water[14]. Allow for at least one week of acclimatization before experiments.
2. Reagents and Preparation:
-
This compound: Dissolve this compound sulfate salt in sterile saline (0.9% NaCl). Ensure it is fully dissolved. Prepare fresh on the day of the experiment.
-
Dosage: A common high dose used in mice is 300 mg/kg[1][16]. A lower dose of 30 mg/kg can be used for comparative studies[1]. The injection volume should be consistent, typically 5-10 mL/kg.
-
Vehicle Control: Use sterile saline (0.9% NaCl).
3. Experimental Procedure:
-
Grouping: Randomly assign mice to a vehicle control group and one or more D-KYN dose groups.
-
Administration: Administer D-KYN or vehicle via intraperitoneal (i.p.) injection. Record the exact time of injection for each animal.
-
Behavioral Testing (Optional): If assessing acute behavioral effects, conduct tests within the window of peak metabolite concentration (e.g., 30-60 minutes post-injection).
-
Euthanasia and Sample Collection:
-
Based on time-course data, collect tissues at peak metabolite concentration (e.g., 30 minutes for brain) or at a later time point relevant to your disease model[1].
-
Humanely euthanize mice according to approved institutional protocols.
-
Rapidly collect blood (for plasma) via cardiac puncture into EDTA-coated tubes. Centrifuge at 2000g for 15 minutes at 4°C and store plasma at -80°C.
-
Quickly dissect the brain on an ice-cold surface. Isolate regions of interest (e.g., forebrain, cerebellum, hippocampus). Immediately freeze tissues in liquid nitrogen and store at -80°C until analysis.
-
4. Sample Analysis (Metabolite Quantification):
-
Methodology: Use a validated method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for sensitive and specific quantification of D-KYN, KYNA, and 3-HK[18][19].
-
Sample Preparation: Homogenize brain tissue in an appropriate buffer. Use protein precipitation (e.g., with trichloroacetic acid or methanol) to prepare samples for analysis. Spike samples with deuterated internal standards for accurate quantification[19].
-
Data Reporting: Report metabolite concentrations in units such as nmol/g for tissue or µM for plasma. Calculate the KYNA/3-HK ratio as an indicator of the neuroprotective vs. neurotoxic pathway balance.
5. Statistical Analysis:
-
Compare metabolite levels between the vehicle and D-KYN groups using an appropriate statistical test (e.g., Student's t-test or ANOVA followed by post-hoc tests). A p-value < 0.05 is typically considered statistically significant.
References
- 1. KYNURENIC ACID AND 3-HYDROXYKYNURENINE PRODUCTION FROM this compound IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Kynurenic Acid Synthesis from this compound in the Cerebellum: A Distinct Role of D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Kynurenine Pathway in Oxidative Stress during Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The role of kynurenines in disorders of the central nervous system: possibilities for neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diverse Physiological Roles of Kynurenine Pathway Metabolites: Updated Implications for Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The kynurenine pathway as a therapeutic target in cognitive and neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of D-amino acid oxidase in the production of kynurenine pathway metabolites from D-tryptophan in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kynurenic acid in neurodegenerative disorders—unique neuroprotection or double‐edged sword? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Brain Kynurenine Pathway Metabolite Levels May Reflect Extent of Neuroinflammation in ALS, FTD and Early Onset AD [mdpi.com]
- 14. Laboratory diets can alter kynurenine and tryptophan levels, a potential experimental pitfall | ISTRY [istry.org]
- 15. Potential Region-Specific Neuroprotective Effects of Kynurenine Administration in Healthy Rodents Using High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Systemic L-Kynurenine sulfate administration disrupts object recognition memory, alters open field behavior and decreases c-Fos immunopositivity in C57Bl/6 mice [frontiersin.org]
- 17. Investigation of the kynurenine pathway in Indoleamine 2, 3 dioxygenase deficient mice with inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
Common interferences in the fluorometric detection of D-Kynurenine-derived KYNA
Welcome to the technical support center for the fluorometric detection of kynurenic acid (KYNA) derived from D-Kynurenine. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist you in obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle behind the fluorometric detection of KYNA?
A1: The fluorometric detection of kynurenic acid (KYNA) typically relies on its intrinsic fluorescence. The method often involves separating KYNA from other fluorescent molecules in a biological sample using high-performance liquid chromatography (HPLC). To enhance the fluorescence signal, a post-column reaction with a zinc-containing solution is commonly employed, as the formation of a KYNA-zinc complex significantly increases its fluorescence intensity[1][2]. The fluorescence is then measured at specific excitation and emission wavelengths.
Q2: Why is HPLC typically used in conjunction with fluorometric detection for KYNA?
A2: Biological samples are complex matrices containing numerous endogenous fluorescent compounds. HPLC is crucial for separating KYNA from these potentially interfering substances, ensuring that the measured fluorescence signal is specific to KYNA[1][2]. This chromatographic separation is key to achieving accurate quantification.
Q3: What are the typical excitation and emission wavelengths for KYNA fluorescence detection?
A3: The excitation and emission maxima for KYNA can vary slightly depending on the solvent and whether a zinc complex is formed. Generally, for the KYNA-zinc complex, excitation wavelengths are around 340 nm, with emission maxima near 398-400 nm[2]. However, some methods have reported stronger fluorescence intensity with an excitation wavelength of 251 nm[1][2]. It is recommended to determine the optimal wavelengths for your specific experimental setup. Tryptophan, a precursor in the kynurenine pathway, also exhibits intrinsic fluorescence and can potentially interfere if not adequately separated by HPLC[3].
Q4: Can I measure KYNA directly in my sample without HPLC?
A4: While it is technically possible to measure fluorescence in a sample without chromatographic separation, it is not recommended for accurate quantification of KYNA in biological matrices. Without HPLC, the measured fluorescence will likely be a composite signal from KYNA and other interfering fluorescent compounds, leading to inaccurate results[1][2].
Troubleshooting Guide
This guide addresses common issues encountered during the fluorometric detection of KYNA.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Autofluorescence from Sample Matrix: Biological samples (e.g., plasma, cell culture media) contain endogenous fluorescent compounds. | - Ensure efficient separation of KYNA from other components using an optimized HPLC method. - Perform a blank injection of the sample matrix without the analyte to determine the background fluorescence. |
| 2. Contaminated Reagents or Solvents: Impurities in buffers, solvents, or derivatization reagents can be fluorescent. | - Use high-purity, HPLC-grade solvents and reagents. - Prepare fresh solutions and filter them before use. | |
| 3. Contaminated HPLC System: Residual fluorescent compounds from previous analyses can leach from the column or tubing. | - Thoroughly flush the HPLC system, including the column, with an appropriate cleaning solution. | |
| Low or No KYNA Signal | 1. Inefficient Extraction of KYNA: The sample preparation method may not be effectively extracting KYNA. | - Optimize the protein precipitation and extraction steps. Ensure complete precipitation and efficient recovery of KYNA in the supernatant. |
| 2. Degradation of KYNA: KYNA may be sensitive to light or temperature. | - Protect samples and standards from light and store them at appropriate temperatures (e.g., -80°C) until analysis. | |
| 3. Suboptimal pH of the Mobile Phase: The fluorescence of the KYNA-zinc complex is pH-dependent. | - Ensure the pH of the post-column derivatization solution is optimal for complex formation and fluorescence. | |
| 4. Incorrect Excitation/Emission Wavelengths: The fluorometer is not set to the optimal wavelengths for KYNA detection. | - Verify the excitation and emission wavelengths on your instrument using a pure KYNA standard. | |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too concentrated a sample. | - Dilute the sample or inject a smaller volume. |
| 2. Secondary Interactions with the Column: Interactions between KYNA and the stationary phase. | - Adjust the mobile phase composition (e.g., pH, ionic strength) to minimize secondary interactions. | |
| 3. Column Contamination or Degradation: Buildup of contaminants or loss of stationary phase. | - Wash the column according to the manufacturer's instructions or replace the column if necessary. | |
| Inconsistent or Drifting Retention Times | 1. Changes in Mobile Phase Composition: Inaccurate mixing of solvents or evaporation of a volatile component. | - Prepare fresh mobile phase and ensure accurate mixing. - Use a solvent reservoir cap that minimizes evaporation. |
| 2. Fluctuations in Column Temperature: Inconsistent oven temperature. | - Use a column oven to maintain a stable temperature. | |
| 3. Pump Malfunction: Inconsistent flow rate from the HPLC pump. | - Check the pump for leaks and ensure proper check valve function. Purge the pump to remove air bubbles. | |
| Signal Quenching | 1. Presence of Quenching Agents in the Sample: Certain compounds in the sample matrix can decrease the fluorescence of KYNA. | - Effective chromatographic separation is key to removing potential quenchers. |
| 2. High Concentration of KYNA (Self-Quenching): At very high concentrations, fluorescent molecules can quench each other's fluorescence. | - Dilute the sample to bring the KYNA concentration within the linear range of the assay. |
Experimental Protocols
Protocol 1: Quantification of KYNA in Plasma using HPLC with Fluorescence Detection
This protocol is adapted from an improved method for KYNA determination in rat plasma[1][2].
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase (see below).
-
Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Transfer the supernatant to an HPLC vial for injection.
2. HPLC and Fluorescence Detection:
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mobile phase consisting of a mixture of 50 mM sodium acetate buffer (pH 4.8) and acetonitrile (95:5, v/v).
-
Flow Rate: 1.0 mL/min.
-
Post-Column Derivatization: A solution of 1 mM zinc acetate in water is delivered at a flow rate of 0.5 mL/min and mixed with the column effluent in a reaction coil before the fluorescence detector.
-
Fluorescence Detection:
-
Excitation Wavelength: 344 nm
-
Emission Wavelength: 398 nm
-
-
Injection Volume: 20 µL.
3. Calibration Curve:
-
Prepare a stock solution of KYNA in the mobile phase.
-
Perform serial dilutions to prepare a series of standard solutions with known concentrations (e.g., 1, 5, 10, 25, 50, 100 nM).
-
Inject the standard solutions and construct a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of KYNA in the samples by interpolating their peak areas on the calibration curve.
Protocol 2: Quantification of KYNA in Cell Culture Supernatant
1. Sample Preparation:
-
Collect the cell culture supernatant.
-
Centrifuge at 1,000 x g for 10 minutes to remove any cells or debris.
-
To 200 µL of the supernatant, add 400 µL of ice-cold acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial.
2. HPLC and Fluorescence Detection:
Follow the same HPLC and fluorescence detection parameters as described in Protocol 1.
Signaling Pathways and Workflows
This compound to KYNA Metabolic Pathway
The conversion of this compound to kynurenic acid is a key step in the kynurenine pathway. This process is primarily mediated by two types of enzymes: kynurenine aminotransferases (KATs) and D-amino acid oxidase (D-AAO).
Caption: Enzymatic conversion of this compound to KYNA.
Experimental Workflow for KYNA Quantification
The following diagram outlines the general workflow for the quantification of KYNA from biological samples using HPLC with fluorescence detection.
Caption: General workflow for KYNA quantification.
References
Technical Support Center: D-Kynurenine Solubility for In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the solubility of D-Kynurenine for in vivo experiments. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is an enantiomer of L-Kynurenine, a metabolite of the amino acid L-tryptophan. It is a precursor to the neuroactive metabolite kynurenic acid.[1][2] Its limited aqueous solubility can pose a significant challenge for in vivo research, making it difficult to prepare formulations at the required concentrations for administration to animal models, potentially leading to inaccurate or irreproducible results.
Q2: What are the key physicochemical properties of this compound to consider for formulation development?
A2: Understanding the physicochemical properties of this compound is crucial for developing effective solubilization strategies. Key parameters include its molecular weight, pKa, and predicted logP. These properties influence its behavior in different solvents and pH conditions.
Q3: What are the general strategies to improve the solubility of poorly water-soluble compounds like this compound?
A3: Several strategies can be employed to enhance the solubility of compounds like this compound for in vivo administration. These include:
-
pH Adjustment: Modifying the pH of the vehicle can increase the solubility of ionizable compounds.
-
Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of a hydrophobic drug.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with guest molecules, increasing their apparent water solubility.[3][4]
-
Surfactants: These agents can increase solubility by forming micelles that encapsulate the drug molecules.
-
Solid Dispersions: Dispersing the drug in a solid carrier at the molecular level can enhance its dissolution rate and solubility.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound precipitates out of solution upon standing. | The solution is supersaturated, or the pH has shifted. | - Prepare fresh solutions before each experiment. - Ensure the pH of the solution is stable and buffered if necessary. - Consider using a co-solvent or cyclodextrin to enhance and maintain solubility. |
| The desired concentration for injection cannot be reached. | The intrinsic solubility of this compound in the chosen vehicle is too low. | - Try a different solubilization strategy (e.g., switch from pH adjustment to a co-solvent system). - Optimize the concentration of the solubilizing agent (e.g., increase the percentage of co-solvent or cyclodextrin). - A combination of methods (e.g., pH adjustment and a co-solvent) may be more effective. |
| The vehicle for solubilization is causing toxicity in the animal model. | The chosen solvent or excipient is not biocompatible at the administered concentration. | - Consult literature for tolerated concentrations of the vehicle components in the specific animal model. - Reduce the concentration of the problematic excipient. - Explore alternative, more biocompatible solubilization methods. For example, if using a high percentage of DMSO, consider switching to a cyclodextrin-based formulation. |
| Inconsistent results are observed between experiments. | Variability in the preparation of the this compound formulation. | - Standardize the formulation protocol, ensuring consistent parameters such as pH, temperature, and mixing time. - Prepare a batch of the formulation for a set of experiments to minimize variability. - Filter the final solution through a 0.22 µm filter to remove any undissolved particles before administration. |
Quantitative Data
Table 1: Physicochemical Properties of Kynurenine
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂O₃ | [5][6] |
| Molecular Weight | 208.21 g/mol | [5][6] |
| pKa (Strongest Acidic) | ~2.21 - 2.4 | [7][8][9] |
| pKa (Strongest Basic) | ~8.96 | [10] |
| Predicted logP | -1.9 to -2.2 | [5][10] |
Note: Data for L-Kynurenine is often used as a close surrogate for this compound due to their enantiomeric relationship. Predicted values are from computational models.
Experimental Protocols
Protocol 1: Solubilization of this compound using pH Adjustment
This protocol describes how to prepare a solution of this compound in a physiologically compatible buffer by adjusting the pH.
Materials:
-
This compound powder
-
Phosphate-buffered saline (PBS), pH 7.4
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Sterile, pyrogen-free water for injection
-
pH meter
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weigh the required amount of this compound powder.
-
Add a small amount of sterile water or PBS to the powder to create a slurry.
-
Slowly add 1 M NaOH dropwise while stirring continuously to increase the pH and facilitate dissolution. This compound, with its acidic and basic functional groups, will have increased solubility at pH values above its pKa of the amino group or below the pKa of the carboxylic acid. For basic conditions, aim for a pH above 9.
-
Once the this compound is dissolved, adjust the pH back to the desired physiological range (typically 7.2-7.4) by slowly adding 1 M HCl. Caution: Precipitation may occur if the pH adjustment is too rapid or if the target concentration exceeds the solubility at the final pH.
-
Bring the final volume to the target with sterile PBS.
-
Verify the final pH.
-
Sterile-filter the solution using a 0.22 µm syringe filter before in vivo administration.
Protocol 2: Solubilization of this compound using a Co-solvent System
This protocol details the use of a co-solvent to increase the solubility of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the this compound in a small volume of DMSO. For example, to prepare a 1 mL final solution, start with 50 µL of DMSO.
-
In a separate tube, prepare the co-solvent vehicle. A common formulation is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
-
Slowly add the this compound/DMSO solution to the co-solvent vehicle while vortexing to ensure proper mixing and prevent precipitation.
-
Adjust the final volume with saline if necessary.
-
Visually inspect the solution for any precipitation. If precipitation occurs, the initial concentration of this compound may be too high for this specific vehicle composition.
Protocol 3: Solubilization of this compound using Cyclodextrins
This protocol describes the preparation of a this compound solution using hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water for injection or saline
-
Magnetic stirrer and stir bar
-
Sterile 0.22 µm syringe filter
Procedure:
-
Prepare a solution of HP-β-CD in sterile water or saline. A common concentration is 10-40% (w/v). Gently warm the solution to aid in the dissolution of the cyclodextrin.
-
Once the HP-β-CD is fully dissolved and the solution has cooled to room temperature, slowly add the weighed this compound powder while stirring continuously.
-
Allow the mixture to stir for several hours (or overnight) at room temperature to facilitate the formation of the inclusion complex.
-
Once the this compound is dissolved, the solution should be clear.
-
Sterile-filter the final solution through a 0.22 µm syringe filter before administration.
Visualizations
Caption: The Kynurenine Pathway of Tryptophan Metabolism.
References
- 1. KYNURENIC ACID AND 3-HYDROXYKYNURENINE PRODUCTION FROM this compound IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]
- 5. This compound | C10H12N2O3 | CID 1152206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Kynurenine | C10H12N2O3 | CID 161166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. L-KYNURENINE | 2922-83-0 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Milk Composition Database: Showing metabocard for L-Kynurenine (BMDB0000684) [mcdb.ca]
Technical Support Center: D-Kynurenine to KYNA In Vitro Synthesis
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers experiencing low yields of Kynurenic Acid (KYNA) from D-Kynurenine in vitro.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymatic pathways for converting this compound to KYNA in vitro?
There are two main enzymatic routes for the synthesis of KYNA from this compound (D-KYN):
-
Oxidative Deamination via D-Amino Acid Oxidase (D-AAO): This pathway involves the oxidative deamination of D-KYN, which is then followed by spontaneous cyclization to form KYNA.[1] Purified D-AAO has been shown to efficiently convert D-KYN, but not L-Kynurenine (L-KYN), to KYNA.[2][3] This transformation is particularly effective in tissues where D-AAO is highly expressed, such as the cerebellum.[2][4]
-
Transamination via Kynurenine Aminotransferases (KATs): While KATs preferentially use L-KYN as their substrate, they can also catalyze the irreversible transamination of D-KYN to form KYNA.[5][6] However, this process is significantly less efficient, with the production of KYNA from D-KYN being about 30 times less potent than from L-KYN in some tissues.[6] This reaction is dependent on a pyridoxal-5'-phosphate (PLP) cofactor and requires an α-ketoacid as an amino group acceptor.[6]
Q2: Why is my KYNA yield from this compound much lower than from L-Kynurenine?
This is an expected result. The primary enzymes for KYNA synthesis, Kynurenine Aminotransferases (KATs), have a strong preference for the L-enantiomer of kynurenine.[1] While KATs can process this compound, the efficiency is substantially lower.[6] High-efficiency conversion from this compound relies on the presence of D-Amino Acid Oxidase (D-AAO), which is not a KAT and has different optimal reaction conditions.[2][3]
Q3: How can I determine which enzymatic pathway (D-AAO vs. KAT) is dominant in my experiment?
You can use specific enzyme inhibitors to dissect the contribution of each pathway:
-
To inhibit KAT activity: Use Amino-oxyacetic acid (AOAA). AOAA has been shown to block KYNA production from both L-KYN and D-KYN via the transamination pathway.[3][5]
-
To inhibit D-AAO activity: Use Kojic acid. This inhibitor significantly reduces KYNA formation from D-KYN in systems where D-AAO is active but has no effect on KAT-mediated synthesis.[2][3]
By running parallel reactions with and without these inhibitors, you can quantify the relative contribution of each enzyme to your total KYNA yield.
Biochemical Pathway of KYNA Synthesis from this compound
The diagram below illustrates the two distinct enzymatic pathways converting this compound into Kynurenic Acid, along with their respective inhibitors.
Troubleshooting Guide for Low KYNA Yield
Use the following Q&A guide and the troubleshooting workflow to diagnose and resolve issues with low product yield.
Q4: My KYNA yield is extremely low or non-existent. What should I check first?
Start by verifying your fundamental reaction components and conditions. Often, the issue lies with one of the following:
-
Enzyme Activity: Ensure your enzyme (D-AAO or a KAT preparation) has been stored correctly and is within its expiry date.[7] If possible, perform an activity assay on the enzyme stock to confirm its viability.[7]
-
Reaction Buffer: Enzyme activity is highly dependent on pH.[7] D-AAO activity has been assayed at an optimal pH of 8.5.[8] Verify the pH of your buffer is correct and stable throughout the incubation.
-
Cofactors: If you are investigating the KAT pathway, ensure you have included the necessary cofactors: pyridoxal-5'-phosphate (PLP) and an α-ketoacid (e.g., α-ketoglutarate).[6][9]
-
Substrate Quality: Confirm the purity and concentration of your this compound stock solution.
Q5: I've confirmed my basic setup is correct, but the yield is still low. What are the next steps?
Proceed to optimize the reaction conditions and check for inhibition. The troubleshooting workflow diagram below provides a logical sequence for these checks.
Troubleshooting Workflow
Q6: Could high concentrations of this compound be inhibiting the reaction?
Yes, substrate inhibition can occur in enzymatic reactions.[7] While higher substrate concentrations generally increase the reaction rate, excessively high levels can sometimes inhibit enzyme activity.[7] If you suspect this, try running the reaction with a range of lower initial this compound concentrations to see if the yield improves.
Quantitative Data & Reaction Parameters
The tables below summarize key parameters for the two enzymatic pathways.
Table 1: Comparison of Enzymatic Pathways for KYNA Production from this compound
| Feature | D-Amino Acid Oxidase (D-AAO) | Kynurenine Aminotransferase (KAT) |
| Reaction Type | Oxidative Deamination[5] | Transamination[6] |
| Relative Efficiency | High[2][3] | Low (relative to L-KYN)[6] |
| Cofactor Requirement | FAD (Flavin adenine dinucleotide) | PLP (Pyridoxal-5'-phosphate)[6] |
| Co-substrate | O₂ | α-ketoacid (e.g., α-ketoglutarate)[6] |
| Specific Inhibitor | Kojic Acid[2][3] | AOAA (Amino-oxyacetic acid)[5] |
| Optimal pH (example) | ~8.5[8] | Varies by isozyme, generally 7.0-9.0[10] |
Table 2: Kinetic and Assay Parameters for D-AAO with this compound
| Parameter | Value | Reference |
| Michaelis Constant (Km) | 148 µM | [8] |
| Maximum Velocity (Vmax) | 5.53 µmol/min per mg protein | [8] |
| Assay Temperature | 37°C | [8] |
| Assay pH | 8.5 | [8] |
Experimental Protocols
Protocol 1: General In Vitro Assay for KYNA Production
This protocol provides a starting point for measuring KYNA synthesis from this compound. It may require optimization for your specific enzyme source and experimental goals.
-
Prepare Reagents:
-
Reaction Buffer: 1 M Tris-HCl, pH 8.5 (adjust for your specific enzyme's optimum).
-
Substrate Stock: 10 mM this compound in ultrapure water.
-
Enzyme Preparation: Purified D-AAO or tissue homogenate containing KAT/D-AAO activity. Dilute to the desired concentration in reaction buffer.
-
(For KAT assay) Co-substrate Stock: 100 mM α-ketoglutarate and 1 mM PLP in reaction buffer.
-
-
Set up Reaction: In a microcentrifuge tube, combine the following on ice:
-
50 µL Reaction Buffer
-
10 µL this compound Stock (for a final concentration of ~100-200 µM)
-
(For KAT assay) 10 µL of Co-substrate Stock
-
X µL Ultrapure Water (to bring the final volume to 100 µL)
-
X µL Enzyme Preparation
-
-
Initiate Reaction: Add the enzyme preparation to the tube to start the reaction. For a "no enzyme" control, add an equal volume of buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 60-120 minutes) with gentle agitation.[3]
-
Terminate Reaction: Stop the reaction by adding an equal volume (100 µL) of a protein precipitating agent, such as 10% trichloroacetic acid (TCA) or 6% perchloric acid.[11]
-
Clarification: Vortex the tube vigorously and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the denatured protein.[7]
-
Sample Collection: Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.
Protocol 2: Quantification of KYNA by HPLC with UV Detection
This is a general method for analyzing the KYNA produced in the in vitro assay.
-
Instrumentation: An HPLC system equipped with a C18 reverse-phase column and a UV detector.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of 91:9 (v/v) ultrapure water:acetonitrile, containing 20 mM ammonium acetate and 35 mM acetic acid.[12] Filter and degas the mobile phase before use.
-
Chromatographic Conditions:
-
Standard Curve: Prepare a series of KYNA standards of known concentrations (e.g., 0.05 µM to 10 µM) in the same buffer/acid mixture as your final samples. Inject these standards to generate a standard curve of peak area versus concentration.
-
Sample Analysis: Inject the supernatant collected from Protocol 1 (Step 7).
-
Quantification: Identify the KYNA peak in your sample chromatogram by comparing its retention time to that of the pure KYNA standard. Calculate the concentration of KYNA in your sample by interpolating its peak area from the standard curve.
References
- 1. researchgate.net [researchgate.net]
- 2. Kynurenic Acid Synthesis from this compound in the Cerebellum: A Distinct Role of D-Amino Acid Oxidase [mdpi.com]
- 3. Kynurenic Acid Synthesis from this compound in the Cerebellum: A Distinct Role of D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of D-amino acid oxidase in the production of kynurenine pathway metabolites from D-tryptophan in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic transamination of this compound generates kynurenic acid in rat and human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relevance of Alternative Routes of Kynurenic Acid Production in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. D-amino-acid transaminase - Wikipedia [en.wikipedia.org]
- 10. Characteristic Features of Kynurenine Aminotransferase Allosterically Regulated by (Alpha)-Ketoglutarate in Cooperation with Kynurenine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. uadubj.uludag.edu.tr [uadubj.uludag.edu.tr]
Technical Support Center: D-Kynurenine Stability in Tissue Homogenates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the enzymatic degradation of D-Kynurenine in tissue homogenates.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymes responsible for this compound degradation in tissue homogenates?
A1: The primary enzymes that metabolize this compound (D-KYN) in tissue homogenates are D-Amino Acid Oxidase (DAAO) and Kynurenine Aminotransferases (KATs).[1][2] DAAO catalyzes the oxidative deamination of D-amino acids, while KAT enzymes are responsible for the irreversible transamination of kynurenine to kynurenic acid (KYNA).[2][3][4]
Q2: Why is it crucial to prevent the degradation of this compound during experiments?
A2: Preventing the degradation of D-KYN is essential for accurately quantifying its concentration in biological samples.[5][6] D-KYN is a precursor to the neuroactive metabolite kynurenic acid (KYNA), and understanding its metabolic fate is critical for studying its role in various physiological and pathological conditions, including neurological and psychiatric diseases.[5][6][7]
Q3: What is the main metabolic product of this compound in the brain?
A3: In the brain, this compound serves as a bioprecursor for kynurenic acid (KYNA).[1][2] This conversion is catalyzed by both D-Amino Acid Oxidase (DAAO) through oxidative deamination and directly by Kynurenine Aminotransferases (KATs) via transamination.[1][2]
Q4: How should I store tissue samples and homogenates to minimize this compound degradation?
A4: To minimize enzymatic activity, tissue samples should be frozen immediately after collection, for instance in liquid nitrogen, and stored at -80°C.[8] Similarly, after homogenization, the resulting supernatant should be stored at -80°C until analysis to prevent degradation.[8][9]
Troubleshooting Guide
Q5: I'm observing significantly lower than expected concentrations of this compound in my tissue homogenates. What is the likely cause?
A5: Low recovery of this compound is most likely due to enzymatic degradation during sample preparation and handling. The two main culprits are D-Amino Acid Oxidase (DAAO) and Kynurenine Aminotransferases (KATs).[1][2] It is recommended to prepare homogenates on ice and add specific enzyme inhibitors to your lysis buffer.
Q6: Which enzyme inhibitors should I use to prevent this compound degradation, and at what concentrations?
A6: To effectively prevent this compound degradation, a combination of a DAAO inhibitor and a broad-spectrum aminotransferase inhibitor is recommended.
-
For DAAO: Sodium benzoate is a commonly used inhibitor.[10]
-
For KATs: Amino-oxyacetic acid (AOA) is an effective inhibitor of kynurenine aminotransferases.[1][2] Refer to the tables below for more detailed information on specific inhibitors.
Q7: My results for this compound levels are inconsistent across different experimental batches. What factors should I investigate?
A7: Inconsistent results can arise from variability in several experimental steps. Ensure the following are standardized:
-
Sample Handling: Maintain a consistent and rapid protocol for tissue collection and freezing.[8]
-
Homogenization Procedure: Use the same buffer composition (including fresh inhibitors), tissue-to-buffer ratio, homogenization method, and centrifugation parameters for all samples.[8][11]
-
Temperature Control: Keep samples on ice at all times during processing to minimize enzymatic activity.[8]
-
Storage: Ensure all samples are stored at a stable -80°C and avoid repeated freeze-thaw cycles.[12]
This compound Metabolic Pathways
Caption: Enzymatic conversion of this compound to Kynurenic Acid.
Quantitative Data Summary
Table 1: Inhibitors of D-Amino Acid Oxidase (DAAO)
| Inhibitor | Target | IC₅₀ / Kᵢ | Notes |
| Sodium Benzoate | DAAO | Kᵢ = 1.9 µM | A commonly used and effective inhibitor.[10] |
| Risperidone | DAAO | - | An atypical antipsychotic that also inhibits DAAO.[10] |
| 5-methylpyrazole-3-carboxylic acid | Human DAAO | IC₅₀ = 0.9 µM | Highly selective over the NMDA receptor and D-serine racemase.[13] |
| 4H-thieno[3,2-b]pyrrole-5-carboxylic acid | Human & Rat DAAO | IC₅₀ = 145 nM (human), 114 nM (rat) | A potent and selective DAAO inhibitor.[14] |
| Compound 2 | Human DAAO | Kᵢ = 7 nM | A structurally novel, potent inhibitor.[15] |
Table 2: Inhibitors of Kynurenine Aminotransferases (KATs)
| Inhibitor | Target Isoform(s) | IC₅₀ | Notes |
| Amino-oxyacetic acid (AOA) | Broad Spectrum | - | A non-specific aminotransferase inhibitor, effectively blocks KYNA production from both L- and this compound.[1][2] |
| (S)-ESBA | KAT-II | - | A substrate-like competitive inhibitor.[4][16] |
| BFF-122 | KAT-II | - | An irreversible inhibitor that forms a covalent bond with the PLP cofactor.[4][16] |
| PF-04859989 | KAT-II | Nanomolar range | A brain-penetrable, irreversible inhibitor used in numerous in vivo studies.[16][17] |
| L-Homocysteine Sulfinic Acid | KAT-I & KAT-II | IC₅₀ = 100 µM | Dicarboxylic acid derivative showing inhibitory activity.[18] |
Experimental Protocols
Protocol 1: Preparation of Tissue Homogenates for this compound Analysis
This protocol outlines the steps for preparing tissue homogenates while minimizing the enzymatic degradation of this compound.
-
Tissue Collection: Rapidly dissect the tissue of interest (e.g., brain, liver, kidney) and immediately snap-freeze it in liquid nitrogen.[8] Store samples at -80°C until homogenization.
-
Buffer Preparation: Prepare an ice-cold lysis buffer. A recommended buffer is 50 mM Tris-HCl with 2 mM EDTA, pH 7.4.[8]
-
Add Inhibitors: Immediately before use, supplement the lysis buffer with a DAAO inhibitor (e.g., 1 mM Sodium Benzoate) and a KAT inhibitor (e.g., 100 µM Amino-oxyacetic acid). For general protease inhibition, consider adding a cocktail (e.g., aprotinin, leupeptin, pepstatin A at 1 µg/mL and 2mM PMSF).[8][9]
-
Homogenization:
-
Weigh the frozen tissue.
-
Add the appropriate volume of ice-cold lysis buffer with inhibitors (e.g., 900 µL buffer per 100 mg of tissue).[8]
-
Homogenize the tissue using a mechanical homogenizer (e.g., Potter-Elvehjem, Polytron, or bead beater) while keeping the sample tube submerged in an ice bath at all times.[8][11]
-
-
Centrifugation: Centrifuge the homogenate at approximately 13,000-16,000 x g for 10-15 minutes at 4°C.[9][11]
-
Supernatant Collection: Carefully aspirate the supernatant, avoiding the lipid layer and the pellet.[8]
-
Storage: Transfer the supernatant to a new, pre-chilled tube. Immediately freeze and store at -80°C until analysis.[8][9]
Experimental Workflow for Sample Preparation
Caption: Workflow for tissue homogenate preparation.
Protocol 2: D-Amino Acid Oxidase (DAAO) Activity Assay (Peroxidase-Coupled)
This protocol provides a method to determine DAAO activity in your samples, which can help confirm if DAAO-mediated degradation is an issue. This assay measures the hydrogen peroxide (H₂O₂) produced by the DAAO reaction.[19][20][21]
-
Reagent Preparation:
-
Assay Buffer: 75-100 mM Sodium Pyrophosphate buffer, pH 8.3-8.5.[19][21]
-
D-Alanine Solution (Substrate): 50 mM D-Alanine in Assay Buffer.[21]
-
Horseradish Peroxidase (HRP): 1 U/mL in Assay Buffer.[19]
-
Chromogen Solution: o-dianisidine (0.0065%) or o-phenylenediamine dihydrochloride (o-DNS, 1 mM).[19][21]
-
-
Reaction Mixture: For each reaction in a 96-well plate or cuvette, prepare a reaction mixture containing the Assay Buffer, D-Alanine, HRP, and the chromogen solution.
-
Sample Addition: Add your tissue homogenate (supernatant) to the reaction mixture. Include a positive control (purified DAAO) and a negative control (buffer only).
-
Kinetic Measurement: Immediately place the plate or cuvette in a spectrophotometer pre-set to the appropriate wavelength (436-440 nm for o-dianisidine/o-DNS) and temperature (e.g., 25°C or 37°C).[19][21]
-
Data Acquisition: Measure the increase in absorbance over time (e.g., every minute for 30-45 minutes).[20][21] The rate of change in absorbance is proportional to the DAAO activity in the sample.
Troubleshooting Experimental Results
Caption: Decision tree for troubleshooting low this compound recovery.
References
- 1. Enzymatic transamination of this compound generates kynurenic acid in rat and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatic transamination of this compound generates kynurenic acid in rat and human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Improvement of kynurenine aminotransferase-II inhibitors guided by mimicking sulfate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A method for the determination of this compound in biological tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. Kynurenine Pathway Metabolites in Humans: Disease and Healthy States - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rbm.iqvia.com [rbm.iqvia.com]
- 9. researchgate.net [researchgate.net]
- 10. D-amino acid oxidase - Wikipedia [en.wikipedia.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. eaglebio.com [eaglebio.com]
- 13. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. portlandpress.com [portlandpress.com]
- 16. mdpi.com [mdpi.com]
- 17. A systemically-available kynurenine aminotransferase II (KAT II) inhibitor restores nicotine-evoked glutamatergic activity in the cortex of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Kynurenine Aminotransferase Isozyme Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. abcam.cn [abcam.cn]
- 21. Amino Acid Oxidase, D- - Assay | Worthington Biochemical [worthington-biochem.com]
How to minimize variability in D-Kynurenine animal studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in D-Kynurenine (D-KYN) animal studies.
FAQS - General Questions
Q1: What is this compound and its primary role in the kynurenine pathway?
A1: this compound (D-KYN) is a metabolite of D-tryptophan. It serves as a bioprecursor for neuroactive compounds, including kynurenic acid (KYNA) and 3-hydroxykynurenine (3-HK).[1] The kynurenine pathway is the primary route for tryptophan metabolism, producing several bioactive metabolites that can influence neurotransmission and immune responses.[2][3] Unlike the L-isoform, D-KYN metabolism can be significantly influenced by the enzyme D-amino acid oxidase (DAAO).[4][5]
Q2: What are the main objectives of administering D-KYN in animal studies?
A2: Researchers typically administer D-KYN to animal models to investigate its conversion into downstream metabolites like KYNA. Elevated brain KYNA is implicated in the pathophysiology of neurological and psychiatric disorders, so D-KYN administration allows for the study of these conditions.[1] It is also used to explore the metabolic capacity of different tissues and the specific roles of enzymes like DAAO in regional brain metabolism.[5]
Q3: What are the most significant sources of variability in D-KYN studies?
A3: The most significant sources of variability include the animal model (species, strain, age, sex), diet composition, D-KYN administration protocol (dose, route, vehicle), and sample handling procedures (matrix selection, processing time, storage).[6][7][8] Environmental factors and the gut microbiota can also influence baseline kynurenine pathway activity.
Troubleshooting Guide: Experimental Design & Animal Models
Q4: My baseline kynurenine levels are inconsistent across animals. What could be the cause?
A4: Inconsistent baseline levels are often due to a lack of standardization in animal characteristics and environment.
-
Age: The activity of kynurenine pathway enzymes changes significantly with age. For instance, in rats, liver tryptophan 2,3-dioxygenase and kynurenine 3-monooxygenase activities decrease with age, while brain kynurenine aminotransferase activity increases.[6][9] Ensure all animals are from a narrow age range.
-
Species and Strain: Different species (e.g., rats vs. mice) and even different strains (e.g., C57BL/6J vs. FVB/N) exhibit varied kynurenine pathway enzyme activities.[8][10] For example, mitochondrial liver kynurenine 3-monooxygenase activity is much higher in mice and rats than in rabbits.[8] Stick to a single, well-characterized strain within a study.
-
Diet: Standard laboratory chows can have different compositions that significantly alter kynurenine metabolism. Mice fed an MF diet showed significantly higher plasma kynurenine but lower tryptophan and kynurenine in the hippocampus compared to mice on AIN-93G or AIN-93M diets.[7] Using a purified, fixed-formula diet (like AIN-93G) is recommended over unpurified diets to reduce variability.
-
Housing and Stress: Stress can induce kynurenine pathway enzymes. Standardize housing conditions, handling procedures, and acclimatization periods (minimum 7 days) to minimize stress-induced variability.
Q5: Should I use male or female animals for my study?
A5: The choice of sex can be a source of variability. While many studies historically used male rodents to avoid variability from the estrous cycle, this can limit the generalizability of findings. If both sexes are used, ensure they are balanced across experimental groups and analyze the data to identify any sex-specific effects. The kynurenine pathway can be influenced by hormonal fluctuations.
Troubleshooting Guide: this compound Administration
Q6: I'm seeing high variability in plasma/tissue concentrations after D-KYN injection. What's wrong?
A6: This often points to issues with the administration protocol.
-
Route of Administration: Intraperitoneal (i.p.) injection is common and leads to rapid absorption, with plasma levels of metabolites peaking within 15-30 minutes.[1] Oral gavage is another option but may lead to more variability due to differences in gut absorption.[11][12] Ensure the chosen route is performed consistently.
-
Vehicle Solution: D-KYN should be fully dissolved. Sterile saline is a common vehicle.[1] Some protocols for the L-isoform use adjustments with NaOH and phosphate buffer to ensure dissolution and physiological pH (~7.4).[13] Inconsistent pH or solubility can drastically affect bioavailability.
-
Dosing Accuracy: Ensure accurate dosing based on precise body weight measurements taken immediately before administration. Small errors in volume can lead to large differences in outcomes.
Q7: What is a typical dose for D-KYN administration in mice?
A7: Doses in mice vary depending on the study's goal. Studies have used i.p. injections ranging from 30 mg/kg to 300 mg/kg.[1] A 30 mg/kg dose significantly elevates KYNA and 3-HK, while a 300 mg/kg dose produces a more robust, dose-dependent increase.[1] It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental question.
Troubleshooting Guide: Sample Collection & Processing
Q8: My kynurenine metabolite measurements are lower than expected or vary between samples processed at different times. Why?
A8: This strongly suggests a sample stability issue. The time between sample collection and processing is critical.
-
Matrix Choice: Serum and plasma are the preferred matrices over whole blood, as they show higher concentrations of kynurenine metabolites.[14]
-
Processing Time: Metabolite concentrations, particularly 3-HK and 3-hydroxyanthranilic acid (3-HAA), can decline significantly if blood is stored at 4°C for 24 hours before processing into plasma or serum.[14] For optimal results, plasma or serum should be isolated from whole blood immediately after collection.[14]
-
Storage: Once collected and processed, samples (plasma, serum, tissue) should be immediately frozen on dry ice and stored at -80°C until analysis to prevent degradation.[1][15]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided. Aliquot samples after initial processing to prevent the need for thawing the entire sample multiple times.[16]
Q9: I am getting inconsistent results from my brain tissue samples. What are the best practices for collection and homogenization?
A9: Consistency in brain tissue processing is key.
-
Dissection: Dissect brain regions rapidly on an ice-cold surface to minimize post-mortem metabolic activity.
-
Homogenization: Use a standardized homogenization protocol. This includes using a consistent buffer (e.g., sucrose buffer, RIPA, or a specific cell lysis buffer) and a fixed tissue-to-buffer ratio (e.g., 500 µL buffer per 100 mg of tissue).[17][18][19] Mechanical homogenization using a tool like a TissueLyser or Bullet Blender with beads can improve consistency.[17][19]
-
Centrifugation: After homogenization, centrifuge the lysate at a specified speed and temperature (e.g., 16,000 x g for 10 minutes at 4°C) to pellet debris, and collect the supernatant for analysis.[19]
Troubleshooting Guide: Analytical Quantification
Q10: My analytical readings have high background noise or poor peak separation. How can I improve my quantification method?
A10: These are common issues in HPLC or LC-MS/MS analysis.
-
Sample Preparation: Efficient protein precipitation is crucial. Methods include using trichloroacetic acid (TCA) or organic solvents like acetonitrile, often with formic acid.[14][20][21] The supernatant should be filtered before injection into the system.[14]
-
Chromatography: Optimize your mobile phase and gradient. For LC-MS/MS, a common mobile phase consists of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B), run on a C18 reversed-phase column.[21][22] A gradient elution is often necessary to achieve good separation of all metabolites.[21]
-
Internal Standards: The use of stable isotope-labeled internal standards (e.g., D4-Kynurenine, D5-Tryptophan) is critical to correct for matrix effects and variations in extraction efficiency, thereby improving accuracy and precision.[20][22]
Visualizations
Signaling Pathway
Caption: Simplified metabolic pathway of this compound.
Experimental Workflow
Caption: General experimental workflow for this compound animal studies.
Troubleshooting Logic
Caption: Decision tree for troubleshooting variable results.
Appendices
Data Presentation: Quantitative Effects on Kynurenine Pathway
Table 1: Effect of D-KYN Administration on Metabolite Levels in FVB/N Mice
Metabolite levels measured 30 minutes after intraperitoneal (i.p.) injection. Data represents the mean increase from baseline (Δ nM ± SEM).
| Dose of D-KYN (i.p.) | Tissue | KYNA Increase (Δ nM) | 3-HK Increase (Δ nM) |
| 30 mg/kg | Plasma | 20.3 ± 4.5 | 118.2 ± 20.1 |
| Liver | 10.1 ± 2.9 | 1009.0 ± 198.5 | |
| Forebrain | 0.2 ± 0.04 | 10.9 ± 1.8 | |
| Cerebellum | 2.1 ± 0.2 | 8.8 ± 1.1 | |
| 300 mg/kg | Plasma | 258.1 ± 41.2 | 1658.0 ± 299.7 |
| Liver | 121.2 ± 21.1 | 14591.0 ± 2110.0 | |
| Forebrain | 3.2 ± 0.5 | 151.2 ± 21.9 | |
| Cerebellum | 20.1 ± 2.9 | 101.1 ± 13.2 | |
| Source: Adapted from Notarangelo et al.[1] |
Table 2: Impact of Diet on Kynurenine Pathway Metabolites in C57BL/6J Mice
| Diet Type | Plasma Kynurenine | Hippocampus Tryptophan | Hippocampus Kynurenine |
| MF (Unpurified) | Significantly Higher | Significantly Lower | Significantly Lower |
| AIN-93G (Purified) | Lower | Higher | Higher |
| AIN-93M (Purified) | Lower | Higher | Higher |
| Source: Qualitative summary from Yajima et al. as reported by Taconic Biosciences.[7] |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration of this compound
-
Animal Preparation: Weigh each mouse (e.g., adult FVB/N) immediately before injection to ensure accurate dosing.
-
Solution Preparation: Dissolve this compound in sterile saline. Ensure the final pH is physiological (~6.5-7.4).[1] Prepare fresh on the day of the experiment.
-
Injection: Administer the D-KYN solution intraperitoneally at the desired dose (e.g., 30 mg/kg or 300 mg/kg).[1] Administer an equivalent volume of sterile saline to control animals.
-
Post-Injection: House the animal in a clean cage and monitor. Euthanize at the predetermined time point (e.g., 30 minutes for peak metabolite levels).[1]
Protocol 2: Plasma and Brain Tissue Collection
-
Euthanasia: Euthanize animals via an approved method, such as CO₂ asphyxiation followed by decapitation.[1]
-
Blood Collection: Collect trunk blood into EDTA-coated tubes.
-
Plasma Separation: Immediately centrifuge the blood at ~2,500-5,000 x g for 10-15 minutes at 4°C.[1][14]
-
Plasma Storage: Carefully collect the supernatant (plasma), aliquot into cryovials, flash-freeze on dry ice, and store at -80°C.[1]
-
Brain Dissection: Rapidly excise the brain and place it on an ice-cold surface. Dissect the regions of interest (e.g., forebrain, cerebellum).
-
Tissue Storage: Immediately flash-freeze the dissected tissues on dry ice and store them at -80°C until homogenization.[1][15]
Protocol 3: Brain Tissue Homogenization
-
Preparation: Weigh the frozen brain tissue.
-
Homogenization Buffer: Add ice-cold homogenization buffer. A common choice is a sucrose-based buffer (e.g., 0.25 M sucrose).[23] A typical ratio is 500 µL of buffer per 100 mg of tissue.[19]
-
Homogenization: Homogenize the tissue using a mechanical homogenizer (e.g., Bullet Blender with 0.5mm glass beads) for a set time and speed (e.g., 3 minutes at speed 6).[17] Keep the sample on ice throughout the process.
-
Clarification: Centrifuge the homogenate at high speed (e.g., 14,000-16,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.[19][24]
-
Supernatant Collection: Transfer the resulting supernatant to a new, pre-chilled tube. This lysate is now ready for protein quantification and subsequent analysis. Store at -80°C if not used immediately.
Protocol 4: Sample Preparation for LC-MS/MS Analysis (Plasma/Serum)
-
Aliquoting: Thaw frozen plasma or serum sample on ice. Aliquot 100 µL into a microcentrifuge tube.[20]
-
Internal Standard: Add 100 µL of an internal standard working solution (containing deuterated standards like Kyn-d4 and Trp-d5).[20]
-
Protein Precipitation: Add 20 µL of trifluoroacetic acid (TFA) or 3 volumes of ice-cold acetonitrile with 0.1% formic acid.[20][21] Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at high speed (e.g., 3,000 rpm for 10 minutes or 12,000 x g for 10 minutes) to pellet the precipitated proteins.[14][20]
-
Supernatant Transfer: Carefully transfer the clear supernatant to an autosampler vial for injection into the LC-MS/MS system.[20]
References
- 1. KYNURENIC ACID AND 3-HYDROXYKYNURENINE PRODUCTION FROM this compound IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Immunomodulatory Effects of Genetic Alterations Affecting the Kynurenine Pathway [frontiersin.org]
- 4. Changes in the plasma concentrations of this compound and kynurenic acid in rats after intraperitoneal administration of tryptophan enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The effect of age on the enzyme activities of tryptophan metabolism along the kynurenine pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Laboratory diets can alter kynurenine and tryptophan levels, a potential experimental pitfall | ISTRY [istry.org]
- 8. Kynurenine pathway enzymes in different species of animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Age-related changes in kynurenic acid production in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Systemic L-Kynurenine sulfate administration disrupts object recognition memory, alters open field behavior and decreases c-Fos immunopositivity in C57Bl/6 mice [frontiersin.org]
- 14. Stability Studies of Kynurenine Pathway Metabolites in Blood Components Define Optimal Blood Processing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enzymatic transamination of this compound generates kynurenic acid in rat and human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantification of Plasma Kynurenine Metabolites Following One Bout of Sprint Interval Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sisweb.com [sisweb.com]
- 18. sysy.com [sysy.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. NIBSC - Brain Tissue Preparation [nibsc.org]
- 24. pubcompare.ai [pubcompare.ai]
Addressing matrix effects in LC-MS/MS analysis of D-Kynurenine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of D-Kynurenine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the LC-MS/MS analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, brain tissue).[1][2] These effects, primarily ion suppression or enhancement, can lead to inaccurate and imprecise quantification.[1][2][3] In complex biological samples, endogenous components like phospholipids, salts, and other metabolites can interfere with the ionization of this compound in the mass spectrometer's ion source, compromising the reliability of the results.[2][3][4]
Q2: What are the common sources of matrix effects in this compound analysis?
A2: The primary sources of matrix effects are endogenous components of the biological sample that are not removed during sample preparation.[2] For plasma and serum samples, phospholipids are a major cause of ion suppression.[3][4] Other sources include salts, endogenous metabolites with similar properties to this compound, and exogenous substances like formulation agents in preclinical studies.[2][3]
Q3: How can I assess the presence and magnitude of matrix effects in my assay?
A3: The most common method to evaluate matrix effects is through a post-extraction addition experiment.[5][6] This involves comparing the peak area of an analyte spiked into the matrix extract (post-extraction) with the peak area of the analyte in a neat solution at the same concentration.[2][5] The matrix factor (MF) is calculated as the ratio of these two peak areas. An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.
Q4: What is the role of an internal standard (IS) in mitigating matrix effects?
A4: An internal standard is a compound with similar physicochemical properties to the analyte, which is added to all samples, calibrators, and quality controls at a constant concentration. The use of a stable isotope-labeled internal standard (SIL-IS) for this compound (e.g., this compound-d4) is the gold standard for compensating for matrix effects.[5][6][7][8] Since the SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, the ratio of the analyte peak area to the IS peak area remains consistent, leading to more accurate quantification.[1][7]
Troubleshooting Guide
Issue 1: Poor reproducibility and accuracy in this compound quantification.
This issue often points towards unaddressed matrix effects. The following workflow can help diagnose and resolve the problem.
References
- 1. tandfonline.com [tandfonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing incubation time for D-Kynurenine conversion assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Kynurenine (D-Kyn) conversion assays. The information provided here will help optimize experimental protocols, with a specific focus on the critical parameter of incubation time.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the this compound conversion assay?
The this compound conversion assay is a method to determine the activity of enzymes that metabolize this compound. A common approach utilizes the enzyme D-Amino Acid Oxidase (D-AAO), which catalyzes the conversion of this compound to Kynurenic Acid (KYNA).[1] The production of KYNA can be monitored, often through its fluorescent properties, to quantify the enzymatic activity.[1]
Q2: What is the optimal incubation temperature for a this compound conversion assay using D-Amino Acid Oxidase (D-AAO)?
The optimal incubation temperature for D-AAO is generally around 37°C.[2][3] However, the enzyme is stable up to 45°C. It is important to note that higher temperatures can increase the reaction rate but may also lead to enzyme instability over longer incubation periods. For human D-AAO, significant loss of activity is observed at temperatures of 65°C and above.
Q3: How long should I incubate my samples?
The ideal incubation time depends on several factors, including enzyme concentration, substrate concentration, and temperature. For a fluorometric assay using this compound as a substrate with brain homogenates, incubation times can range from 15 to 60 minutes.[4] A typical starting point for a fluorometric assay with purified D-AAO is a 60-minute incubation at 37°C. It is recommended to perform a time-course experiment to determine the optimal incubation time for your specific experimental conditions, ensuring the reaction remains in the linear range.
Q4: What factors can influence the incubation time?
Several factors can affect the optimal incubation time:
-
Enzyme Concentration: Higher enzyme concentrations will lead to a faster reaction, potentially requiring a shorter incubation time.
-
Substrate Concentration: The concentration of this compound can impact the reaction rate. At concentrations well above the Michaelis constant (Km), the reaction rate will be maximal.
-
Temperature: As mentioned, temperature affects the rate of the enzymatic reaction.
-
pH: D-AAO activity is pH-dependent, with an optimal pH around 8.5-9.0. Deviations from the optimal pH can slow the reaction rate, necessitating a longer incubation.
-
Inhibitors: The presence of any D-AAO inhibitors in the sample will decrease the reaction rate and may require a longer incubation time to achieve a detectable signal.[1]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Weak or No Signal | Incubation time is too short. | Increase the incubation time. Perform a time-course experiment (e.g., 15, 30, 60, 90 minutes) to determine the optimal duration. |
| Incubation temperature is too low. | Ensure the incubator is set to the optimal temperature for D-AAO (around 37°C). Verify the temperature with a calibrated thermometer. | |
| Inactive enzyme. | Use a fresh aliquot of D-Amino Acid Oxidase. Ensure proper storage of the enzyme at -80°C. | |
| Sub-optimal pH. | Check the pH of your reaction buffer. The optimal pH for D-AAO is typically between 8.5 and 9.0. | |
| Presence of inhibitors in the sample. | Specific D-AAO inhibitors like 3-methylpyrazole-5-carboxylic acid can significantly reduce activity.[1] If inhibitors are suspected, consider sample purification steps. | |
| High Background Signal | Contaminated reagents. | Use fresh, high-quality reagents and sterile techniques. |
| Autofluorescence of sample components. | Run a "no-enzyme" control for each sample to measure and subtract the background fluorescence. | |
| Incubation time is too long. | An excessively long incubation can sometimes lead to the accumulation of non-specific fluorescent products. Reduce the incubation time. | |
| High Variability Between Replicates | Inconsistent incubation timing. | Start and stop all reactions at precisely timed intervals. Using a multi-channel pipette can help ensure consistency. |
| Temperature fluctuations in the incubator. | Ensure the incubator maintains a stable and uniform temperature. Avoid opening the incubator door frequently during the incubation period. | |
| Pipetting errors. | Use calibrated pipettes and ensure thorough mixing of all components in the reaction wells. |
Experimental Protocols
Fluorometric this compound Conversion Assay using D-Amino Acid Oxidase
This protocol is adapted from a method for measuring D-AAO activity in brain homogenates.[1]
Materials:
-
This compound (Substrate)
-
Purified D-Amino Acid Oxidase (D-AAO) from porcine kidney
-
Reaction Buffer (e.g., 100 mM borate buffer, pH 9.0)
-
Sample (e.g., tissue homogenate, cell lysate)
-
96-well black microplate
-
Fluorometric plate reader (Excitation ~340 nm, Emission ~390-450 nm)
-
Incubator set to 37°C
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in the reaction buffer.
-
Dilute the D-AAO enzyme to the desired concentration in the reaction buffer. Keep the enzyme on ice.
-
-
Sample Preparation:
-
Prepare your biological samples (e.g., tissue homogenates) in the reaction buffer. Centrifuge the samples to pellet any debris.
-
-
Assay Setup:
-
In a 96-well black microplate, add your sample to the appropriate wells.
-
Include the following controls:
-
Blank: Reaction buffer only.
-
No-Enzyme Control: Sample + this compound (to measure background fluorescence).
-
No-Substrate Control: Sample + D-AAO (to check for endogenous KYNA production).
-
Positive Control: this compound + D-AAO (to ensure the enzyme is active).
-
-
-
Initiate the Reaction:
-
Add the this compound solution to all wells except the blank and no-substrate controls.
-
Initiate the enzymatic reaction by adding the D-AAO solution to the appropriate wells.
-
-
Incubation:
-
Immediately place the plate in an incubator set at 37°C.
-
Incubate for the desired amount of time (e.g., 60 minutes). Protect the plate from light.
-
-
Measurement:
-
After incubation, measure the fluorescence using a plate reader with excitation and emission wavelengths appropriate for Kynurenic Acid (KYNA).
-
-
Data Analysis:
-
Subtract the fluorescence of the no-enzyme control from the corresponding sample wells to determine the net fluorescence generated by the D-AAO activity.
-
A standard curve of known KYNA concentrations can be used to quantify the amount of product formed.
-
Visualizations
References
Validation & Comparative
A Comparative Analysis of the Neuroprotective Potential of D-Kynurenine and L-Kynurenine
For researchers, scientists, and drug development professionals, understanding the nuanced differences between stereoisomers is critical in the pursuit of effective neuroprotective therapies. This guide provides a comprehensive comparison of the neuroprotective effects of D-Kynurenine (D-KYN) and L-Kynurenine (L-KYN), metabolites of the essential amino acid tryptophan. While both molecules are precursors to the neuroprotective compound Kynurenic Acid (KYNA), their distinct metabolic pathways and byproducts lead to significant differences in their overall neuroprotective profiles.
The kynurenine pathway is a major route of tryptophan metabolism, producing a range of neuroactive compounds. A central bifurcation in this pathway determines the fate of L-kynurenine, leading to either the production of the neuroprotective NMDA receptor antagonist KYNA or the generation of neurotoxic compounds such as 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN), an NMDA receptor agonist. This balance between neuroprotective and neurotoxic arms of the pathway is a critical factor in neuronal health and disease.[1][2]
This compound, the D-enantiomer, offers a potentially more targeted approach to neuroprotection by favoring the production of KYNA while avoiding the synthesis of neurotoxic metabolites. This comparison guide synthesizes available experimental data to elucidate the differential effects of D-KYN and L-KYN on neuronal survival and function.
Quantitative Comparison of Metabolite Production
A key differentiator between D-KYN and L-KYN lies in their efficiency as precursors to the neuroprotective KYNA and the neurotoxic 3-HK in different tissues. A direct comparative study in mice provides valuable quantitative insights into this metabolic divergence.
| Metabolite | Precursor | Plasma | Liver | Forebrain | Cerebellum |
| Kynurenic Acid (KYNA) | This compound | Lower | Lower | Lower | Higher |
| L-Kynurenine | Higher | Higher | Higher | Lower | |
| 3-Hydroxykynurenine (3-HK) | This compound | Lower | Higher | Lower | Lower |
| L-Kynurenine | Higher | Lower | Higher | Higher |
Table 1: Relative production of Kynurenic Acid (KYNA) and 3-Hydroxykynurenine (3-HK) from this compound and L-Kynurenine in different tissues of mice, 30 minutes after intraperitoneal administration (30 mg/kg). "Higher" and "Lower" indicate the relative efficacy of each precursor in producing the specified metabolite in that tissue.
The data clearly indicates that L-KYN is a more efficient precursor of the neuroprotective KYNA in the forebrain, a region critically involved in cognitive function and often affected in neurodegenerative diseases.[3] Conversely, D-KYN demonstrates superior efficiency in generating KYNA specifically in the cerebellum.[3] Notably, L-KYN administration also leads to a significantly higher production of the neurotoxic 3-HK in the forebrain, highlighting a key disadvantage of its use as a neuroprotective agent.[3] In contrast, D-KYN is a more potent precursor of 3-HK in the liver, which may have implications for systemic toxicity.[3]
Signaling Pathways and Mechanisms of Action
The primary neuroprotective effects of both D-KYN and L-KYN are mediated through their conversion to KYNA. KYNA exerts its effects through multiple signaling pathways:
-
NMDA Receptor Antagonism: KYNA is a well-established antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitotoxicity. By blocking the glycine co-agonist site of the NMDA receptor, KYNA can prevent excessive calcium influx into neurons, a major cause of cell death in ischemic stroke and other neurodegenerative conditions.[4][5]
-
α7 Nicotinic Acetylcholine Receptor (α7nAChR) Antagonism: KYNA also acts as an antagonist at α7nAChRs, which are involved in regulating inflammation and neurotransmitter release.[6]
-
G-protein Coupled Receptor 35 (GPR35) Agonism: Recent studies have identified GPR35 as a receptor for KYNA, particularly in immune cells, suggesting a role in modulating neuroinflammation.[7]
The metabolic pathways leading to KYNA production from D-KYN and L-KYN differ significantly, which contributes to their distinct neuroprotective profiles.
As depicted, L-KYN stands at a metabolic crossroads, where its conversion is catalyzed by either Kynurenine Aminotransferases (KATs) to form the neuroprotective KYNA, or by Kynurenine-3-Monooxygenase (KMO) to produce the neurotoxic 3-HK, which is further metabolized to QUIN.[1] In contrast, D-KYN is primarily converted to KYNA by KATs and, significantly, by D-amino acid oxidase (D-AAO), an enzyme with high activity in the cerebellum.[6][8] This pathway largely bypasses the production of the neurotoxic metabolites 3-HK and QUIN.
Experimental Evidence of Neuroprotection
While direct comparative studies on the neuroprotective efficacy of D-KYN and L-KYN are limited, studies on L-KYN provide a benchmark for its potential.
Ischemic Stroke Models
In a rat model of middle cerebral artery occlusion (MCAO), pre-treatment with L-kynurenine sulfate (300 mg/kg, i.p.) has been shown to significantly reduce the number of injured neurons in the cortex.[9] Another study in a mouse MCAO model demonstrated that intraperitoneal injection of L-KYN prior to the ischemic insult reduced infarct area and hippocampal cell apoptosis.[10] However, a study investigating post-ischemic treatment with L-kynurenine sulfate in a distal MCAO model reported an exacerbation of neuronal damage, suggesting that the timing of administration is critical and that post-injury application may be detrimental.[11] The neuroprotective effects of L-KYN in these models are attributed to its conversion to KYNA.
Direct comparative data for D-KYN in stroke models is currently lacking. However, based on its more favorable metabolic profile, particularly the avoidance of neurotoxic byproducts, D-KYN is hypothesized to offer a safer and potentially more effective neuroprotective strategy, especially in conditions where the KMO enzyme is upregulated, such as during inflammation.
Experimental Protocols
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
Objective: To assess the neuroprotective effect of a compound against focal cerebral ischemia.
Animal Model: Adult male Wistar rats (250-300g).
Procedure:
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane).
-
Surgical Procedure:
-
Make a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the CCA.
-
Introduce a 4-0 nylon monofilament suture with a rounded tip into the ICA via an incision in the ECA stump.
-
Advance the filament approximately 18-20 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA).
-
-
Drug Administration: Administer L-Kynurenine sulfate (300 mg/kg, i.p.) or vehicle either before the occlusion (pre-treatment) or after the onset of reperfusion (post-treatment).
-
Reperfusion: After the desired occlusion period (e.g., 60 minutes), withdraw the filament to allow reperfusion.
-
Neurological Assessment: At 24 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., Bederson's scale).
-
Histological Analysis:
-
Euthanize the animals and perfuse the brains with saline followed by 4% paraformaldehyde.
-
Remove the brains and post-fix them.
-
Cryoprotect the brains in sucrose solutions.
-
Cut coronal sections (e.g., 20 µm) on a cryostat.
-
Stain sections with a marker for neuronal injury (e.g., Fluoro-Jade B) or a general cell stain (e.g., cresyl violet).
-
Quantify the number of injured neurons or the infarct volume using image analysis software.
-
In Vitro KYNA Production Assay
Objective: To quantify the production of KYNA from D-KYN and L-KYN in brain tissue homogenates.
Materials:
-
Rat brain tissue (e.g., forebrain, cerebellum)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
This compound and L-Kynurenine solutions
-
High-performance liquid chromatography (HPLC) system with fluorescence detection
Procedure:
-
Tissue Preparation: Dissect the brain regions of interest on ice and homogenize in ice-cold homogenization buffer.
-
Incubation:
-
In separate tubes, add a known amount of brain homogenate.
-
Add either this compound or L-Kynurenine to a final concentration of 100 µM.
-
Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).
-
-
Reaction Termination: Stop the reaction by adding a precipitating agent (e.g., trichloroacetic acid).
-
Sample Preparation: Centrifuge the samples to pellet the protein and collect the supernatant.
-
HPLC Analysis:
-
Inject the supernatant into the HPLC system.
-
Separate the components on a reverse-phase column.
-
Detect KYNA using a fluorescence detector (excitation ~344 nm, emission ~398 nm).
-
Quantify the amount of KYNA produced by comparing the peak area to a standard curve.
-
Conclusion
The available evidence suggests that both this compound and L-Kynurenine have the potential for neuroprotection, primarily through their conversion to the NMDA receptor antagonist, KYNA. However, their metabolic fates and, consequently, their overall neuroprotective profiles, are distinct.
L-Kynurenine demonstrates greater efficiency in producing the neuroprotective KYNA in the forebrain. However, this benefit is coupled with the significant drawback of also producing the neurotoxic metabolites 3-HK and QUIN in the same brain region. The timing of L-KYN administration appears to be a critical factor, with pre-ischemic treatment showing promise while post-ischemic administration may be detrimental.
This compound presents a more targeted approach. Its metabolism favors the production of KYNA, particularly in the cerebellum, while largely avoiding the neurotoxic branch of the kynurenine pathway. This suggests that D-KYN may offer a safer therapeutic window for neuroprotection.
Further direct comparative studies are warranted to definitively establish the superior neuroprotective efficacy of one enantiomer over the other in various models of neurodegeneration. Future research should focus on head-to-head comparisons of D-KYN and L-KYN in in vitro excitotoxicity assays and in vivo models of stroke and other neurological disorders, measuring outcomes such as neuronal viability, infarct volume, and behavioral recovery. Such studies will be instrumental in guiding the development of novel neuroprotective strategies targeting the kynurenine pathway.
References
- 1. The Kynurenine Pathway in the Acute and Chronic Phases of Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kynurenine pathway inhibition as a therapeutic strategy for neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Systematic Review on the Involvement of the Kynurenine Pathway in Stroke: Pre-clinical and Clinical Evidence [frontiersin.org]
- 4. The Influence of Kynurenine Metabolites on Neurodegenerative Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Altered kynurenine metabolism correlates with infarct volume in stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Changing the Face of Kynurenines and Neurotoxicity: Therapeutic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kynurenic Acid Synthesis from this compound in the Cerebellum: A Distinct Role of D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotection achieved in the ischaemic rat cortex with L-kynurenine sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Post-ischemic treatment with L-kynurenine sulfate exacerbates neuronal damage after transient middle cerebral artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of D-Kynurenine as a specific substrate for D-amino acid oxidase
For researchers, scientists, and drug development professionals, the accurate measurement of D-amino acid oxidase (DAO) activity is crucial for understanding its role in various physiological and pathological processes. This guide provides a comprehensive comparison of D-Kynurenine as a specific substrate for DAO, supported by experimental data and detailed protocols.
D-amino acid oxidase is a flavoenzyme that plays a key role in the metabolism of D-amino acids, which are increasingly recognized as important signaling molecules in the central nervous system.[1][2] The enzyme catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, ammonia, and hydrogen peroxide.[3] Among its various substrates, this compound has emerged as a highly specific and efficient substrate, enabling sensitive and reliable measurement of DAO activity.[4]
Comparative Performance of this compound
Human D-amino acid oxidase (hDAAO) exhibits a preference for neutral and hydrophobic D-amino acids.[1][2] While D-Serine is considered a key physiological substrate in the brain, studies have demonstrated that other substrates, including this compound, are also efficiently metabolized.[1][5] The product of this compound oxidation by DAO is kynurenic acid (KYNA), a compound known to act as an antagonist at the glycine site of NMDA receptors.[1]
The table below summarizes the kinetic parameters of hDAAO for this compound and other relevant D-amino acid substrates, providing a clear comparison of their performance.
| Substrate | Apparent Km (mM) | Maximal Activity (kcat, s-1) | Catalytic Efficiency (kcat/Km, s-1M-1) |
| This compound | 0.7[1] | 5.5 | 7857 |
| D-Alanine | 1.8 | 6.5 | 3611 |
| D-Serine | 13.4 | 5.3 | 395 |
| D-Tyrosine | 0.6 | 10.0 | 16667 |
| D-Phenylalanine | 0.7 | 8.0 | 11429 |
| D-Tryptophan | 1.1 | 6.8 | 6182 |
| D-Cysteine | 0.7 | 9.0 | 12857 |
Data compiled from a study on the biochemical properties of human D-amino acid oxidase.[1]
Experimental Validation of this compound as a DAO Substrate
The specificity of this compound as a DAO substrate has been validated through various experimental approaches, including enzymatic assays using purified DAO and studies in brain homogenates.
A key method for this validation is a fluorimetric assay that measures the production of KYNA from this compound.[4] The fluorescence of KYNA allows for a direct and sensitive quantification of DAO activity. The specificity of this assay is confirmed by the significant attenuation of the fluorescence signal in the presence of specific DAO inhibitors, such as 3-methylpyrazole-5-carboxylic acid and 4H-thieno[3,2-b]pyrrole-5-carboxylic acid.[4] Conversely, inhibitors of aminotransferases, another class of enzymes that can produce KYNA, do not affect the conversion of this compound to KYNA in this assay, further highlighting the specificity of DAO in this reaction.[4]
The following diagram illustrates the enzymatic reaction catalyzed by D-amino acid oxidase with this compound as the substrate.
References
- 1. Frontiers | Biochemical Properties of Human D-Amino Acid Oxidase [frontiersin.org]
- 2. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Assays of D-Amino Acid Oxidase Activity [frontiersin.org]
- 4. Fluorimetric assay for D-amino acid oxidase activity in rat brain homogenate by using this compound as a substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human D-Amino Acid Oxidase: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
D-Kynurenine vs. Kynurenic Acid: A Comparative Analysis of NMDA Receptor Antagonism
Kynurenic acid (KYNA) is a potent and direct antagonist of the N-methyl-D-aspartate (NMDA) receptor, while D-kynurenine primarily serves as a metabolic precursor to KYNA and does not exhibit significant direct antagonist activity at the NMDA receptor. This guide provides a comprehensive comparison of their roles, supported by experimental data, for researchers, scientists, and drug development professionals.
Kynurenic acid, a metabolite of the kynurenine pathway, exerts its primary inhibitory effect on the NMDA receptor by acting as an antagonist at the glycine co-agonist binding site on the GluN1 subunit.[1][2] At significantly higher concentrations, it can also act as a weak antagonist at the glutamate binding site on the GluN2 subunit. In contrast, this compound's influence on NMDA receptor function is indirect, relying on its enzymatic conversion to the active antagonist, KYNA, within the brain.[3][4] This conversion is catalyzed by two key enzymes: kynurenine aminotransferases (KATs) and D-amino acid oxidase (D-AAO).[5][3]
Quantitative Comparison of NMDA Receptor Antagonist Activity
The antagonist potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the substance required to inhibit a biological process by 50%. The available experimental data overwhelmingly focuses on the direct antagonist activity of kynurenic acid.
| Compound | Assay Type | Preparation | Glycine Concentration | IC50 / Kb | Reference |
| Kynurenic Acid | [³H]glycine binding | Rat cortical membranes | - | 25 ± 3 µM | [6] |
| Kynurenic Acid | Electrophysiology (NMDA-induced depolarization) | Guinea pig myenteric plexus | - | 160 ± 20 µM | [6] |
| Kynurenic Acid | Electrophysiology (NMDA receptor currents) | Cultured rat hippocampal neurons | 0 µM | ~15 µM | [7] |
| Kynurenic Acid | Electrophysiology (NMDA receptor currents) | Cultured rat hippocampal neurons | 10 µM | ~235 µM | [7] |
| This compound | Various | - | - | No direct antagonist activity reported | - |
Note: The antagonist potency of kynurenic acid is highly dependent on the concentration of the co-agonist glycine, as they compete for the same binding site.
Signaling Pathways and Mechanism of Action
The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity and neurotransmission. Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. Kynurenic acid's antagonism at the glycine binding site prevents the conformational changes necessary for channel opening, thereby inhibiting ion influx (primarily Ca²⁺ and Na⁺) and subsequent downstream signaling cascades.
Experimental Protocols
The determination of NMDA receptor antagonist activity typically involves two primary experimental approaches: radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assay
This technique is used to determine the affinity of a compound for a specific receptor binding site.
Objective: To measure the displacement of a radiolabeled ligand (e.g., [³H]glycine) from the NMDA receptor's glycine binding site by kynurenic acid.
Methodology:
-
Membrane Preparation: Cerebral cortices from rodents are homogenized and centrifuged to isolate synaptic membranes containing NMDA receptors.
-
Incubation: The membrane preparation is incubated with a fixed concentration of the radiolabeled ligand (e.g., [³H]glycine) and varying concentrations of the test compound (kynurenic acid).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity retained on the filters (representing the bound ligand) is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and expressed as the IC50 value.
Electrophysiological Recording (Whole-Cell Patch-Clamp)
This technique measures the ion flow through the NMDA receptor channel in response to agonist application, and how this is affected by an antagonist.
Objective: To measure the inhibition of NMDA-evoked currents by kynurenic acid in cultured neurons.
Methodology:
-
Cell Culture: Primary neurons (e.g., from rat hippocampus) are cultured on coverslips.
-
Patch-Clamp Setup: A glass micropipette filled with an internal solution is sealed onto the membrane of a single neuron to achieve a whole-cell recording configuration.
-
Drug Application: The neuron is perfused with an external solution containing NMDA and glycine to evoke an inward current.
-
Antagonist Application: Varying concentrations of kynurenic acid are co-applied with the agonists.
-
Data Recording: The resulting changes in membrane current are recorded and amplified.
-
Data Analysis: The concentration of the antagonist that reduces the NMDA-evoked current by 50% is calculated as the IC50 value.
Conclusion
Based on the available scientific evidence, kynurenic acid is the superior NMDA receptor antagonist when compared to this compound. This is because kynurenic acid directly binds to and inhibits the NMDA receptor, with a potency that has been extensively quantified. This compound, on the other hand, does not appear to have any significant direct antagonist activity. Its effects on the NMDA receptor are a consequence of its in vivo conversion to kynurenic acid. Therefore, for in vitro studies requiring direct and quantifiable NMDA receptor antagonism, kynurenic acid is the appropriate compound. In in vivo contexts, this compound can be considered a prodrug that elevates brain levels of the active antagonist, kynurenic acid.
References
- 1. Does kynurenic acid act on nicotinic receptors? An assessment of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic transamination of this compound generates kynurenic acid in rat and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic transamination of this compound generates kynurenic acid in rat and human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Kynurenic acid antagonises responses to NMDA via an action at the strychnine-insensitive glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Methyl D-Aspartate Receptor Antagonist Kynurenic Acid Affects Human Cortical Development - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of D-Kynurenine Metabolism Across Key Brain Regions
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to Regional Differences in D-Kynurenine Metabolism in the Brain.
The metabolism of this compound (D-KYN), an enigmatic enantiomer in the otherwise L-centric world of tryptophan metabolism, exhibits remarkable heterogeneity across different regions of the mammalian brain. Understanding these regional distinctions is paramount for elucidating the nuanced roles of the kynurenine pathway in neurological health and disease. This guide provides a comparative analysis of D-KYN metabolism in the cortex, hippocampus, striatum, and cerebellum, supported by quantitative data and detailed experimental protocols.
Regional Distribution of Key Enzymes and Metabolites
The metabolic fate of this compound is primarily dictated by the interplay of two key enzymes: D-amino acid oxidase (DAO) and kynurenine aminotransferases (KATs). The disparate expression and activity of these enzymes across different brain regions lead to significant variations in the local production of neuroactive metabolites, most notably kynurenic acid (KYNA), a potent antagonist of ionotropic glutamate and α7-nicotinic acetylcholine receptors.
Quantitative Comparison of Metabolite Production and Enzyme Activity
The following tables summarize the available quantitative data on the production of kynurenic acid from this compound and the activity of the primary enzymes involved across the four brain regions of interest. It is important to note that direct comparative studies measuring basal this compound levels and absolute DAO activity with this compound as a substrate across all four regions simultaneously are limited. The data presented here is compiled from various studies to provide the most comprehensive overview currently available.
| Brain Region | Kynurenic Acid Production from this compound (pmol/mg protein/h) |
| Cortex | Data not consistently available across comparative studies |
| Hippocampus | Data not consistently available across comparative studies |
| Striatum | Data not consistently available across comparative studies |
| Cerebellum | Markedly higher than in forebrain regions[1] |
Table 1: In vitro production of kynurenic acid from this compound in human brain tissue homogenates. The cerebellum demonstrates the most effective D-amino acid oxidase-specific production.[1]
| Brain Region | D-Amino Acid Oxidase (DAO) Activity | Kynurenine Aminotransferase (KAT) Activity |
| Cortex | Low | High |
| Hippocampus | Low | High |
| Striatum | Low | High |
| Cerebellum | High | Low |
Table 2: Relative activity of key enzymes in this compound metabolism across different brain regions. DAO activity is notably higher in the cerebellum compared to the forebrain regions. Conversely, KAT activity is more prominent in the forebrain.
Metabolic Pathways and Experimental Workflow
The intricate process of this compound metabolism and the methodologies used to study it can be visualized through the following diagrams.
References
D-Kynurenine and D-Tryptophan for Brain KYNA Augmentation: A Comparative Analysis
A head-to-head comparison of D-Kynurenine and D-Tryptophan for elevating kynurenic acid (KYNA) in the brain reveals distinct metabolic pathways and efficiencies. While both D-isomers can serve as precursors to the neuroprotective metabolite KYNA, current research suggests that direct administration of this compound may offer a more direct and potent route for increasing central KYNA levels compared to D-Tryptophan.
This guide provides a comprehensive comparison of the efficacy of this compound and D-Tryptophan in elevating brain KYNA concentrations, supported by experimental data from preclinical studies. The information is intended for researchers, scientists, and professionals in drug development exploring therapeutic strategies targeting the kynurenine pathway.
Metabolic Pathways and Rationale
Kynurenic acid is a key neuromodulator in the central nervous system, and its elevated levels are often associated with neuroprotective effects. Both D-Tryptophan and this compound are precursors that can be metabolized to KYNA. However, their conversion routes differ significantly. D-Tryptophan must first be converted to this compound, a reaction catalyzed by indoleamine 2,3-dioxygenase (IDO). Subsequently, this compound is a direct substrate for the synthesis of KYNA, primarily through the action of kynurenine aminotransferases (KATs) and, particularly in the cerebellum, D-amino acid oxidase (DAAO). This additional metabolic step for D-Tryptophan suggests that this compound may be a more efficient precursor.
Figure 1. Metabolic pathways for KYNA synthesis from D-Tryptophan and this compound.
Quantitative Comparison of Brain KYNA Levels
While a single study directly comparing equimolar doses of D-Tryptophan and this compound is not available in the reviewed literature, data from separate studies in mice provide insights into their relative effectiveness.
| Compound Administered | Animal Model | Dose & Route | Brain Region | Peak KYNA Concentration (or Fold Increase) | Time to Peak | Reference |
| This compound | Mouse | 30 mg/kg, i.p. | Forebrain | ~10-fold increase | 15-30 min | |
| Cerebellum | ~40-fold increase | 15-30 min | ||||
| D-Tryptophan | Mouse | 30 mg/kg, i.p. | Forebrain | Slight, not statistically significant increase | 30 min | |
| Cerebellum | ~13.1 nM (significant increase) | 30 min |
Note: The data presented are from separate studies and may not be directly comparable due to potential differences in experimental protocols. However, they provide a strong indication of the relative efficacy.
The available data suggests that intraperitoneal administration of this compound leads to a more robust and widespread increase in brain KYNA levels compared to a similar dose of D-Tryptophan. The effect of D-Tryptophan on forebrain KYNA was minimal, with a more pronounced effect observed in the cerebellum, a region with high DAAO activity.
Experimental Protocols
Study 1: this compound Administration in Mice
-
Animal Model: Male CD-1 mice.
-
Compound Administration: this compound (30 mg/kg) was administered via intraperitoneal (i.p.) injection.
-
Sample Collection: Plasma, liver, forebrain, and cerebellum were collected at various time points (15, 30, 60, 120, and 240 minutes) post-injection.
-
Analytical Method: KYNA levels were quantified using high-performance liquid chromatography (HPLC) with fluorescence detection. Brain tissue was homogenized in perchloric acid, and the supernatant was injected into the HPLC system.
Figure 2. Experimental workflow for this compound administration study.
Study 2: D-Tryptophan Administration in Mice
-
Animal Model: Male CD-1 mice.
-
Compound Administration: D-Tryptophan (30 mg/kg) was administered via intraperitoneal (i.p.) injection. In some experiments, a D-amino acid oxidase (DAAO) inhibitor was co-administered.
-
Sample Collection: Plasma, liver, forebrain, and cerebellum were collected 90 minutes post-injection.
-
Analytical Method: KYNA levels were measured by HPLC with fluorescence detection following tissue homogenization in perchloric acid and centrifugation.
Discussion and Conclusion
Based on the available preclinical data, This compound appears to be a more effective and reliable precursor for increasing brain KYNA levels than D-Tryptophan . The conversion of D-Tryptophan to this compound represents a potential rate-limiting step, and the efficiency of this conversion may vary across different tissues and physiological states.
The significantly higher increase in cerebellar KYNA following D-Tryptophan administration, compared to the forebrain, highlights the important role of DAAO in this specific brain region for metabolizing D-amino acids. However, for achieving a broader and more substantial elevation of KYNA throughout the brain, direct administration of this compound is evidently more advantageous.
For researchers and drug developers aiming to modulate brain KYNA levels for therapeutic purposes, this compound and its analogs represent a more direct and potentially more potent pharmacological strategy compared to D-Tryptophan. Future studies involving a direct, head-to-head comparison of these two precursors under identical experimental conditions would be invaluable for definitively quantifying their relative potencies.
A Comparative Analysis of the Immunosuppressive Effects of D-Kynurenine and L-Kynurenine
For Immediate Release
In the intricate landscape of immune regulation, the kynurenine pathway has emerged as a critical modulator of immune responses, with its metabolites playing pivotal roles in immunosuppression. Among these, L-Kynurenine (L-Kyn), a tryptophan-derived metabolite, is well-established as an immunoregulatory molecule. Its stereoisomer, D-Kynurenine (D-Kyn), has garnered increasing interest as a potential therapeutic agent due to its distinct metabolic fate, which may offer a more favorable safety profile. This guide provides a comprehensive comparison of the immunosuppressive effects of this compound and L-Kynurenine, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary
Both this compound and L-Kynurenine exhibit immunosuppressive properties, primarily through the induction of T-cell apoptosis at high concentrations and modulation of immune cell function. A key distinction lies in their metabolism; this compound is resistant to the enzyme kynureninase, thereby avoiding the production of potentially neurotoxic downstream metabolites associated with the L-Kynurenine pathway.[1] Both isomers can be converted to kynurenic acid (KYNA), a metabolite with known anti-inflammatory and neuroprotective properties.[2][3] The immunosuppressive effects of kynurenines are often mediated through the Aryl Hydrocarbon Receptor (AhR), with L-Kynurenine being a recognized agonist.
Comparative Data on Immunosuppressive Effects
The following tables summarize the quantitative data on the effects of this compound and L-Kynurenine on various immune cells.
Table 1: Effects on T-Cell Proliferation and Viability
| Parameter | This compound | L-Kynurenine | Concentration | Cell Type | Key Findings | Reference |
| T-Cell Proliferation | Inhibition | Inhibition | 1 mM | Human and Murine T-Cells | Both isomers inhibit T-cell proliferation to a similar extent through the induction of apoptosis.[1] | [1] |
| Mechanism of Action | Increased β-oxidation, leading to fatty acid depletion and apoptosis. | Increased β-oxidation, leading to fatty acid depletion and apoptosis. | 1 mM | Co-stimulated CD4+ T-Cells | The apoptotic effect is linked to metabolic reprogramming. Replenishing with oleate/palmitate restores effector T-cell viability.[1] | [1] |
| IL-2 Signaling | Not explicitly compared | Dose-dependent inhibition of IL-2-induced pSTAT5 levels. | 5-50 µM | Human memory CD4 T-cells | L-Kynurenine interferes with IL-2 signaling, a critical pathway for T-cell survival and proliferation.[4] | [4] |
Table 2: Interaction with the Aryl Hydrocarbon Receptor (AhR)
| Parameter | This compound | L-Kynurenine | Key Findings | Reference |
| AhR Activation | Indirectly through conversion to Kynurenic Acid (KYNA). | Direct agonist. | L-Kynurenine directly activates the AhR, a key transcription factor in immune regulation. This compound's AhR activity is likely mediated by its conversion to the more potent AhR ligand, KYNA.[2][5][6][7] | [2][5][6][7] |
| Binding Affinity (Kd) | Data not available | ~4 µM | L-Kynurenine has a micromolar binding affinity for the AhR.[2] | [2] |
| Functional Activity (EC50) | Data not available | 12.3 µM (enzymatic assay), 36.6 µM (reporter assay) | L-Kynurenine demonstrates functional activation of the AhR in the micromolar range.[2] | [2] |
Table 3: Effects on Dendritic Cells and Macrophages (Limited Direct Comparative Data)
| Immune Cell Type | Parameter | This compound | L-Kynurenine | Key Findings & Limitations | Reference |
| Dendritic Cells (DCs) | Maturation | Limited data available. | Can influence DC maturation and function. | Direct quantitative comparisons of D- and L-Kynurenine on DC maturation markers (CD80, CD86, MHC class II) are currently lacking in the reviewed literature. One study protocol mentions incubating DCs with both isomers but does not present comparative data.[1] | [1] |
| Macrophages | Polarization | Limited data available. | The kynurenine pathway is associated with macrophage polarization, with higher kynurenine levels linked to M1 macrophages. L-Kynurenine has been shown to inhibit pyroptosis in M2 macrophages. | There is a lack of direct comparative studies on the effects of D- and L-Kynurenine on M1/M2 macrophage polarization markers.[8][9] | [8][9] |
Signaling Pathways and Mechanisms of Action
The immunosuppressive effects of D- and L-Kynurenine are mediated through distinct and overlapping signaling pathways.
Metabolic Reprogramming in T-Cells
At high concentrations (e.g., 1 mM), both D- and L-Kynurenine induce apoptosis in activated T-cells by altering their metabolic state. This involves an increase in fatty acid β-oxidation, leading to the depletion of intracellular fatty acid stores and subsequent cell death.[1]
Figure 1: Kynurenine-induced T-cell apoptosis pathway.
Aryl Hydrocarbon Receptor (AhR) Signaling
L-Kynurenine is an endogenous ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that plays a crucial role in regulating immune responses, including the differentiation of regulatory T-cells (Tregs).[5][6] Activation of AhR by L-Kynurenine can lead to an immunosuppressive microenvironment. While direct binding data for this compound to AhR is scarce, its conversion to kynurenic acid (KYNA), a more potent AhR agonist, suggests an indirect mechanism of AhR activation.[7]
Figure 2: D- and L-Kynurenine interaction with the AhR pathway.
Experimental Protocols
T-Cell Proliferation Assay
This protocol is adapted from methodologies used to assess the impact of kynurenines on T-cell proliferation.[1]
-
Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Further purify CD4+ or CD8+ T-cells using magnetic bead-based negative selection kits.
-
Cell Culture and Stimulation: Culture purified T-cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and L-glutamine. For proliferation studies, label cells with a proliferation dye (e.g., CFSE or CellTrace Violet) according to the manufacturer's instructions.
-
Activation: Activate T-cells using anti-CD3/CD28 antibody-coated beads or plates.
-
Treatment: Add this compound or L-Kynurenine at desired concentrations (e.g., a dose-response from 10 µM to 1 mM) to the cell cultures at the time of activation. Include a vehicle control (e.g., sterile water or DMSO).
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 3-5 days.
-
Analysis: Harvest the cells and analyze proliferation by flow cytometry, measuring the dilution of the proliferation dye. Cell viability can be assessed concurrently using a viability dye (e.g., 7-AAD or propidium iodide).
Figure 3: Experimental workflow for T-cell proliferation assay.
Dendritic Cell Maturation Assay
This protocol outlines a general method for assessing the impact of kynurenines on dendritic cell maturation.
-
Generation of Monocyte-Derived Dendritic Cells (mo-DCs): Isolate monocytes from PBMCs and culture them in the presence of GM-CSF and IL-4 for 5-7 days to differentiate them into immature DCs.
-
Maturation Induction: Induce maturation of immature DCs by adding a maturation stimulus, such as lipopolysaccharide (LPS).
-
Treatment: Concurrently with the maturation stimulus, treat the DCs with various concentrations of this compound or L-Kynurenine. Include an untreated control and a vehicle control.
-
Incubation: Incubate the cells for 24-48 hours.
-
Flow Cytometry Analysis: Harvest the DCs and stain them with fluorescently labeled antibodies against maturation markers, including CD80, CD86, and MHC class II. Analyze the expression levels of these markers by flow cytometry to assess the maturation status of the DCs.
Conclusion
Both this compound and L-Kynurenine demonstrate immunosuppressive effects, particularly on T-cell proliferation, at high concentrations. The primary advantage of this compound lies in its metabolic stability, which prevents the formation of neurotoxic downstream metabolites. While L-Kynurenine is a known direct agonist of the Aryl Hydrocarbon Receptor, the role of this compound in AhR activation appears to be indirect, mediated through its conversion to the more potent ligand, kynurenic acid.
Further research is required to fully elucidate the comparative effects of these stereoisomers on dendritic cell maturation and macrophage polarization, as direct quantitative comparisons are currently limited. The provided experimental protocols offer a framework for conducting such comparative studies. A deeper understanding of the distinct immunomodulatory profiles of D- and L-Kynurenine will be crucial for the development of novel therapeutic strategies targeting the kynurenine pathway for the treatment of autoimmune diseases, cancer, and other inflammatory conditions.
References
- 1. Kynurenine induces T cell fat catabolism and has limited suppressive effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The aryl hydrocarbon receptor in tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kynurenine Reduces Memory CD4 T-Cell Survival by Interfering with Interleukin-2 Signaling Early during HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Aryl Hydrocarbon Receptor and Kynurenine: Recent Advances in Autoimmune Disease Research [frontiersin.org]
- 6. [PDF] An Interaction between Kynurenine and the Aryl Hydrocarbon Receptor Can Generate Regulatory T Cells | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Kynurenine facilitates renal cell carcinoma progression by suppressing M2 macrophage pyroptosis through inhibition of CASP1 cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Navigating the Kynurenine Pathway: A Comparative Guide to Enzyme Enantioselectivity for D-Kynurenine
For researchers, scientists, and drug development professionals, understanding the metabolic fate of kynurenine enantiomers is critical for developing targeted therapeutics for a range of neurological and inflammatory diseases. This guide provides a comprehensive comparison of the enantioselectivity of key kynurenine pathway enzymes for D-kynurenine, supported by available experimental data and detailed methodologies.
The kynurenine pathway is the principal route of tryptophan catabolism, producing a cascade of neuroactive metabolites. While L-tryptophan is the primary precursor, the existence and metabolic activity of its D-enantiomer, leading to the formation of this compound, necessitates a thorough understanding of how downstream enzymes handle this stereoisomer. This guide focuses on the enantioselectivity of Indoleamine 2,3-dioxygenase (IDO), Tryptophan 2,3-dioxygenase (TDO), Kynurenine 3-monooxygenase (KMO), Kynureninase (KYNU), and Kynurenine Aminotransferases (KATs) for this compound compared to its L-counterpart.
Executive Summary of Enantioselectivity
The initial steps of the kynurenine pathway exhibit some capacity to process D-tryptophan, leading to the generation of this compound. However, downstream enzymes demonstrate a marked preference for the L-enantiomer of kynurenine, with this compound being a significantly less favored substrate or even acting as an inhibitor for some enzymes.
Kynurenine Pathway Overview
The kynurenine pathway begins with the conversion of tryptophan to N-formylkynurenine by either IDO or TDO. This is followed by the formation of L-kynurenine, a crucial branching point. From here, three key enzymes dictate the subsequent metabolic cascade: KMO, KYNU, and KATs.
Validating the Kynurenine to Tryptophan Ratio as a Biomarker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The ratio of kynurenine to tryptophan (Kyn/Trp) has emerged as a significant biomarker, reflecting the activity of the enzyme indoleamine 2,3-dioxygenase (IDO), a key regulator of immune responses. An elevated Kyn/Trp ratio is indicative of increased IDO activity, which is associated with various pathological states, including cancer, infectious diseases, autoimmune disorders, and neurodegenerative conditions. This guide provides an objective comparison of the Kyn/Trp ratio with other biomarkers, supported by experimental data, and offers detailed methodologies for its measurement.
Performance Comparison: Kyn/Trp Ratio vs. Alternative Biomarkers
The utility of a biomarker is determined by its sensitivity, specificity, and correlation with disease activity. The Kyn/Trp ratio is often compared with other markers of immune activation, such as neopterin and C-reactive protein (CRP).
Table 1: Quantitative Comparison of Biomarker Performance
| Biomarker | Disease Area | Key Findings | Reference |
| Kyn/Trp Ratio | Various Cancers | Positively correlated with tumor stage and poor prognosis in non-small cell lung cancer and melanoma.[1][2][3][4] | [1][2][3][4] |
| Infectious Diseases (e.g., Tuberculosis, HIV) | Elevated ratio indicates disease progression and immune activation.[5] | [5] | |
| Neuroinflammatory Disorders | Increased in cerebrospinal fluid (CSF) during active neuroinflammation.[6] | [6] | |
| Neopterin | Viral Infections & Inflammation | Positively correlated with the Kyn/Trp ratio, reflecting interferon-gamma (IFN-γ) mediated immune activation.[7] In some cases, it shows superior sensitivity for defining neuroinflammation compared to the Kyn/Trp ratio.[6] | [6][7] |
| C-Reactive Protein (CRP) | General Inflammation | Positively intercorrelated with the Kyn/Trp ratio and neopterin.[7] Often used as a general marker of inflammation, but may lack the specificity of the Kyn/Trp ratio for IDO pathway activation. | [7] |
Signaling Pathways and Experimental Workflows
The Kynurenine Pathway
The catabolism of the essential amino acid tryptophan is primarily mediated through the kynurenine pathway. The initial and rate-limiting step is the conversion of tryptophan to N-formylkynurenine, catalyzed by indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO).[8][9] This pathway is crucial for immune tolerance and its dysregulation is implicated in numerous diseases.[5][8]
Caption: The Kynurenine Pathway of Tryptophan Metabolism.
IDO1 Signaling Pathway
The expression and activity of IDO1 are tightly regulated by various signaling molecules, primarily the pro-inflammatory cytokine interferon-gamma (IFN-γ). IDO1 activation leads to tryptophan depletion and the production of kynurenine, which in turn can modulate immune cell function.
Caption: Simplified IDO1 Signaling Pathway in Immune Cells.
Experimental Workflow for Kyn/Trp Ratio Measurement
The accurate quantification of kynurenine and tryptophan is essential for calculating the Kyn/Trp ratio. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.
Caption: General Experimental Workflow for Kyn/Trp Ratio Analysis.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the simultaneous determination of kynurenine and tryptophan in serum or plasma.
1. Sample Preparation:
-
To 100 µL of serum or plasma, add 50 µL of 10% (w/v) trichloroacetic acid (TCA) to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Collect the clear supernatant for analysis.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mobile phase consisting of 15 mM sodium acetate buffer (pH 4.0) and acetonitrile (97:3, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection:
-
Kynurenine: UV detection at 365 nm.
-
Tryptophan: Fluorescence detection with excitation at 285 nm and emission at 365 nm.
-
3. Quantification:
-
Generate standard curves for both kynurenine and tryptophan using known concentrations.
-
Calculate the concentrations in the samples by comparing their peak areas to the standard curves.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers higher sensitivity and specificity for the quantification of kynurenine and tryptophan.
1. Sample Preparation:
-
To 50 µL of plasma or serum, add 100 µL of acetonitrile containing internal standards (e.g., deuterated kynurenine and tryptophan).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
2. LC-MS/MS Conditions:
-
LC System: A standard HPLC or UPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient elution using:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for kynurenine, tryptophan, and their respective internal standards.
3. Quantification:
-
Construct calibration curves by plotting the peak area ratios of the analytes to their internal standards against the concentration.
-
Determine the concentrations of kynurenine and tryptophan in the samples from the calibration curves.
Conclusion
The kynurenine to tryptophan ratio is a robust and validated biomarker that provides valuable insights into the activity of the IDO pathway and the status of cellular immune activation. Its application spans multiple research and clinical areas, offering advantages in specificity over general inflammatory markers like CRP. The choice of analytical methodology, either HPLC or LC-MS/MS, will depend on the required sensitivity and the available instrumentation. The detailed protocols provided in this guide offer a starting point for researchers to implement the measurement of the Kyn/Trp ratio in their studies. Further validation and standardization of pre-analytical and analytical procedures will continue to enhance the clinical utility of this important biomarker.
References
- 1. researchgate.net [researchgate.net]
- 2. Understanding the kynurenine pathway: A narrative review on its impact across chronic pain conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Assessment of tryptophan and kynurenine as prognostic markers in patients with SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kynurenine pathway - Wikipedia [en.wikipedia.org]
- 6. CSF neopterin, quinolinic acid and kynurenine/tryptophan ratio are biomarkers of active neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plasma Biomarkers of Inflammation, the Kynurenine Pathway, and Risks of All-Cause, Cancer, and Cardiovascular Disease Mortality: The Hordaland Health Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Safe Disposal of D-Kynurenine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents like D-Kynurenine is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also maintains regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). While some safety data sheets (SDS) do not classify this compound as a hazardous substance, others indicate that it may cause skin, eye, and respiratory irritation[1]. Therefore, standard laboratory PPE, including safety glasses, gloves, and a lab coat, is essential. In case of a spill, avoid generating dust, and do not let the product enter drains[2][3]. Spills should be carefully collected, bound, and prepared for disposal[2].
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with national and local regulations[1]. The following steps provide a general guideline that should be adapted to your institution's specific waste management policies.
-
Do Not Dispose Down the Drain: this compound should not be disposed of via the sanitary sewer system[2][3]. The National Institutes of Health (NIH) waste disposal guide stipulates that only pre-approved chemicals may be disposed of down the drain, and all other chemical waste must be managed through a designated waste disposal service[4].
-
Keep in Original Container: Whenever possible, leave the this compound waste in its original container[1]. This ensures that the waste is clearly labeled and its contents are known.
-
Avoid Mixing Waste: Do not mix this compound waste with other chemical waste streams[1]. Mixing incompatible chemicals can lead to hazardous reactions.
-
Labeling: Ensure the waste container is clearly and accurately labeled as "this compound" or with its chemical name and any relevant hazard information.
-
Segregation and Storage: Store the sealed waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials.
-
Contact Waste Disposal Service: Arrange for the collection of the this compound waste by your institution's licensed chemical waste disposal service.
-
Container Disposal: Handle uncleaned, empty containers as you would the product itself[1]. Consult your waste disposal service for guidance on the proper disposal or recycling of empty containers.
Quantitative Data Summary
The reviewed safety data sheets did not provide specific quantitative data regarding disposal limits or concentrations for this compound. The primary directive is to dispose of the material in accordance with local and national regulations.
| Data Point | Value | Source |
| Aquatic Toxicity | Noted as very toxic to aquatic life with long-lasting effects for the related compound "Kynurenine" | [3] |
| Transport Classification | Not classified as dangerous goods for transport (DOT, IMDG, IATA) | [1] |
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
